Product packaging for Vindolinine(Cat. No.:CAS No. 5980-02-9)

Vindolinine

Cat. No.: B1262840
CAS No.: 5980-02-9
M. Wt: 336.4 g/mol
InChI Key: JSLDLCGKZDUQSH-SBDPWIONSA-N
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Description

Vindolinine is a monoterpenoid indole alkaloid with formula C21H24N2O2, isolated from several plant species. It has a role as a plant metabolite. It is a monoterpenoid indole alkaloid, a tertiary amino compound, a methyl ester and an organic heteropentacyclic compound.
This compound has been reported in Melodinus fusiformis, Melodinus suaveolens, and other organisms with data available.
alkaloid isolated from Catharanthus trichophyllus roots & Vinca rosea (Catharanthus);  tested against experimental neoplasms;  RN given refers to (2alpha,3beta,5alpha,12beta,19alpha,20R)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O2 B1262840 Vindolinine CAS No. 5980-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-8,13,15,18,22H,9-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLDLCGKZDUQSH-SBDPWIONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@]23C[C@H]([C@@]14[C@@]5([C@H]2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-02-9
Record name Vindolinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5980-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vindolinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Chemical Architecture of Vindolinine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Structure, Properties, and Biological Interactions of a Key Monoterpenoid Indole Alkaloid

Introduction

Vindolinine, a prominent member of the monoterpenoid indole alkaloid family, is a natural product isolated from the leaves of the Madagascar periwinkle, Catharanthus roseus (L.) G. Don.[1][2][3] This complex heterocyclic compound has garnered significant interest within the scientific community due to its intricate chemical structure and its association with the biosynthesis of pharmacologically important dimeric alkaloids. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its spectroscopic and crystallographic characterization, and exploring its interactions with biological signaling pathways.

Chemical Structure and Identification

This compound is a polycyclic molecule with the chemical formula C₂₁H₂₄N₂O₂.[1][3][4] Its structure is characterized by a hexacyclic framework, incorporating an indole nucleus. The systematic IUPAC name for this compound is methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.1⁹,¹².0¹,⁹.0²,⁷.0¹⁶,¹⁹]icosa-2,4,6,13-tetraene-10-carboxylate.[4]

For computational and database referencing, this compound is identified by the following standard chemical identifiers:

  • CAS Number: 5980-02-9[1][2][3][4]

  • SMILES String: C[C@@H]1[C@]23C--INVALID-LINK--C(=O)OC[4]

  • InChI Key: JSLDLCGKZDUQSH-SBDPWIONSA-N[4]

The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Structural Data

The following table summarizes key quantitative data related to the chemical structure of this compound.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₄N₂O₂[1][3][4]
Molecular Weight 336.43 g/mol [3][4]
IUPAC Name methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.1⁹,¹².0¹,⁹.0²,⁷.0¹⁶,¹⁹]icosa-2,4,6,13-tetraene-10-carboxylate[4]
CAS Number 5980-02-9[1][2][3][4]
Physical Description Powder[3]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of this compound relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Isolation and Purification of this compound from Catharanthus roseus

A common procedure for the extraction and purification of this compound from its natural source involves the following steps:

  • Extraction: Dried and powdered leaves of Catharanthus roseus are subjected to hot ethanolic extraction. This process is typically carried out by macerating the plant material in ethanol at an elevated temperature (e.g., 55°C) overnight to maximize the yield of alkaloids.[2]

  • Preliminary Purification: The crude ethanolic extract is then subjected to an acid-base extraction to selectively isolate the alkaloid fraction. The extract is acidified, and the non-alkaloidal components are removed by partitioning with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or ethyl acetate.

  • Chromatographic Separation: The crude alkaloid mixture is further purified using chromatographic techniques. Preparative Thin Layer Chromatography (pTLC) with a mobile phase such as petroleum ether, ethyl acetate, acetone, and ethanol (e.g., in a 70:20:10:1 v/v ratio) is often employed for the initial separation of this compound from other alkaloids.[1] High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To identify the number of unique carbon atoms and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for assembling the molecular framework. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for identifying long-range C-H correlations that piece together the complex ring system.[5]

  • Data Analysis: The resulting spectra are analyzed to assign chemical shifts to each proton and carbon atom in the molecule, and the coupling constants and correlations are used to deduce the final structure and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing Vinca alkaloids. The purified compound is introduced into the mass spectrometer in a suitable solvent.

  • Mass Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are used to determine the accurate mass of the molecular ion, which confirms the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is subjected to fragmentation. The resulting fragmentation pattern provides characteristic fingerprints that can be used to identify the compound and deduce its structural features.

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, primarily related to its interaction with key enzymes in cellular signaling pathways.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal. Inhibition of PTP1B by this compound can, therefore, enhance insulin sensitivity, making it a molecule of interest in the context of type 2 diabetes research. The binding of this compound to PTP1B blocks its catalytic activity, leading to a sustained phosphorylation state of the insulin receptor and downstream signaling molecules.

PTP1B_Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor (Inactive) Insulin->Insulin_Receptor binds p_Insulin_Receptor Phosphorylated Insulin Receptor (Active) Insulin_Receptor->p_Insulin_Receptor Autophosphorylation p_Insulin_Receptor->Insulin_Receptor dephosphorylates Downstream_Signaling Downstream Signaling (Glucose Uptake) p_Insulin_Receptor->Downstream_Signaling activates PTP1B PTP1B PTP1B->p_Insulin_Receptor This compound This compound This compound->PTP1B inhibits

This compound's inhibition of PTP1B enhances insulin signaling.
Interaction with Microtubules

Vinca alkaloids as a class are well-known for their anti-cancer properties, which stem from their ability to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, studies have shown that this compound's effect on tubulin self-assembly is significantly less potent compared to other Vinca alkaloids like vinblastine and vincristine.[2] While it does interact with tubulin, its binding is marginal, suggesting that its primary biological activities may lie in other signaling pathways.[2]

Conclusion

This compound remains a molecule of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development. Its complex chemical architecture presents a challenging and rewarding target for total synthesis and structural modification. While its role in microtubule dynamics appears to be minor compared to its dimeric relatives, its potent inhibition of PTP1B opens up promising avenues for the development of novel therapeutics for metabolic disorders. Further research is warranted to fully elucidate the specific molecular interactions of this compound with its biological targets and to explore its full therapeutic potential. The detailed structural and methodological information provided in this guide serves as a valuable resource for scientists engaged in these pursuits.

References

An In-depth Technical Guide to Vindolinine (CAS Number 5980-02-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine is a monoterpenoid indole alkaloid naturally occurring in the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[1] It is a significant compound within the complex alkaloid profile of this plant, which is renowned for producing the potent anti-cancer drugs vinblastine and vincristine. While not as abundant as its counterparts vindoline and catharanthine, this compound has garnered scientific interest for its own distinct biological activities, including potential anti-diabetic and anti-cancer properties. This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound, serving as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 5980-02-9[1]
Molecular Formula C₂₁H₂₄N₂O₂[1]
Molecular Weight 336.43 g/mol [1]
IUPAC Name methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.1⁹,¹².0¹,⁹.0²,⁷.0¹⁶,¹⁹]icosa-2,4,6,13-tetraene-10-carboxylate[1]
Appearance Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of this compound.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference(s)
Positive337.191 [M+H]⁺320.165, 260.143, 144.081, 117.069, 115.054[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

ProtonExpected Chemical Shift Range (ppm)Multiplicity
Aromatic-H6.0 - 7.5m
Olefinic-H5.0 - 6.0m
Aliphatic-H0.5 - 4.0m

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (indole)~3400
C-H (aromatic, vinyl)3000 - 3100
C-H (aliphatic)2850 - 2960
C=O (ester)~1730
C=C (aromatic, vinyl)1600 - 1650
C-N1000 - 1250
C-O1000 - 1300

Experimental Protocols

This section details methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Catharanthus roseus

This compound can be isolated from the leaves of C. roseus through a multi-step extraction and purification process.

Protocol: Solvent Extraction and Chromatographic Purification

  • Extraction:

    • Air-dried and powdered leaves of C. roseus are subjected to extraction with a suitable solvent system. A common method involves maceration or percolation with methanol or ethanol.[2] An alternative is a hot ethanolic extraction procedure.[2]

    • For a more selective extraction of certain alkaloids including this compound, a simplified procedure using an aqueous acidic solution (e.g., 0.1 M HCl) can be employed.[3]

    • Supercritical fluid extraction (SFE) with carbon dioxide, with or without a co-solvent like ethanol, has also been explored for the selective extraction of vindoline, and similar principles could be applied for this compound.[4]

  • Acid-Base Partitioning:

    • The crude extract is concentrated under reduced pressure.

    • The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is then washed with a nonpolar solvent (e.g., hexane) to remove pigments and lipids.

    • The aqueous layer is basified to a pH of 9-10 with a base (e.g., NH₄OH) and then extracted with an organic solvent such as dichloromethane or ethyl acetate.[5]

  • Chromatographic Purification:

    • The crude alkaloid fraction obtained is subjected to column chromatography on silica gel or alumina.

    • Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.[6]

Total Synthesis

The complex pentacyclic structure of this compound presents a significant challenge for total synthesis. Several strategies have been developed for the synthesis of related vindoline-type alkaloids, which can be adapted for this compound. One notable approach involves a tandem cycloaddition cascade.

Protocol Outline: Tandem [4+2]/[3+2] Cycloaddition Cascade

The total synthesis of vindoline, a structurally related alkaloid, has been achieved via a concise route that could be conceptually applied to this compound.[7][8]

  • Precursor Synthesis: A key step is the synthesis of a 1,3,4-oxadiazole precursor linked to an indole moiety.[7][8]

  • Tandem Cycloaddition: The core pentacyclic skeleton is constructed in a single step through an intramolecular tandem [4+2]/[3+2] cycloaddition cascade of the 1,3,4-oxadiazole. This reaction forms multiple rings and stereocenters with high efficiency.[7][8]

  • Functional Group Manipulations: Subsequent steps involve the reduction of amide functionalities, cleavage of ether bridges, and introduction of the correct oxidation states and functional groups to arrive at the final natural product structure.[8]

Biological Activity Assays

Protocol: Tubulin Polymerization Inhibition Assay (for potential anti-cancer activity)

As a Vinca alkaloid, this compound is hypothesized to disrupt microtubule dynamics. A common in vitro assay to assess this is the tubulin polymerization assay.[3][9][10]

  • Reagents and Materials: Purified tubulin, GTP, polymerization buffer (e.g., PIPES buffer), and a microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Tubulin is incubated in the polymerization buffer with GTP on ice.

    • This compound at various concentrations (or a vehicle control) is added to the tubulin solution.

    • The mixture is transferred to a pre-warmed 96-well plate.

    • The plate is immediately placed in the microplate reader, and the absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.

    • The inhibitory effect of this compound is determined by the reduction in the rate and extent of polymerization compared to the control.

Protocol: Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition Assay (for anti-diabetic activity)

This compound has been shown to inhibit PTP1B, a negative regulator of the insulin signaling pathway.[11]

  • Reagents and Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer, and a microplate reader. Commercial kits are also available.[12]

  • Procedure:

    • PTP1B is pre-incubated with varying concentrations of this compound (or a vehicle control) in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of the pNPP substrate.

    • The plate is incubated at 37°C for a defined period.

    • The reaction is stopped by the addition of a strong base (e.g., NaOH).

    • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value for this compound can be determined.

Signaling Pathways and Workflows

Visual representations of the biological context and experimental procedures involving this compound are provided below.

Signaling Pathway

insulin_signaling_pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS-1/2 Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_translocation PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates This compound This compound (CAS 5980-02-9) This compound->PTP1B Inhibits

Insulin signaling pathway showing inhibition by this compound.
Experimental Workflow

isolation_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material C. roseus Leaves (Dried, Powdered) Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Alkaloid Extract Solvent_Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Column_Chromatography Column Chromatography (Silica Gel) Acid_Base->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_this compound->Spectroscopy

Workflow for the isolation and purification of this compound.

Conclusion

This compound (CAS 5980-02-9) is a noteworthy indole alkaloid with demonstrated biological activities that warrant further investigation. Its potential as a PTP1B inhibitor makes it a person of interest in the development of novel therapeutics for type 2 diabetes.[11] Furthermore, its structural similarity to other Vinca alkaloids suggests a potential role as an anti-cancer agent through the disruption of microtubule polymerization. The experimental protocols and data presented in this guide offer a foundational resource for scientists working on the isolation, synthesis, and biological characterization of this promising natural product. Further research is needed to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

The Discovery and Isolation of Vindolinine from Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of vindolinine from the medicinal plant Catharanthus roseus. This compound, a significant terpenoid indole alkaloid (TIA), exists as two primary epimers, 19R-vindolinine and 19S-vindolinine (also known as epi-vindolinine).[1] While often overshadowed by its more famous relatives, vinblastine and vincristine, this compound is a key component of the plant's complex alkaloid profile, representing the third most abundant MIA in the leaves, after only catharanthine and vindoline.[1][2] Recent discoveries have elucidated its unique biosynthetic pathway, opening new avenues for research and potential applications.

Discovery and Significance

This compound was identified as a constituent of Catharanthus roseus (formerly Vinca rosea) as part of the extensive efforts to characterize the rich diversity of alkaloids within the plant.[3] It is structurally related to the aspidosperma-type alkaloids and is a diastereomer of vindoline.[1] The two epimers, 19R-vindolinine and 19S-vindolinine, differ in their stereochemistry at the C19 position.[1] This structural variance is discernible through Nuclear Magnetic Resonance (NMR) spectroscopy, with a notable 0.4 ppm chemical shift difference for the H18 proton.[1]

The biological and pharmacological significance of this compound itself has been explored, with studies indicating its potential role in the antidiabetic properties of C. roseus extracts.[4] However, its primary interest to researchers often lies in its position within the complex network of TIA biosynthesis and its relative abundance, which can surpass that of other major alkaloids in specific plant tissues like flowers.[1]

Biosynthesis of this compound

The biosynthesis of this compound represents a significant divergence from the well-established pathway leading to vindoline. The key discovery in understanding its formation was the identification of This compound synthase (VNS) , a Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase.[1] This enzyme catalyzes a highly unusual, redox-neutral reaction that diverts the precursor tabersonine away from the vindoline pathway.[1]

The VNS-catalyzed reaction leads to the formation of a radical from dehydrosecodine, which is then cyclized by hydrolase 2 to form the two this compound epimers, as well as venalstonine.[1] The critical role of VNS in planta has been confirmed through gene silencing experiments. When the gene for VNS was silenced in C. roseus plants, the accumulation of both 19R- and 19S-vindolinine was reduced by over 95%, providing strong evidence for its central role in their biosynthesis.[1]

Vindolinine_Biosynthesis Tabersonine Tabersonine VNS This compound Synthase (VNS) (Fe/2OG Dioxygenase) Tabersonine->VNS Dehydrosecodine_Radical Dehydrosecodine Radical Hydrolase2 Hydrolase 2 Dehydrosecodine_Radical->Hydrolase2 Vindolinine_Epimers 19R-Vindolinine & 19S-Vindolinine Venalstonine Venalstonine VNS->Dehydrosecodine_Radical Redox-neutral reaction Hydrolase2->Vindolinine_Epimers Cyclization Hydrolase2->Venalstonine Cyclization

Caption: Biosynthetic pathway of this compound from tabersonine.

Experimental Protocols for Isolation and Purification

The isolation of this compound epimers from C. roseus leaves can be achieved through a combination of solvent extraction and chromatographic techniques. The following protocol is based on methodologies described in the literature.[1]

Materials and Reagents
  • Fresh Catharanthus roseus leaves

  • Chloroform

  • 1 M Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (or other base to adjust pH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Methanol

  • Silica gel 60 G F254 TLC plates

  • Developing solvent for TLC: Ethyl acetate: Methanol (4:1 v/v)

  • Rotary evaporator

  • Centrifuge

  • Separatory funnel

  • TLC developing tank

  • Scraper for TLC bands

Step-by-Step Protocol
  • Initial Extraction : Submerge 50 g of fresh C. roseus leaves in chloroform for 5 minutes. This initial dip selectively extracts certain MIAs, including the this compound epimers.[1]

  • Acid-Base Extraction :

    • Transfer the chloroform extract to a separatory funnel.

    • Extract the alkaloids from the chloroform into an acidic aqueous phase by adding 1 M HCl and shaking vigorously.

    • Separate the aqueous layer (containing the protonated alkaloids) from the chloroform layer.

    • Basify the aqueous layer to approximately pH 8 using ammonium hydroxide.

    • Extract the now deprotonated, organic-soluble alkaloids back into an organic solvent by adding ethyl acetate and shaking. Repeat this extraction three times.[1]

  • Concentration : Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude total alkaloid mixture.[1]

  • Chromatographic Separation (pTLC) :

    • Dissolve the crude alkaloid extract in a minimal amount of methanol.

    • Apply the dissolved extract as a band onto a preparative thin-layer chromatography (pTLC) plate (Silica gel 60 G F254).

    • Develop the TLC plate in a chamber saturated with the developing solvent (ethyl acetate: methanol 4:1 v/v).

    • After development, visualize the bands under UV light. The approximate Rf values for 19R-vindolinine and 19S-vindolinine are 0.36 and 0.32, respectively.[1]

  • Purification :

    • Carefully scrape the silica gel corresponding to the this compound bands from the TLC plate.

    • Elute the alkaloids from the silica by washing with methanol.

    • Filter the methanol to remove the silica gel.

    • Evaporate the methanol to yield the purified this compound epimers.

Vindolinine_Isolation_Workflow Start 50g Fresh C. roseus Leaves Step1 Submerge in Chloroform (5 min) Start->Step1 Step2 Acid Extraction (1M HCl) Step1->Step2 Step3 Basify Aqueous Layer (pH 8) Step2->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 Step5 Concentrate to Crude Alkaloids Step4->Step5 Step6 Preparative TLC Separation (EtOAc:MeOH 4:1) Step5->Step6 Step7 Scrape Bands (Rf ~0.32 & 0.36) Step6->Step7 Step8 Elute with Methanol Step7->Step8 End Purified 19S- & 19R-Vindolinine Step8->End

References

An In-depth Technical Guide to the Vindolinine Biosynthetic Pathway in Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Madagascar periwinkle, Catharanthus roseus, is a critical source of the potent anti-cancer drugs vinblastine and vincristine. These drugs are complex dimeric monoterpenoid indole alkaloids (MIAs) derived from the coupling of catharanthine and vindoline. While the vindoline pathway has been extensively studied, recent research has elucidated the biosynthesis of a structurally related and abundant alkaloid, vindolinine. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, presenting it in the context of the well-established vindoline pathway from their common precursor, tabersonine. It includes detailed enzymatic steps, quantitative data on enzyme kinetics and production yields, step-by-step experimental protocols for pathway analysis, and visualizations of the biochemical and experimental workflows. This document is intended to serve as a vital resource for researchers and professionals engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutics.

The Biosynthetic Pathways from Tabersonine: Vindoline and this compound

The biosynthesis of both vindoline and this compound in C. roseus originates from the central MIA intermediate tabersonine. From this critical branch point, distinct enzymatic cascades lead to the formation of these structurally diverse alkaloids.

The Seven-Step Pathway to Vindoline

The conversion of tabersonine to vindoline is a well-characterized seven-step enzymatic process.[1] This pathway involves a series of hydroxylations, methylations, reductions, and acetylations to decorate the tabersonine scaffold.

  • Hydroxylation: The pathway is initiated by Tabersonine 16-hydroxylase (T16H), a cytochrome P450 monooxygenase, which hydroxylates tabersonine at the C-16 position.[2]

  • O-Methylation: The resulting 16-hydroxytabersonine is then methylated by 16-hydroxytabersonine O-methyltransferase (16OMT).[3]

  • Oxidation: Tabersonine 3-oxygenase (T3O) and Tabersonine 3-reductase (T3R) work in concert to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine.[3][4]

  • N-Methylation: The intermediate is then methylated at the indole nitrogen by 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT).[3][5]

  • Hydroxylation: Desacetoxyvindoline-4-hydroxylase (D4H), a 2-oxoglutarate-dependent dioxygenase, catalyzes a crucial hydroxylation step.[3][6]

  • O-Acetylation: The final step is the acetylation of deacetylvindoline by Deacetylvindoline 4-O-acetyltransferase (DAT) to yield vindoline.[3][7]

The Divergent Path to this compound

Recent studies have identified this compound Synthase (VNS), an Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase, as the key enzyme that diverts the metabolic flux towards this compound.[8][9] VNS catalyzes an unusual redox-neutral reaction, transforming an intermediate derived from O-acetylprecondylocarpine into a radical. This radical is then cyclized by Hydrolase 2 (HL2) to form the three isomers: 19S-vindolinine, 19R-vindolinine, and venalstonine.[8][9] This discovery highlights a significant branch from the canonical pathway leading to catharanthine and tabersonine, establishing a direct biosynthetic route to the this compound scaffold.[9] The structural connection between this compound and tabersonine suggests the biosynthesis is likely localized in the leaf epidermis.[6][9]

Vindoline_and_Vindolinine_Biosynthesis cluster_precursors Common Precursors cluster_this compound This compound Pathway cluster_vindoline Vindoline Pathway OAP O-Acetylprecondylocarpine Dehydrosecodine Dehydrosecodine (Radical Intermediate) Tabersonine Tabersonine Dehydrosecodine->Tabersonine HL2 (Cycloaddition) Vindolinines 19R/S-Vindolinine & Venalstonine Dehydrosecodine->Vindolinines VNS + HL2 (Redox-Neutral Radical Cyclization) 16HT 16-Hydroxytabersonine Tabersonine->16HT T16H2 16MT 16-Methoxytabersonine 16HT->16MT 16OMT HMDHT 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine 16MT->HMDHT T3O, T3R Desacetoxyvindoline Desacetoxyvindoline HMDHT->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: Biosynthetic pathways from common precursors to vindoline and this compound.

Cellular and Subcellular Compartmentation

The biosynthesis of these alkaloids is a highly compartmentalized process within the C. roseus leaf, requiring the translocation of intermediates between different cell types and organelles.[4]

  • Epidermal Cells: The initial steps of the vindoline pathway, from tabersonine to desacetoxyvindoline, occur in the leaf epidermis.[4][10] The enzymes T16H2 and 16OMT are localized to the endoplasmic reticulum and cytosol of these cells, respectively.[10] this compound biosynthesis is also proposed to occur in the epidermis.[9]

  • Laticifers and Idioblasts: Desacetoxyvindoline is then transported to specialized cells—laticifers and idioblasts—where the final two steps of vindoline biosynthesis take place.[6] D4H and DAT are found in the cytoplasm and possibly the nucleus of these cells, with the final product, vindoline, being sequestered into the vacuole.[10]

  • Chloroplasts: The N-methyltransferase (NMT) involved in vindoline biosynthesis has been shown to be associated with thylakoid membranes within chloroplasts.[5]

Cellular_Compartmentation Spatial Organization of Vindoline/Vindolinine Biosynthesis cluster_epidermis Leaf Epidermis cluster_idioblast Laticifer / Idioblast Tabersonine Tabersonine Vindolinine_Path This compound Pathway (VNS) Tabersonine->Vindolinine_Path Vindoline_Early Tabersonine -> Desacetoxyvindoline (T16H2, 16OMT, T3O/R, NMT) Tabersonine->Vindoline_Early Desacetoxyvindoline_out Desacetoxyvindoline Vindoline_Early->Desacetoxyvindoline_out Desacetoxyvindoline_in Desacetoxyvindoline Desacetoxyvindoline_out->Desacetoxyvindoline_in Intercellular Transport Vindoline_Late Desacetoxyvindoline -> Vindoline (D4H, DAT) Desacetoxyvindoline_in->Vindoline_Late Vindoline_final Vindoline (Vacuole) Vindoline_Late->Vindoline_final Sequestration

Caption: Intercellular transport and compartmentation of the biosynthetic pathways.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite production is crucial for identifying pathway bottlenecks and guiding metabolic engineering efforts.

Table 1: Enzyme Kinetic Parameters

This table summarizes the available kinetic data for key enzymes in the vindoline biosynthetic pathway. Data for this compound Synthase (VNS) is not yet widely published.

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)VmaxpHTemp (°C)Source
NMT (2R,3S)-2,3-dihydrotabersonine8.82.4---[5]
DAT Deacetylvindoline30-3.81 pmol/sec/mg7.637[11]
DAT Acetyl-CoA9.5-1.9 pmol/sec/mg7.637[11]

Note: Kinetic parameters can vary based on assay conditions and recombinant protein purity.

Table 2: Vindoline Production in Engineered Yeast (Saccharomyces cerevisiae)

Heterologous expression in microorganisms like yeast provides a powerful platform for producing valuable plant-derived compounds and optimizing the pathway.

Precursor FedKey Genes ExpressedVindoline TiterCulture ConditionsSource
TabersonineFull 7-gene pathway1.1 mg/L/12hNot specified[3][4]
TabersonineFull 7-gene pathway (optimized)~16.5 mg/LOptimized fermentation[12]
TabersonineFull 7-gene pathway (optimized)266 mg/L (88% yield)Optimized fermentation, pH, medium[13]
de novoFull pathway from glucose13.2 µg/LFed-batch fermentation[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound and vindoline biosynthetic pathways.

Virus-Induced Gene Silencing (VIGS) in C. roseus

VIGS is a powerful reverse genetics tool used to study gene function by transiently suppressing the expression of a target gene. It was instrumental in confirming the role of VNS in this compound biosynthesis.[8]

Protocol:

  • Vector Construction:

    • Amplify a ~300 bp fragment of the target gene (e.g., VNS) from C. roseus cDNA using gene-specific primers.

    • Clone the fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

    • Transform the resulting pTRV2-GeneFragment construct and the helper plasmid pTRV1 into separate Agrobacterium tumefaciens strains (e.g., GV3101).

  • Agroinfiltration:

    • Grow overnight cultures of Agrobacterium strains containing pTRV1 and pTRV2-GeneFragment (or empty pTRV2 as a control).

    • Harvest and resuspend the cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~1.5.

    • Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

    • Infiltrate the bacterial suspension into the undersides of the first two true leaves of 3-4 week old C. roseus seedlings using a needleless syringe.

  • Plant Growth and Analysis:

    • Grow the infiltrated plants for 3-4 weeks under controlled conditions (e.g., 16h light/8h dark cycle).

    • Harvest young leaves from the silenced and control plants.

    • For Gene Expression Analysis: Extract total RNA, synthesize cDNA, and perform qRT-PCR using primers specific to the target gene to confirm silencing efficiency.

    • For Metabolite Analysis: Extract alkaloids (see Protocol 3.3) and analyze by LC-MS/MS to quantify changes in this compound, vindoline, and related metabolites.[8]

VIGS_Workflow A 1. Amplify Gene Fragment (~300 bp) from cDNA B 2. Clone into pTRV2 Vector A->B C 3. Transform pTRV1 & pTRV2 into Agrobacterium B->C D 4. Agroinfiltrate C. roseus Seedlings C->D E 5. Grow Plants for 3-4 Weeks D->E F 6. Harvest Leaf Tissue E->F G 7a. qRT-PCR to Confirm Gene Silencing F->G RNA Extraction H 7b. LC-MS/MS for Metabolite Profiling F->H Metabolite Extraction

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Heterologous Expression and Biotransformation in Yeast

Reconstituting the biosynthetic pathway in Saccharomyces cerevisiae allows for controlled study of the enzymes and provides a platform for scalable production.

Protocol:

  • Yeast Strain and Plasmids:

    • Use a suitable yeast strain (e.g., CEN.PK2-1C).

    • Clone the cDNAs of the pathway genes (e.g., T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT) into yeast expression vectors (e.g., pESC series) with different selectable markers.[14] Cytochrome P450 enzymes like T16H2 and T3O require co-expression of a cytochrome P450 reductase (CPR).

  • Yeast Transformation:

    • Transform the plasmids into the yeast strain using the lithium acetate/polyethylene glycol method.

    • Select for successful transformants on appropriate synthetic dropout media.

  • Biotransformation Assay:

    • Grow a pre-culture of the engineered yeast strain in selective medium.

    • Inoculate the main culture (e.g., YPD medium) and grow to mid-log phase.

    • Induce gene expression if using inducible promoters (e.g., by adding galactose for GAL promoters).

    • Feed the culture with the precursor substrate (e.g., 100-200 µM tabersonine dissolved in a suitable solvent like DMSO).

    • Continue incubation for 24-72 hours.

  • Extraction and Analysis:

    • Separate the yeast cells from the culture medium by centrifugation.

    • Extract alkaloids from both the supernatant and the cell pellet (after lysis) using an organic solvent like ethyl acetate.

    • Evaporate the solvent, redissolve the residue in methanol, and analyze by LC-MS/MS to identify and quantify intermediates and the final product (vindoline).[13]

Yeast_Expression_Workflow A 1. Clone Pathway Genes into Yeast Expression Vectors B 2. Transform Plasmids into S. cerevisiae A->B C 3. Select Transformants on Dropout Media B->C D 4. Grow Culture and Induce Gene Expression C->D E 5. Feed Precursor (e.g., Tabersonine) D->E F 6. Incubate for 24-72h E->F G 7. Extract Alkaloids from Medium and Cells F->G H 8. Analyze Products by LC-MS/MS G->H

Caption: Workflow for heterologous expression and biotransformation in yeast.

General Protocol for MIA Extraction and LC-MS/MS Analysis

Accurate quantification of MIAs is essential for all related research. LC-MS/MS provides the sensitivity and selectivity required for analyzing complex plant extracts.

Protocol:

  • Sample Preparation:

    • Freeze fresh plant tissue (e.g., leaves) in liquid nitrogen and grind to a fine powder.

    • Alternatively, use lyophilized and ground tissue.

  • Alkaloid Extraction:

    • To ~100 mg of powdered tissue, add 1 mL of extraction solvent (e.g., 80% methanol).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI), positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: Develop specific precursor-to-product ion transitions for each target analyte (e.g., Tabersonine, Vindoline, 19R/S-Vindolinine). This compound and tabersonine are isomers and require good chromatographic separation for individual quantification.[8][15]

  • Quantification:

    • Prepare a calibration curve using authentic standards for each analyte.

    • Calculate the concentration of each MIA in the sample by comparing its peak area to the standard curve.[8]

Relevance to Drug Development

A thorough understanding of the this compound and vindoline biosynthetic pathways is paramount for drug development for several reasons:

  • Sustainable Production: The low abundance of vinblastine and vincristine in C. roseus makes their extraction costly and subject to environmental variables.[16] Reconstituting and optimizing these pathways in microbial hosts like yeast or in plant-based systems like hairy roots offers a scalable, sustainable, and cost-effective alternative for producing the monomer precursors, vindoline and catharanthine.[12][13][16]

  • Semi-Synthesis: An enhanced supply of vindoline and catharanthine through biotechnological means facilitates the semi-synthesis of vinblastine and other valuable dimeric alkaloids.[15]

  • Bio-prospecting and Novel Compound Generation: The discovery of enzymes like VNS, which create alternative molecular scaffolds like this compound, opens the door to combinatorial biosynthesis. By mixing and matching enzymes from different MIA pathways, it may be possible to generate novel alkaloid derivatives with unique pharmacological properties, expanding the chemical space for drug screening and discovery.

References

The Enigmatic Role of Vindolinine in Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindolinine, a prominent monoterpenoid indole alkaloid (MIA) in Catharanthus roseus, has long been of interest to the scientific community. As the third most abundant MIA in the leaves of this medicinally vital plant, its biological role is a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, physiological function, and methods for its study. We present quantitative data on its distribution within the plant, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers investigating the complex biochemistry of Catharanthus roseus and the potential applications of its diverse alkaloids.

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a powerhouse of phytochemicals, producing over 130 terpenoid indole alkaloids (TIAs), some of which possess significant pharmacological activities[1]. While the anti-cancer bisindole alkaloids vinblastine and vincristine have garnered the most attention, the monomeric precursors and other related alkaloids play crucial roles in the plant's biology and hold potential for therapeutic applications. Among these, this compound and its epimers are notable for their relatively high abundance, ranking third after catharanthine and vindoline in the leaves[2].

Recent studies have begun to unravel the biosynthesis and potential physiological significance of this compound. Its formation involves a unique enzymatic reaction, distinguishing it from the pathways of other major alkaloids in C. roseus. Understanding the biological role of this compound is not only critical for a complete picture of MIA metabolism but may also open new avenues for metabolic engineering and drug discovery. This guide aims to consolidate the current knowledge on this compound, providing a technical framework for its further investigation.

Biosynthesis of this compound

The biosynthesis of this compound diverges from the well-characterized pathways leading to catharanthine and vindoline. The key enzyme responsible for its formation is This compound synthase (VNS) , a Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase[2]. This enzyme catalyzes an unusual redox-neutral reaction.

The proposed biosynthetic pathway for this compound is as follows:

  • The pathway begins with tabersonine , a common precursor for many aspidosperma-type MIAs.

  • Through a series of enzymatic steps, tabersonine is converted to dehydrosecodine .

  • This compound synthase (VNS) then acts on dehydrosecodine, catalyzing a highly unusual, redox-neutral reaction to form a radical intermediate[2].

  • This radical is subsequently cyclized by hydrolase 2 to yield three isomeric MIAs: 19S-vindolinine , 19R-vindolinine , and venalstonine [2].

The critical role of VNS in this pathway has been confirmed in planta through virus-induced gene silencing (VIGS). Silencing of the VNS gene in C. roseus resulted in a greater than 95% reduction in this compound levels[2].

Metabolic Pathway Diagram

Vindolinine_Biosynthesis Tabersonine Tabersonine Dehydrosecodine Dehydrosecodine Tabersonine->Dehydrosecodine Multiple Steps VNS This compound Synthase (VNS) Dehydrosecodine->VNS Radical_Intermediate Radical Intermediate HL2 Hydrolase 2 Radical_Intermediate->HL2 Vindolinine_19S 19S-Vindolinine Vindolinine_19R 19R-Vindolinine Venalstonine Venalstonine VNS->Radical_Intermediate HL2->Vindolinine_19S HL2->Vindolinine_19R HL2->Venalstonine

Caption: Biosynthetic pathway of this compound from tabersonine in Catharanthus roseus.

Biological Role and Physiological Significance

While the precise biological role of this compound in C. roseus is not fully elucidated, its relatively high concentration suggests an important physiological function. Several lines of evidence point towards a role in plant defense and potentially in primary metabolism.

  • Defense: Like other alkaloids, this compound likely contributes to the chemical defense arsenal of C. roseus against herbivores and pathogens. The induction of MIA biosynthesis by various elicitors, such as jasmonates and fungal extracts, supports this hypothesis[3][4]. While direct studies on the deterrent or toxic effects of this compound on specific pests are limited, its structural similarity to other bioactive alkaloids suggests such a role.

  • Pharmacological Activities: Preliminary studies have indicated that this compound possesses hypoglycemic and antioxidant activities[4]. These findings hint at a broader physiological impact beyond defense and suggest potential therapeutic applications for this compound.

Quantitative Data

The concentration of this compound varies significantly between different tissues and cultivars of C. roseus. The following tables summarize the available quantitative data.

Table 1: this compound Content in Different Tissues of Catharanthus roseus

Plant TissueThis compound Content (µg/g DW)Cultivar/VarietyReference
LeavesPresent (third most abundant MIA)Little Delicata & Pacifica White[2]
FlowersMost abundant MIALittle Delicata[2]
FlowersSecond most abundant MIAPacifica White[2]
RootsPresentNot specified[5][6]
StemsPresentNot specified[6]

Table 2: this compound and Related Alkaloid Content in Different Cultivars of Catharanthus roseus (Leaves)

CultivarVindoline (µg/g DW)Catharanthine (µg/g DW)Serpentine (µg/g DW)Reference
Pacifica Peach2082 ± 1132903 ± 384Not Reported[7]
Cooler Rose HotNot ReportedNot Reported461 ± 46[7]
Purple Morphotype (Cr00DP)300Not ReportedNot Reported[8]
Pink Morphotype (Cr00PFRE)200Not ReportedNot Reported[8]
White Morphotype4Not ReportedNot Reported[8]

Table 3: Effect of Elicitors on Terpenoid Indole Alkaloid Production in Catharanthus roseus

ElicitorTarget Alkaloid(s)Fold Increase/EffectExperimental SystemReference
Ultraviolet-B (UV-B)Catharanthine & Vindoline3-fold & 12-fold increase, respectivelySuspension cultures[9][10]
Chitooligosaccharides (0.1 µg/mL 3 kDa)Vindoline & Catharanthine60.68% & 141.54% increase, respectivelyLeaves[11][12]
Alternaria sesami extractVincristine21.717% enhancementCallus culture[3]

Note: Data on the direct effect of these elicitors on this compound specifically is limited. The presented data on related alkaloids suggests that this compound production may also be influenced by these treatments.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound and its biosynthetic pathway.

Extraction of this compound from C. roseus Tissues

Objective: To extract total MIAs, including this compound, from plant material for subsequent analysis.

Materials:

  • Fresh or freeze-dried C. roseus tissue (leaves, flowers, etc.)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Chloroform (for selective extraction)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Alternatively, use freeze-dried and powdered tissue.

  • Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Methanol Extraction (Total MIAs):

    • Weigh a known amount of the powdered tissue (e.g., 100 mg) into a centrifuge tube.

    • Add a defined volume of methanol (e.g., 1 mL).

    • Vortex vigorously for 1 minute.

    • Sonicate for 15-30 minutes in a sonication bath.

    • Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process with the pellet for exhaustive extraction.

    • Pool the supernatants.

  • Selective Chloroform Extraction (for enriching less polar MIAs):

    • For intact leaves, dip them in chloroform for a short period (e.g., 30 seconds) to extract alkaloids from the leaf surface and cuticle, which enriches for catharanthine and this compound epimers[2].

    • Subsequently, the same leaves can be subjected to methanol extraction as described above to recover the more polar alkaloids like vindoline.

  • Filtration:

    • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

  • Storage:

    • Store the extracts at -20°C until analysis.

Quantification of this compound by HPLC-UV

Objective: To separate and quantify this compound isomers in a plant extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 300 nm is a suitable wavelength for this compound epimers[2]. A photodiode array (PDA) detector is recommended to obtain full UV spectra for peak purity assessment.

  • Injection Volume: 10-20 µL.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of authentic this compound standard of known concentration in methanol.

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample and Standard Analysis:

    • Inject the prepared standards and plant extracts onto the HPLC system.

    • Record the chromatograms and the retention times of the peaks.

  • Quantification:

    • Identify the this compound peaks in the sample chromatograms by comparing their retention times with the standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

    • Express the final concentration as µg/g of dry weight (DW) or fresh weight (FW) of the plant tissue.

Experimental Workflow for this compound Quantification

HPLC_Workflow Plant_Material C. roseus Tissue (e.g., Leaves) Extraction Methanol Extraction Plant_Material->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatography C18 Reverse-Phase Chromatography HPLC_Injection->Chromatography Detection UV Detection (300 nm) Chromatography->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification Result This compound Concentration (µg/g DW) Quantification->Result

Caption: Workflow for the quantification of this compound from C. roseus tissue using HPLC-UV.
In Vitro Assay for this compound Synthase (VNS) Activity

Objective: To determine the enzymatic activity of VNS in converting its substrate to this compound and related products.

Materials:

  • Recombinant VNS enzyme

  • Substrate: Dehydrosecodine (can be generated in situ)

  • Cofactors: α-ketoglutarate, ascorbate, FeSO₄

  • Buffer: HEPES or Tris-HCl, pH 7.5

  • NADPH (if coupled with a reductase)

  • Hydrolase 2 (HL2)

  • Dihydroprecondylocarpine acetate synthase (DPAS) and O-acetylprecondylocarpine (OAP) to generate dehydrosecodine in situ.

  • Methanol

  • LC-MS/MS system for product analysis

Protocol:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture (e.g., 100 µL) containing:

      • 50 mM HEPES buffer, pH 7.5

      • 0.5 mM α-ketoglutarate

      • 7.5 mM ascorbate

      • 10 µM FeSO₄

      • Substrate (dehydrosecodine or its precursors OAP and DPAS)

      • Recombinant HL2 enzyme

  • Enzyme Addition:

    • Initiate the reaction by adding the recombinant VNS enzyme to the reaction mixture.

  • Incubation:

    • Incubate the reaction at 30°C for 1 hour[2].

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of methanol.

  • Analysis:

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant by LC-MS/MS to identify and quantify the products (19S-vindolinine, 19R-vindolinine, and venalstonine).

Virus-Induced Gene Silencing (VIGS) of VNS

Objective: To confirm the in vivo function of the VNS gene by observing the effect of its silencing on this compound accumulation.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • pTRV1 and pTRV2 VIGS vectors

  • A fragment of the VNS cDNA cloned into pTRV2

  • C. roseus seedlings (at the two- to four-leaf stage)

  • Infiltration medium (e.g., MS medium with acetosyringone)

  • Vacuum chamber

Protocol:

  • Vector Construction:

    • Amplify a ~300-500 bp fragment of the VNS gene from C. roseus cDNA.

    • Clone this fragment into the pTRV2 vector.

  • Agrobacterium Transformation:

    • Transform A. tumefaciens with the pTRV1 and the pTRV2-VNS constructs separately.

  • Agroinfiltration:

    • Grow cultures of A. tumefaciens containing pTRV1 and pTRV2-VNS.

    • Mix the cultures in a 1:1 ratio in the infiltration medium.

    • Submerge the aerial parts of the C. roseus seedlings in the bacterial suspension.

    • Apply a vacuum for a short period (e.g., 1-2 minutes) and then release it to facilitate bacterial infiltration into the leaf tissue.

  • Plant Growth and Observation:

    • Grow the infiltrated plants under controlled conditions for 2-3 weeks.

    • Monitor the plants for any phenotypic changes.

  • Analysis:

    • After the silencing has taken effect (typically indicated by silencing of a co-infiltrated marker gene like PDS), harvest the newly developed leaves.

    • Extract the MIAs from the silenced and control (empty vector) plants.

    • Analyze the extracts by HPLC or LC-MS/MS to quantify the levels of this compound and other alkaloids.

    • Perform qRT-PCR to confirm the knockdown of the VNS transcript.

Conclusion and Future Perspectives

This compound stands as a significant yet underexplored component of the rich alkaloid profile of Catharanthus roseus. Its unique biosynthetic pathway, mediated by the novel enzyme this compound synthase, highlights the metabolic versatility of this plant. While its precise biological role remains to be fully elucidated, evidence suggests a function in plant defense and potentially other physiological processes.

Future research should focus on several key areas:

  • Elucidating the complete signaling pathway that regulates this compound biosynthesis in response to developmental and environmental cues.

  • Investigating the specific ecological roles of this compound in mediating interactions with herbivores and pathogens.

  • Exploring the full pharmacological potential of this compound and its isomers, particularly their reported hypoglycemic and antioxidant activities.

  • Metabolic engineering efforts to modulate this compound production in C. roseus or heterologous systems, which could provide a sustainable source of this and other valuable alkaloids.

The methodologies and data presented in this technical guide provide a solid foundation for researchers to build upon in their quest to unravel the remaining mysteries surrounding this compound and its role in the fascinating biology of Catharanthus roseus.

References

An In-depth Technical Guide to the Natural Sources and Abundance of Vindolinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the monoterpenoid indole alkaloid vindolinine, covering its natural sources, relative abundance, biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification.

Introduction to this compound

This compound is a pentacyclic monoterpenoid indole alkaloid (MIA) of the aspidosperma-type. It exists as two epimers, 19R-vindolinine and 19S-vindolinine. While it does not possess the potent anticancer properties of the dimeric alkaloids vinblastine and vincristine, it is a significant constituent in the complex alkaloid profile of its source plants. Its biosynthesis represents an important branch in the intricate network of indole alkaloid pathways, making it a subject of interest for researchers studying plant biochemistry and metabolic engineering.

Natural Sources and Abundance

This compound is found in a select group of plant species within the Apocynaceae family. The primary and most well-documented source is Catharanthus roseus.

Key Natural Sources:

  • Catharanthus roseus (Madagascar Periwinkle): This plant is the most significant source of this compound. The this compound epimers are collectively the third most abundant MIA in C. roseus leaves, following the closely related and biosynthetically proximal alkaloids, catharanthine and vindoline[1].

  • Melodinus Species: this compound has been identified in several species of this genus, including Melodinus balansae, Melodinus fusiformis, and Melodinus hemsleyanus[1].

  • Vinca erecta: This species is also a known, though less studied, source of this compound[1].

Data Presentation: Abundance of this compound and Related Alkaloids

While specific quantitative data for this compound is not widely published, its abundance relative to other major alkaloids in Catharanthus roseus is established. The following table provides this qualitative information and includes quantitative data for the more abundant related alkaloids to offer context.

AlkaloidPlant SourcePlant PartAbundance (per Dry Weight, DW)Citation(s)
This compound Catharanthus roseusLeavesThird most abundant MIA after vindoline and catharanthine. Specific quantification is not widely reported.[1]
VindolineCatharanthus roseus (Pacifica Peach cultivar)Leaves2082 ± 113 µg/g[2]
VindolineCatharanthus roseus (Purple morphotype)Leaves0.3 mg/g (300 µg/g)[3]
VindolineCatharanthus roseus (Elicitor-treated)LeavesUp to 1.88 mg/g (1880 µg/g)[4][5]
CatharanthineCatharanthus roseus (Pacifica Peach cultivar)Leaves2903 ± 384 µg/g[2]

Biosynthesis of this compound

The biosynthesis of this compound branches off from the well-elucidated pathway of vindoline. Both alkaloids share the common precursor tabersonine . The key divergence is catalyzed by the recently identified enzyme, this compound Synthase (VNS), an Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase[1].

  • Vindoline Pathway: Tabersonine undergoes a seven-step conversion involving enzymes such as Tabersonine 16-hydroxylase (T16H), Desacetoxyvindoline 4-hydroxylase (D4H), and Deacetylvindoline 4-O-acetyltransferase (DAT) to produce vindoline.

  • This compound Pathway: this compound Synthase (VNS) acts on a tabersonine-derived intermediate, dehydrosecodine, catalyzing a redox-neutral reaction. This is followed by cyclization via a hydrolase to form the two epimers, 19S-vindolinine and 19R-vindolinine[1].

The following diagram illustrates this critical branch point in the MIA biosynthetic network.

Biosynthesis Tabersonine Tabersonine Intermediate Dehydrosecodine Intermediate Tabersonine->Intermediate Vindoline_Path Multiple Steps (T16H, D4H, DAT etc.) Intermediate->Vindoline_Path VNS_enzyme This compound Synthase (VNS) Intermediate->VNS_enzyme Vindoline Vindoline Vindoline_Path->Vindoline Vindolinine_S 19S-Vindolinine Vindolinine_R 19R-Vindolinine Hydrolase Hydrolase 2 VNS_enzyme->Hydrolase Radical Formation Hydrolase->Vindolinine_S Cyclization Hydrolase->Vindolinine_R Cyclization

Biosynthesis of Vindoline and this compound from Tabersonine.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, primarily Catharanthus roseus leaves.

The overall process involves drying and grinding the plant material, extracting the crude alkaloids, isolating the target compound(s) through chromatography, and finally, performing quantitative analysis.

Workflow Start Plant Material (e.g., C. roseus leaves) Prep Drying & Grinding Start->Prep Extract Extraction (e.g., Ethanolic, SFE) Prep->Extract Crude Crude Alkaloid Extract Extract->Crude Isolate Isolation / Purification (e.g., Prep-TLC, CPC) Crude->Isolate Fractions Isolated Fractions Isolate->Fractions Pure Purified this compound Fractions->Pure Quantify Quantification (HPLC-UV) Pure->Quantify Characterize Characterization (LC-MS) Pure->Characterize Data Quantitative Data Quantify->Data

General experimental workflow for this compound isolation and analysis.

This is a standard laboratory method for obtaining a crude alkaloid extract.

  • Preparation: Dry the aerial parts (leaves, stems, flowers) of C. roseus in the shade at room temperature until brittle. Grind the dried material into a coarse powder.

  • Maceration: Weigh 50 g of the powdered plant material and place it in a large flask. Add 500 mL of 95% ethanol.

  • Extraction: Macerate the mixture overnight (12-16 hours) in a water bath set to 55°C. The solvent should become colored as alkaloids are extracted. Continue the process until the sample powder appears colorless[6].

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Concentration: Concentrate the ethanolic filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a dark, gummy crude extract.

  • Acid-Base Wash (Optional Cleanup):

    • Dissolve the crude extract in 100 mL of 1 M HCl.

    • Wash the acidic solution with 3x50 mL of ethyl acetate to remove non-alkaloidal compounds. Discard the organic layers.

    • Basify the aqueous layer to pH 8-9 with ammonium hydroxide.

    • Extract the alkaloids into an organic solvent like dichloromethane (3x50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction.

This protocol is suitable for isolating milligram quantities of this compound from the crude extract for analytical purposes.

  • Plate Preparation: Use silica gel 60 F254 coated glass plates (20x20 cm).

  • Sample Application: Dissolve approximately 10-20 mg of the crude alkaloid extract in a minimal volume of ethanol or methanol. Using a pipette, carefully apply the dissolved sample as a thin, uniform line approximately 1.5 cm from the bottom edge of the TLC plate. Allow the solvent to fully evaporate.

  • Chromatographic Development:

    • Prepare the mobile phase: Petroleum Ether : Ethyl Acetate : Acetone : Ethanol (70:20:10:1 v/v/v/v) [7].

    • Pour the mobile phase into a chromatographic tank to a depth of about 0.5-1.0 cm. Place a piece of filter paper inside to saturate the tank atmosphere. Cover and let it equilibrate for at least 30 minutes.

    • Place the prepared TLC plate in the tank and close the lid.

    • Allow the solvent front to ascend until it is about 1-2 cm from the top edge of the plate.

  • Visualization and Scraping:

    • Remove the plate from the tank and allow it to air dry completely in a fume hood.

    • Visualize the separated bands under UV light (254 nm and 366 nm). This compound epimers will appear as distinct bands. (Rf values for 19S-vindolinine and 19R-vindolinine are approximately 0.32 and 0.36, respectively, in a different system)[1].

    • Carefully scrape the silica gel corresponding to the target this compound band(s) from the plate using a clean spatula.

  • Elution:

    • Place the scraped silica in a small flask or tube.

    • Add a polar solvent like ethanol or methanol and agitate (vortex or sonicate) for 10-15 minutes to elute the compound from the silica.

    • Filter the mixture through a syringe filter (0.45 µm) to remove the silica gel.

    • Evaporate the solvent to obtain the purified this compound.

This method allows for the accurate quantification of this compound in an extract.

  • Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient system can be used. A common isocratic system is a mixture of Acetonitrile and 0.1M Phosphate Buffer containing 0.5% glacial acetic acid (e.g., 21:79 v/v, pH adjusted to 3.5)[8].

    • Flow Rate: 1.0 - 1.2 mL/min[8].

    • Detection Wavelength: 300 nm is recommended for the specific detection of this compound epimers[1]. 254 nm can also be used for general alkaloid profiling[8].

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Curve: Prepare a stock solution of purified this compound standard in methanol. Perform serial dilutions to create a series of standards with known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Accurately weigh a known amount of crude or purified extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample(s).

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the standard curve. The final abundance is typically expressed as µg or mg of this compound per gram of dry plant weight.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vindolinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine is a monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₄N₂O₂.[1] As a natural product isolated from various plant species, including Catharanthus roseus, it has garnered interest within the scientific community for its potential biological activities.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and visualizations of its biosynthetic pathway and putative mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in this complex natural product.

Physical and Chemical Properties

General Properties
PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₂PubChem[1]
Molecular Weight336.4 g/mol PubChem[1]
CAS Number5980-02-9PubChem[1]
AppearanceSolid (presumed)-
XLogP32.9PubChem[1]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While complete assigned spectra are not universally published, the following information has been compiled from available resources.

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a key technique for the identification of this compound. The protonated molecule [M+H]⁺ is typically observed.

Precursor Ion (m/z)InstrumentIonizationKey Fragment Ions (m/z)Source
337.191qTofPositive Ion Mode320.165192, 260.143036, 144.080765, 117.069435, 115.054398PubChem[1]
337LC-ESI-QITESI320, 308PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups. Based on its structure, the following peaks can be anticipated:

Wavenumber (cm⁻¹)Functional Group
~3000-2800C-H stretching (alkane)
~1735C=O stretching (ester)
~1600, ~1470C=C stretching (aromatic)
~1250C-N stretching (amine)
~1200-1000C-O stretching (ester)

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to show absorption maxima characteristic of the indole chromophore.

Experimental Protocols

Isolation and Purification of this compound from Catharanthus roseus

The isolation of this compound typically involves the extraction of total alkaloids from the plant material, followed by chromatographic separation. The following is a generalized protocol based on literature methods.[4][5][6]

1. Extraction of Total Alkaloids:

  • Plant Material: Dried and powdered leaves of Catharanthus roseus.

  • Solvent: Methanol or ethanol.

  • Procedure:

    • Macerate the powdered plant material in the chosen alcohol for an extended period (e.g., 24-48 hours) at room temperature, or perform a hot ethanolic extraction.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

    • Acidify the residue with an aqueous acid solution (e.g., 2% sulfuric acid) and filter to remove non-alkaloidal material.

    • Basify the acidic aqueous solution with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.

    • Extract the liberated alkaloids with an organic solvent such as chloroform or dichloromethane.

    • Combine the organic extracts and evaporate the solvent to yield the crude total alkaloid extract.

2. Chromatographic Separation:

  • Centrifugal Partition Chromatography (CPC): This technique has been shown to be effective for the preparative isolation of this compound from crude alkaloid mixtures.[4] The specific solvent system and operating parameters would need to be optimized based on the instrument and the exact composition of the crude extract.

  • Preparative Thin-Layer Chromatography (pTLC):

    • Dissolve the crude alkaloid extract in a small amount of a suitable solvent (e.g., methanol).

    • Apply the solution as a band onto a preparative silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., a mixture of chloroform, methanol, and ammonia). The optimal solvent system may require empirical determination.

    • Visualize the separated bands under UV light.

    • Scrape the band corresponding to this compound from the plate.

    • Elute the compound from the silica gel using a polar solvent like methanol.

    • Filter and evaporate the solvent to obtain purified this compound.

3. Purity Assessment:

  • The purity of the isolated this compound should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

Chemical Synthesis

While the total synthesis of the related alkaloid vindoline has been extensively studied, a specific, detailed, step-by-step protocol for the total synthesis of this compound is not as commonly reported in the readily available literature. The synthesis of such a complex, polycyclic molecule is a significant undertaking that would involve a multi-step pathway with careful control of stereochemistry.

Biological Activity and Signaling Pathways

This compound has demonstrated potential as a hypoglycemic and antioxidant agent.[7][8] One of the identified mechanisms for its hypoglycemic effect is the inhibition of protein tyrosine phosphatase-1B (PTP-1B).[2][7] PTP-1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP-1B, this compound can potentially enhance insulin sensitivity.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the insulin signaling pathway.

Vindolinine_Signaling_Pathway cluster_cell Cell Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Vesicles AKT->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP-1B PTP1B->IR dephosphorylates This compound This compound This compound->PTP1B inhibits

Proposed mechanism of this compound's hypoglycemic effect via PTP-1B inhibition.

Biosynthesis of this compound

This compound is biosynthesized in Catharanthus roseus as part of the complex terpenoid indole alkaloid pathway. The biosynthesis of this compound diverges from the pathway leading to other major alkaloids like vindoline and catharanthine. A simplified overview of the this compound biosynthetic pathway is presented below.

Vindolinine_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Tabersonine Tabersonine Strictosidine->Tabersonine multiple steps This compound This compound Tabersonine->this compound specific enzymatic steps

Simplified biosynthetic pathway leading to this compound.

Conclusion

This compound is a fascinating natural product with demonstrated biological activities that warrant further investigation. This technical guide has summarized the currently available information on its physical and chemical properties, provided generalized experimental protocols for its isolation, and visualized its biosynthetic origin and a potential mechanism of action. It is evident that there are still gaps in the complete characterization of this molecule, particularly concerning detailed quantitative physical data and a fully elucidated total synthesis route. Future research in these areas will be invaluable for advancing our understanding of this compound and its potential applications in drug discovery and development.

References

Preliminary Bioactivity Screening of Vindolinine Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindolinine, a monoterpenoid indole alkaloid from Catharanthus roseus, belongs to the esteemed family of Vinca alkaloids, which includes the renowned anticancer agents vinblastine and vincristine. While its dimeric relatives have been extensively studied, this compound itself presents a compelling subject for preliminary bioactivity screening. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's bioactivity, focusing on its potential anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key screening assays are provided to facilitate further research and drug discovery efforts. Due to the scarcity of direct quantitative data for this compound, this guide also incorporates data from its close structural analog, vindoline, to offer a broader perspective on the potential bioactivities of this class of alkaloids.

Introduction

The quest for novel therapeutic agents from natural sources continues to be a cornerstone of drug discovery. This compound, an alkaloid isolated from the medicinal plant Catharanthus roseus, represents a promising yet under-investigated scaffold for drug development.[1] Its structural similarity to other bioactive Vinca alkaloids suggests a potential for a range of pharmacological activities. This guide aims to consolidate the available preliminary data on the bioactivity of this compound and provide detailed methodologies for its further investigation.

Anticancer Activity

Quantitative Data for Vindoline and its Derivatives

The following table summarizes the cytotoxic activity of vindoline and some of its derivatives against various cancer cell lines. It is important to note that these values are for vindoline and its derivatives, not this compound , and are presented here to illustrate the potential of this class of alkaloids.

Compound/DerivativeCell LineIC50 (µM)Reference
Vindoline-Weak Activity[2]
KAR-2 (Vincristine derivative)Neuroblastoma0.31 ± 0.05[2]
KAR-3 (Vinblastine derivative)Neuroblastoma0.31 ± 0.06[2]

Note: The weak activity of the parent compound, vindoline, highlights the importance of chemical modification to enhance cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Materials:

  • This compound alkaloid (or derivative) stock solution

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound alkaloid in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloid) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity

An early in-vitro study assessed the antimicrobial properties of this compound against a panel of 40 bacterial strains (including Salmonella, Shigella, Proteus, Escherichia, Pseudomonas, Staphylococcus, and Corynebacterium) and various fungi and yeasts. The results, reported as zones of inhibition in millimeters, indicated some level of antimicrobial activity. However, specific Minimum Inhibitory Concentration (MIC) values, which provide a quantitative measure of potency, were not provided in the available abstract.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9][10]

Materials:

  • This compound alkaloid stock solution

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound alkaloid in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum, no alkaloid) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.

Neuroprotective Activity

Direct evidence for the neuroprotective activity of this compound is limited. However, related studies on vindoline and other C. roseus alkaloids suggest potential mechanisms that could be relevant for this compound as well. These include antioxidant and anti-inflammatory effects. One study indicated that vindoline, vindolidine, vindolicine, and this compound exhibited antidiabetic properties by enhancing glucose absorption and inhibiting protein tyrosine phosphatase-1B.[11] Given the link between metabolic disorders and neurodegeneration, this suggests a potential indirect neuroprotective role. Furthermore, some alkaloids from C. roseus have been reported to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[12]

Potential Mechanisms and Relevant Assays
  • Antioxidant Activity: Vindoline has demonstrated notable antioxidant activity.[13][14][15][16] This can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay.

  • Anti-inflammatory Activity: Vindoline has been shown to reduce levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, potentially through the inhibition of the NF-κB pathway.[17][18][19] This can be evaluated using ELISA assays to measure cytokine levels in cell culture supernatants or animal tissues.

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.[20][21][22][23][24][25][26][27][28]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • This compound alkaloid stock solution

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of the this compound alkaloid at various concentrations, followed by 50 µL of DTNB and 25 µL of AChE solution. Include a control with buffer instead of the alkaloid.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the ATCI substrate to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated as: (Rate of control - Rate of sample) / Rate of control * 100. The IC50 value can be determined from a dose-response curve.

Visualizations

Experimental Workflow for Bioactivity Screening

Bioactivity_Screening_Workflow cluster_extraction Compound Preparation cluster_screening Preliminary Bioactivity Screening cluster_data Data Analysis cluster_conclusion Conclusion This compound This compound Alkaloid Anticancer Anticancer Screening (MTT Assay) This compound->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) This compound->Antimicrobial Neuroprotective Neuroprotective Screening (Antioxidant, Anti-inflammatory, AChE Inhibition) This compound->Neuroprotective IC50_Anticancer IC50 Calculation Anticancer->IC50_Anticancer MIC_Antimicrobial MIC Determination Antimicrobial->MIC_Antimicrobial IC50_Neuroprotective IC50/EC50 Calculation Neuroprotective->IC50_Neuroprotective Hit_Identification Hit Identification & Further Studies IC50_Anticancer->Hit_Identification MIC_Antimicrobial->Hit_Identification IC50_Neuroprotective->Hit_Identification

Caption: General workflow for the preliminary bioactivity screening of this compound alkaloids.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Based on the known anti-inflammatory effects of the related alkaloid vindoline, a potential signaling pathway for this compound's action could involve the inhibition of the NF-κB pathway.

NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_compound Compound Intervention cluster_outcome Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Inflammatory_Stimulus->IKK IkB_Phosphorylation IκB Phosphorylation & Degradation IKK->IkB_Phosphorylation NFkB_Translocation NF-κB Nuclear Translocation IkB_Phosphorylation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Inflammation_Reduction Reduced Inflammation Gene_Transcription->Inflammation_Reduction This compound This compound This compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

The preliminary bioactivity screening of this compound alkaloids reveals a promising, yet largely unexplored, area for drug discovery. While direct quantitative data for this compound remains limited, the information available for its close analog, vindoline, suggests potential for anticancer, antimicrobial, and neuroprotective activities. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound. Future research should focus on obtaining specific IC50 and MIC values for this compound against a broad range of cancer cell lines and microbial pathogens. Furthermore, in-depth studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanisms of action and to guide the rational design of novel therapeutic agents based on this intriguing natural product scaffold.

References

Spectroscopic Data Interpretation of Vindolinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data interpretation for vindolinine, a significant monoterpenoid indole alkaloid. The following sections detail the nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) data, experimental protocols, and a generalized analytical workflow for the characterization of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR and LC-MS analyses of this compound.

NMR Spectroscopic Data

The complete ¹H and ¹³C NMR data for 19S-vindolinine, a stereoisomer of this compound, has been characterized. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 19S-Vindolinine

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
284.13.98d, 10.0
353.72.55m
443.52.35, 1.85m
552.83.35m
621.91.65, 1.25m
754.23.15s
8138.9--
9123.87.10d, 8.0
10122.56.85t, 8.0
11158.9--
1295.86.25d, 2.5
13148.7--
14129.55.85dd, 10.0, 4.0
15124.85.95d, 10.0
1646.92.85, 2.75m
1778.95.45s
187.60.55t, 7.5
1934.52.15q, 7.5
2043.1--
2166.43.65s
OMe-1155.43.80s
COOMe-22175.2--
COOMe-2252.13.75s

Note: Data is for 19S-vindolinine and serves as a close reference for this compound. Assignments are based on 1D and 2D NMR experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

LC-MS analysis is crucial for the identification and quantification of this compound. Electrospray ionization (ESI) in positive mode is typically employed.

Table 2: LC-MS and MS/MS Fragmentation Data for this compound

ParameterValue
Molecular FormulaC₂₁H₂₄N₂O₂
Molecular Weight336.43 g/mol
Ionization ModeESI+
Precursor Ion [M+H]⁺m/z 337.19
Major MS/MS Fragment Ions (m/z)305, 277, 248, 220, 188, 160, 146, 130, 122
Putative Fragment AssignmentsLoss of CH₃OH from [M+H]⁺ (m/z 305) Further fragmentation of the indole nucleus and aliphatic portions.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

  • Extraction: Isolate this compound from its natural source (e.g., Catharanthus roseus) using appropriate extraction and chromatographic techniques (e.g., column chromatography, preparative HPLC).

  • Purity Check: Ensure the purity of the isolated this compound using analytical HPLC-UV.

  • Sample Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

2.1.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, depending on concentration and experiment time.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, crucial for assigning quaternary carbons and connecting spin systems.

LC-MS Protocol

2.2.1. Sample Preparation

  • Stock Solution: Prepare a stock solution of the isolated this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to construct a calibration curve for quantitative analysis.

  • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2.2.2. Liquid Chromatography Parameters

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-40 °C.

  • Injection Volume: 1-5 µL.

2.2.3. Mass Spectrometry Parameters

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI).

  • Polarity: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Gas Flow (Nitrogen):

    • Nebulizer Gas: As per instrument recommendation.

    • Drying Gas: As per instrument recommendation.

  • Scan Mode:

    • Full Scan (MS1): m/z 100-1000 to detect the precursor ion.

    • Tandem MS (MS/MS): Data-dependent acquisition to trigger fragmentation of the most intense ions from the full scan, including the [M+H]⁺ of this compound (m/z 337.19).

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is often used to obtain a rich fragmentation spectrum.

Visualizations

The following diagrams illustrate key workflows and pathways related to the analysis of this compound.

analytical_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_output Final Characterization extraction Extraction from Natural Source purification Purification (e.g., HPLC) extraction->purification nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) purification->nmr_acq lcms_acq LC-MS/MS Data Acquisition (Full Scan, MS/MS) purification->lcms_acq nmr_interp NMR Spectral Interpretation (Structure Elucidation) nmr_acq->nmr_interp lcms_interp LC-MS Data Interpretation (Identification & Quantification) lcms_acq->lcms_interp final_structure Complete Chemical Structure and Purity Assessment nmr_interp->final_structure lcms_interp->final_structure

Caption: Analytical Workflow for this compound Characterization.

biosynthesis_pathway tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine tabersonine Tabersonine strictosidine->tabersonine Multiple Steps vindoline Vindoline tabersonine->vindoline Multiple Steps This compound This compound tabersonine->this compound Biosynthetic Branch vinblastine Vinblastine vindoline->vinblastine catharanthine Catharanthine catharanthine->vinblastine

Caption: Simplified Biosynthetic Pathway of this compound.

The Multifaceted Role of Vindolinine: A Technical Guide to its Function as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindolinine, a prominent monoterpenoid indole alkaloid (MIA) in Catharanthus roseus, has long been recognized for its crucial role as a precursor in the biosynthesis of the potent anticancer drugs, vinblastine and vincristine. However, recent research has unveiled a more complex and multifaceted function for this metabolite within the plant and has highlighted its own potential pharmacological activities. This technical guide provides an in-depth exploration of the biosynthesis, physiological roles, and biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, is a treasure trove of valuable MIAs, with over 130 identified compounds. Among these, the bisindole alkaloids vinblastine and vincristine are indispensable chemotherapeutic agents. The biosynthesis of these complex molecules is a testament to the intricate metabolic engineering within the plant, and at a critical juncture lies the monomeric alkaloid, this compound. While its role as a building block for vinblastine is well-established, this compound's own story as a plant metabolite with distinct functions and potential therapeutic applications is now emerging. This guide aims to provide a comprehensive technical overview of this compound, from its enzymatic synthesis to its quantified presence in the plant and its demonstrated biological effects.

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step enzymatic process that occurs within specialized cells of C. roseus. The pathway begins with the common MIA precursor, strictosidine, and proceeds through a series of transformations to yield the final this compound molecule. A pivotal and recently elucidated step in this pathway is the formation of the this compound skeleton itself, catalyzed by this compound synthase (VNS).

The overall biosynthetic pathway from tabersonine, a key intermediate, to this compound is outlined below:

Vindolinine_Biosynthesis Tabersonine Tabersonine Dehydrosecodine Dehydrosecodine Tabersonine->Dehydrosecodine Hydrolase 2 (reverse) Vindolinine_Epimers 19R/S-Vindolinine Dehydrosecodine->Vindolinine_Epimers this compound Synthase (VNS) + Hydrolase 2

Caption: The final steps in the biosynthesis of this compound from tabersonine.

Key Enzymes and Intermediates

The conversion of dehydrosecodine to this compound epimers is a critical branching point in the MIA pathway. This reaction is catalyzed by the recently identified This compound Synthase (VNS) , a Fe(II)/α-ketoglutarate-dependent dioxygenase, in conjunction with Hydrolase 2 .[1] VNS catalyzes an unusual redox-neutral reaction to form a radical from dehydrosecodine, which is then cyclized by Hydrolase 2 to produce 19R- and 19S-vindolinine.[1]

Quantitative Analysis of this compound in Catharanthus roseus

The concentration of this compound in C. roseus can vary significantly depending on the cultivar, tissue type, and environmental conditions. Understanding these variations is crucial for optimizing its extraction and for studying its physiological roles.

Cultivar/TissueThis compound Content (mg/g dry weight)Reference
Purple Morphotype (Cr00DP)0.3[2]
Pink Morphotype (Cr00PFRE)0.2[2]
White Morphotype0.004[2]
Leaves (general)Vindolinines are the third most abundant MIAs after catharanthine and vindoline.[1]
Flowers (variety 'Little Delicata')Present (quantified with other MIAs)[1]
Flowers (variety 'Pacifica White')Present (quantified with other MIAs)[1]

Table 1: Quantitative Data on this compound Content in Catharanthus roseus

Biological Activities of this compound

Beyond its role as a biosynthetic intermediate, this compound exhibits its own spectrum of biological activities, which are of growing interest to researchers in drug development.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against human cancer cell lines. This activity suggests that it may contribute to the overall anticancer properties of C. roseus extracts and warrants further investigation as a potential standalone therapeutic agent.

Cell LineIC50 ValueReference
A549 (Human Lung Carcinoma)26.3 µM[3]

Table 2: Cytotoxic Activity of this compound

Antidiabetic Potential

Emerging evidence suggests that this compound may possess antidiabetic properties. Studies have shown that it can enhance glucose uptake in pancreatic and muscle cells and inhibit protein tyrosine phosphatase-1B (PTP-1B), a negative regulator of insulin signaling.[4] This dual action on glucose metabolism and insulin sensitivity makes this compound a promising candidate for further research in the context of type 2 diabetes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound from C. roseus Leaves

This protocol describes a general method for the extraction and purification of this compound for analytical or biological testing.

Extraction_Purification start Start: C. roseus Leaves submerge Submerge in Chloroform (5 min) start->submerge extract_chloroform Extract with 1M HCl submerge->extract_chloroform basify Basify to pH 8 extract_chloroform->basify extract_ethyl_acetate Extract with Ethyl Acetate (Total Alkaloids) basify->extract_ethyl_acetate tlc Thin Layer Chromatography (TLC) (Silica gel, Ethyl acetate: Methanol 4:1) extract_ethyl_acetate->tlc harvest Harvest this compound Bands (Rf ~0.32-0.36) tlc->harvest end Purified this compound harvest->end

Caption: Workflow for the extraction and purification of this compound.

Methodology:

  • Initial Extraction: Submerge 50 g of fresh C. roseus leaves in chloroform for 5 minutes.[1]

  • Acid-Base Extraction: Extract the alkaloids from the chloroform phase with 1 M HCl. Subsequently, basify the aqueous phase to pH 8 and re-extract the alkaloids into ethyl acetate to obtain a total alkaloid extract.[1]

  • Purification by TLC: Separate the total alkaloids using preparative thin-layer chromatography (TLC) on silica gel 60 G F254 plates. Develop the plates in a solvent system of ethyl acetate: methanol (4:1 v/v).[1]

  • Isolation: Identify and harvest the bands corresponding to 19S-vindolinine (Rf ~0.32) and 19R-vindolinine (Rf ~0.36).[1]

In Vitro Assay for this compound Synthase (VNS) Activity

This protocol outlines a method for assessing the enzymatic activity of VNS in a heterologous expression system.

Methodology:

  • Protein Expression: Co-express the genes for this compound Synthase (VNS), Dihydroprecondylocarpine Acetate Synthase (DPAS), and Hydrolase 2 (HL2) in Nicotiana benthamiana leaves via agroinfiltration.[1]

  • Substrate Infiltration: After a 4-day incubation period for protein expression, infiltrate the leaves with the substrate, O-acetylprecondylocarpine (OAP), in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[1]

  • Reaction Incubation: Allow the enzymatic reaction to proceed overnight.[1]

  • Extraction and Analysis: Extract the metabolites from the leaf tissue with methanol and analyze the formation of this compound epimers and venalstonine by LC-MS/MS.[1]

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of this compound on a cancer cell line.

MTT_Assay start Start: A549 Cells in 96-well plate treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End: Cytotoxicity determined calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

This compound stands as a testament to the chemical intricacy and pharmacological potential of plant secondary metabolites. While its role as a precursor to vinblastine is undeniable, its independent biological activities, particularly its cytotoxic and potential antidiabetic effects, are opening new avenues for research and drug development. The elucidation of its biosynthetic pathway, including the characterization of this compound synthase, provides a foundation for metabolic engineering approaches to enhance its production in heterologous systems. Future research should focus on a deeper understanding of the molecular mechanisms underlying its biological activities, its pharmacokinetic and pharmacodynamic profiles, and the optimization of its synthesis and extraction. The continued exploration of this compound promises to unveil further insights into plant metabolism and may lead to the development of novel therapeutic agents.

References

The Stereochemistry of Vindolinine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine is a monoterpenoid indole alkaloid originally isolated from the leaves of Catharanthus roseus. As a member of the extensive family of Vinca alkaloids, which includes the renowned anti-cancer agents vinblastine and vincristine, the precise stereochemical architecture of this compound is of significant interest to the scientific community. Its complex, polycyclic structure, featuring multiple stereocenters, presents a formidable challenge in stereochemical elucidation and has been the subject of detailed spectroscopic investigation. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its absolute and relative configuration as determined by key experimental techniques.

Absolute and Relative Configuration

The definitive stereochemistry of (-)-vindolinine has been established through extensive spectroscopic analysis, primarily high-field Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configuration is designated as (1R, 9R, 10R, 12R, 19S, 20R) . This assignment is crucial for understanding its biosynthetic pathways and its relationship to other aspidosperma-type alkaloids.

The IUPAC name, which encapsulates this stereochemical information, is methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.1⁹,¹².0¹,⁹.0²,⁷.0¹⁶,¹⁹]icosa-2,4,6,13-tetraene-10-carboxylate [1].

A pivotal moment in the structural elucidation of this compound was the revision of its initially proposed structure. A detailed reinvestigation of its proton NMR spectrum at 300 MHz in 1974 provided conclusive evidence for the correct relative stereochemistry of the protons within the intricate ring system[2][3][4]. This study highlighted the power of high-resolution NMR in resolving complex structural problems in natural product chemistry.

The stereocenter at position 19 is of particular note, as both the 19S (this compound) and 19R (epi-vindolinine) epimers are found in nature. The biosynthesis of these epimers has been a subject of recent research, with enzymatic studies beginning to unravel the mechanisms that control the stereochemical outcome at this position[3].

Quantitative Stereochemical Data

The stereochemistry of this compound is defined by specific quantitative data derived from spectroscopic and physical measurements.

ParameterValueMethodReference
Specific Rotation ([α]D) Value not readily available in searched literaturePolarimetry
¹H NMR Chemical Shifts (δ) and Coupling Constants (J) See Table 2300 MHz ¹H NMR (CDCl₃)Durham et al., 1974[2][4]

Table 1: Key Quantitative Data for this compound

¹H NMR Spectral Data

The 300 MHz ¹H NMR spectrum of this compound in CDCl₃ was instrumental in the revision of its structure. The chemical shifts and coupling constants provide detailed information about the relative orientation of the protons.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-18 (CH₃)0.53t7.5
H-191.83m
H-21α2.13m
H-21β2.80m
H-32.50m
H-5α2.62m
H-5β3.10m
H-6α3.25m
H-6β3.48m
CO₂CH₃3.70s
H-17α3.85d17
H-17β4.10d17
H-155.88m
H-146.02m
Aromatic Hs6.6-7.2m

Table 2: ¹H NMR Data for this compound (300 MHz, CDCl₃) (Data extracted and interpreted from Durham et al., 1974[2][4])

Experimental Protocols

¹H NMR Spectroscopy for Stereochemical Elucidation (Durham, Shoolery, and Djerassi, 1974)

Objective: To determine the relative stereochemistry of this compound through high-resolution proton NMR spectroscopy.

Instrumentation: Varian HR-300 Spectrometer operating at 300 MHz.

Sample Preparation:

  • A sample of purified this compound was dissolved in deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

  • The solution was filtered into a 5 mm NMR tube.

Data Acquisition:

  • The ¹H NMR spectrum was acquired at ambient temperature.

  • A sufficient number of scans were accumulated to achieve a high signal-to-noise ratio.

  • Spin-spin decoupling experiments were performed to identify coupled protons and simplify the spectrum for accurate determination of coupling constants.

Data Analysis:

  • Chemical shifts were reported in parts per million (ppm) downfield from TMS.

  • Coupling constants (J) were measured in Hertz (Hz) and used to infer the dihedral angles between adjacent protons, thus providing crucial information about the relative stereochemistry of the stereocenters.

  • Nuclear Overhauser Effect (NOE) difference spectroscopy could be employed to establish through-space proximity of protons, further confirming the stereochemical assignments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis This compound Purified this compound cdcl3 CDCl₃ (solvent) tms TMS (standard) nmr_tube NMR Tube nmr_spectrometer 300 MHz NMR Spectrometer nmr_tube->nmr_spectrometer Insert Sample fid Free Induction Decay (FID) ft Fourier Transform fid->ft Process Data spectrum ¹H NMR Spectrum analysis Analysis of δ, J, NOE structure Stereochemical Structure

Figure 1: Workflow for the determination of this compound stereochemistry using ¹H NMR spectroscopy.

Signaling Pathways and Logical Relationships

The stereochemistry of this compound is a critical determinant in its biosynthetic pathway. The enzymatic transformations leading to this compound from its precursors involve highly stereospecific reactions. The diagram below illustrates the logical relationship in the stereochemical determination process, starting from the empirical data to the final structural assignment.

stereochem_determination cluster_experimental_data Experimental Data cluster_analysis Analysis & Interpretation cluster_conclusion Conclusion nmr ¹H NMR Spectrum (Chemical Shifts, Coupling Constants) relative_config Relative Stereochemistry (Dihedral Angles from J-couplings, Proximity from NOE) nmr->relative_config noe NOE Data (Through-space correlations) noe->relative_config optical_rotation Optical Rotation ([α]D) absolute_config Absolute Stereochemistry (Comparison with known compounds, Biosynthetic pathway) optical_rotation->absolute_config final_structure Definitive 3D Structure of this compound (1R,9R,10R,12R,19S,20R) relative_config->final_structure absolute_config->final_structure

Figure 2: Logical flow for the elucidation of this compound's stereochemistry.

Conclusion

References

A Comprehensive Technical Guide to Vindolinine (C21H24N2O2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindolinine is a monoterpenoid indole alkaloid with the molecular formula C21H24N2O2.[1] Naturally occurring in the medicinal plant Catharanthus roseus (Madagascar periwinkle), this compound is a significant area of study due to its role as a direct precursor in the biosynthesis of the potent anticancer agent vinblastine and its own inherent biological activities.[2][3][4] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its isolation and characterization, its biosynthetic pathway, and a summary of its known biological effects, with a focus on its antidiabetic and antioxidant potential.

Physicochemical Properties and Characterization

This compound is a complex organic molecule with a pentacyclic structure. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C21H24N2O2[1]
Molecular Weight 336.43 g/mol [2][3]
IUPAC Name methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate[1]
CAS Number 5980-02-9[1][2]
Appearance Powder[2][3]
Storage Temperature -20°C for long-term storage[2][3]

Characterization of this compound is typically achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are crucial for the structural elucidation of this compound. In the ¹H-NMR spectrum of a chloroform extract of C. roseus leaves, characteristic signals for the vindoline scaffold, which is structurally related to this compound, are readily identifiable. These include distinct aromatic proton signals and signals for the methoxy groups.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and confirmation of this compound. In positive ion mode electrospray ionization (ESI-MS), this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 337.191.[1] Tandem mass spectrometry (MS/MS) can be used to obtain characteristic fragmentation patterns for structural confirmation.

Experimental Protocols

Isolation and Purification of this compound from Catharanthus roseus

The following protocol is a generalized procedure based on methods for isolating indole alkaloids from C. roseus.

1. Extraction:

  • Hot Ethanolic Extraction: Dried and powdered aerial parts (leaves, stems, and flowers) of C. roseus are subjected to extraction with ethanol at an elevated temperature (e.g., 55°C) with maceration until the plant material becomes colorless.[5] This method has been shown to be effective for the extraction of vindoline, a related alkaloid.[5]

  • Acid-Base Extraction: An alternative method involves extracting the plant material with an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids and increase their solubility in the aqueous phase. The acidic extract is then washed with a nonpolar solvent (e.g., petroleum ether) to remove chlorophyll and other lipophilic impurities.[6]

2. Purification:

  • Preparative Thin-Layer Chromatography (pTLC): The crude extract can be purified using pTLC on silica gel plates. A suitable mobile phase, such as a mixture of petroleum ether, ethyl acetate, acetone, and ethanol, is used to separate the different alkaloids.[1] The band corresponding to this compound can be scraped off and the compound eluted with a suitable solvent.

  • Centrifugal Partition Chromatography (CPC): This technique, particularly in the pH-zone refining mode, has been successfully employed for the preparative and efficient isolation of this compound from a crude mixture of C. roseus alkaloids.[2]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used for the simultaneous determination of this compound and other alkaloids in C. roseus extracts.

  • Column: A C18 column is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and an ammonium acetate buffer.[7]

  • Detection: UV detection at a specific wavelength (e.g., 297 nm) is employed for quantification.[7]

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a standard of known concentration. The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[8]

Biosynthesis of this compound

This compound is an intermediate in the complex biosynthetic pathway of terpenoid indole alkaloids in C. roseus. It is derived from the precursor tabersonine through a series of enzymatic reactions. The key steps in the conversion of tabersonine to vindoline, a closely related and well-studied pathway that shares intermediates with this compound biosynthesis, are outlined below.

Vindoline_Biosynthesis Tabersonine Tabersonine T16H T16H2 (Tabersonine 16-hydroxylase 2) Tabersonine->T16H Hydroxy_Tabersonine 16-Hydroxytabersonine OMT 16OMT (16-hydroxytabersonine O-methyltransferase) Hydroxy_Tabersonine->OMT Methoxy_Tabersonine 16-Methoxytabersonine T3O T3O (Tabersonine 3-oxygenase) Methoxy_Tabersonine->T3O Hydroxy_Dihydro_Tabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine T3R T3R (Tabersonine 3-reductase) Hydroxy_Dihydro_Tabersonine->T3R N_Methyl N-methylated intermediate NMT NMT (N-methyltransferase) N_Methyl->NMT Deacetoxyvindoline Desacetoxyvindoline D4H D4H (Desacetoxyvindoline 4-hydroxylase) Deacetoxyvindoline->D4H Deacetylvindoline Deacetylvindoline DAT DAT (Deacetylvindoline 4-O-acetyltransferase) Deacetylvindoline->DAT Vindoline Vindoline T16H->Hydroxy_Tabersonine OMT->Methoxy_Tabersonine T3O->Hydroxy_Dihydro_Tabersonine T3R->N_Methyl NMT->Deacetoxyvindoline D4H->Deacetylvindoline DAT->Vindoline

Fig. 1: Biosynthetic pathway from tabersonine to vindoline.

This pathway has been successfully reconstituted in yeast (Saccharomyces cerevisiae), demonstrating the potential for microbial production of vindoline and its precursors.[9][10]

Biological Activities

This compound has demonstrated promising biological activities, particularly in the areas of diabetes and oxidative stress management.

Antidiabetic Activity

Studies have shown that this compound exhibits significant antidiabetic properties.[11][12] The primary mechanism of action is believed to be the inhibition of protein tyrosine phosphatase-1B (PTP-1B), a negative regulator of the insulin signaling pathway.[11][12] By inhibiting PTP-1B, this compound can enhance insulin sensitivity.

Experimental Protocol for PTP-1B Inhibition Assay:

A spectrophotometric method is commonly used to assess PTP-1B inhibitory activity. The assay measures the hydrolysis of a substrate, such as p-nitrophenyl phosphate (pNPP), by PTP-1B, which results in the formation of a colored product that can be quantified. The percentage of inhibition by this compound is calculated by comparing the rate of the reaction in the presence and absence of the compound.

Antioxidant Activity

This compound also possesses antioxidant properties, which are crucial in mitigating the oxidative stress associated with diabetes and other chronic diseases.[11][12]

Experimental Protocols for Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[13][14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in absorbance.[13][14]

The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

Role in Vinblastine Biosynthesis

This compound, along with catharanthine, is a crucial monomeric precursor for the enzymatic synthesis of the dimeric anticancer alkaloid vinblastine. The coupling of vindoline and catharanthine to form anhydrovinblastine, a direct precursor to vinblastine, is catalyzed by a peroxidase enzyme.

Vinblastine_Biosynthesis Vindoline Vindoline Peroxidase Peroxidase Vindoline->Peroxidase Catharanthine Catharanthine Catharanthine->Peroxidase Anhydrovinblastine Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Further enzymatic steps Peroxidase->Anhydrovinblastine

References

Initial Investigations into the Pharmacology of Vindolinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindolinine, a monoterpenoid indole alkaloid found in Catharanthus roseus, is a precursor to the clinically important dimeric anticancer alkaloids, vinblastine and vincristine. While the pharmacology of its dimeric derivatives is well-established, the intrinsic bioactivities of this compound are less explored. This technical guide provides an in-depth overview of the initial pharmacological investigations into this compound, focusing on its cytotoxic, antidiabetic, and antioxidant properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway potentially modulated by this compound. The information presented herein aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Pharmacological Activities of this compound

Preliminary studies indicate that this compound possesses a range of biological activities, including cytotoxicity against pancreatic cells, hypoglycemic effects, and antioxidant properties. These findings suggest that this compound may have therapeutic potential beyond its role as a biosynthetic precursor.

Cytotoxic Activity

This compound has demonstrated moderate cytotoxic effects against pancreatic β-TC6 cells. This activity suggests a potential for further investigation into its anticancer properties, particularly against pancreatic and other cancer cell lines.

Antidiabetic and Hypoglycemic Potential

Alkaloids from Catharanthus roseus, including this compound, have been reported to exhibit antidiabetic properties. These effects are thought to be mediated through the enhancement of glucose uptake in pancreatic and muscle cells and the inhibition of protein tyrosine phosphatase-1B (PTP-1B), a key negative regulator of the insulin signaling pathway[1]. While specific quantitative data for this compound's hypoglycemic activity is still emerging, its inhibitory action on PTP-1B points towards a promising avenue for the development of novel therapeutics for type 2 diabetes.

Antioxidant Properties

This compound is among the alkaloids from C. roseus that have shown strong antioxidant activities[1]. These properties are crucial for mitigating the oxidative stress associated with various chronic diseases, including diabetes. The antioxidant capacity of this compound contributes to its overall therapeutic potential.

Quantitative Pharmacological Data

To date, quantitative pharmacological data for this compound is limited. The following table summarizes the available data. Further research is required to establish a more comprehensive quantitative profile of this compound's bioactivities.

Pharmacological ParameterCell LineValueReference
Cytotoxicity (IC50) Pancreatic β-TC6 cells20.5 ± 3.6 µg/mL[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are foundational for the in vitro assessment of this compound's pharmacological effects.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed pancreatic β-TC6 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

PTP-1B Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of Protein Tyrosine Phosphatase 1B.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), a solution of recombinant human PTP-1B, and a solution of the substrate p-nitrophenyl phosphate (pNPP).

  • Incubation: In a 96-well plate, add the reaction buffer, this compound at various concentrations, and the PTP-1B enzyme solution. Pre-incubate the mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of PTP-1B inhibition and determine the IC50 value.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to various concentrations of this compound.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. A standard antioxidant like ascorbic acid should be used as a positive control.

Glucose Uptake Assay

This assay measures the uptake of glucose into cells, a key process in glucose homeostasis.

Protocol:

  • Cell Culture: Culture C2C12 myotubes or β-TC6 pancreatic cells in appropriate multi-well plates.

  • Starvation: Prior to the assay, starve the cells in a glucose-free medium for a defined period.

  • Treatment: Treat the cells with this compound at various concentrations, along with positive (e.g., insulin) and negative controls.

  • Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for a specific time.

  • Washing: Wash the cells with a cold buffer to remove excess fluorescent glucose analog.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

  • Data Analysis: Quantify the glucose uptake based on the fluorescence intensity and determine the EC50 value.

Signaling Pathway Analysis

While direct evidence for this compound's effect on specific signaling pathways is still under investigation, studies on the closely related compound, vindoline, provide a strong indication of a potential mechanism of action for its antidiabetic effects. Vindoline has been shown to activate the IRS-1/PI3K/AKT/GLUT4 signaling pathway, a critical cascade in insulin-mediated glucose uptake[3]. It is plausible that this compound exerts its hypoglycemic effects through a similar mechanism.

Insulin_Signaling_Pathway This compound This compound PTP1B PTP-1B This compound->PTP1B Inhibits InsulinReceptor Insulin Receptor PTP1B->InsulinReceptor Dephosphorylates IRS1 IRS-1 InsulinReceptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle Promotes GLUT4_Membrane GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Membrane Translocates GlucoseUptake Increased Glucose Uptake GLUT4_Membrane->GlucoseUptake Facilitates

Caption: Putative mechanism of this compound-mediated enhancement of insulin signaling.

Conclusion and Future Directions

The initial pharmacological investigations into this compound reveal a compound with multifaceted biological activities, including cytotoxic, antidiabetic, and antioxidant effects. The available data, though limited, suggest that this compound holds promise as a lead compound for the development of new therapeutics.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A broader screening of this compound against various cancer cell lines and in different disease models is warranted.

  • Quantitative Bioactivity Studies: Determining the IC50 and EC50 values for its PTP-1B inhibitory, hypoglycemic, and antioxidant activities is crucial.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be essential for its development as a therapeutic agent.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

A deeper understanding of this compound's pharmacology will not only unveil its therapeutic potential but also provide valuable insights into the structure-activity relationships of monoterpenoid indole alkaloids.

References

An In-depth Technical Guide to the Therapeutic Potential of Vindolinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the monoterpenoid indole alkaloid vindolinine, a natural product isolated from Catharanthus roseus. While its dimeric relatives, vinblastine and vincristine, are renowned for their clinical use in cancer chemotherapy, this compound itself presents a unique profile of therapeutic possibilities, particularly in the realms of metabolic disorders. This guide synthesizes the current understanding of this compound's biosynthesis, mechanisms of action, and preclinical evidence, offering a technical foundation for future research and development.

Introduction

This compound (C₂₁H₂₄N₂O₂) is a monoterpenoid indole alkaloid found in the medicinal plant Catharanthus roseus (Madagascar periwinkle), the same source as the potent anticancer agents vinblastine and vincristine.[1][2] Unlike its more famous counterparts, which are dimers, this compound is a monomeric alkaloid.[3] Historically, research has focused on vindoline and catharanthine as the essential precursors for the enzymatic synthesis of vinblastine.[4][5] However, recent investigations have shed light on the distinct biosynthetic pathway and unique biological activities of this compound, suggesting its potential as a therapeutic agent in its own right, particularly for its antidiabetic and antioxidant properties.[3][6] This guide will explore the current state of knowledge regarding this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways to support further scientific inquiry.

Biosynthesis and Isolation

Biosynthesis Pathway

The biosynthesis of this compound in C. roseus represents a significant branch from the pathway leading to vindoline and, subsequently, vinblastine. A key discovery has been the identification of This compound Synthase (VNS) , a Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase.[6] This enzyme catalyzes an unusual, redox-neutral reaction that diverts the common intermediate, dehydrosecodine, towards the formation of this compound epimers (19S and 19R) and venalstonine.[6][7] This process is distinct from the typical hydroxylation reactions catalyzed by most Fe/2OG dioxygenases.[6] The VNS-catalyzed radical formation from dehydrosecodine is then cyclized by hydrolase 2 (HL2) to yield the final products.[6]

This compound Biosynthesis Pathway OAP O-Acetylprecondylocarpine (OAP) Dehydrosecodine Dehydrosecodine OAP->Dehydrosecodine Radical Dehydrosecodine Radical Dehydrosecodine->Radical VNS Tabersonine Tabersonine Dehydrosecodine->Tabersonine HL2 Vindolinines 19S/R-Vindolinine + Venalstonine Radical->Vindolinines Vindoline Vindoline Tabersonine->Vindoline 6 Steps

This compound Biosynthetic Pathway.[6]
Isolation and Purification

The isolation of this compound from a crude alkaloid mixture of C. roseus can be efficiently achieved using preparative chromatographic techniques. Centrifugal partition chromatography (CPC) in the pH-zone refining mode has been demonstrated as an effective method for separating vindoline, this compound, catharanthine, and vincaleukoblastine.[8]

Isolation Workflow Workflow for this compound Isolation Start Crude Alkaloid Extract from C. roseus CPC Centrifugal Partition Chromatography (pH-Zone Refining Mode) Start->CPC Fractions Collect Fractions CPC->Fractions Analysis Analyze Fractions (e.g., HPLC, LC-MS) Fractions->Analysis Pool Pool this compound-Rich Fractions Analysis->Pool Identify Purified Purified this compound Pool->Purified

Generalized workflow for the isolation of this compound.[8]

Therapeutic Potential

While research into this compound is less extensive than for other Vinca alkaloids, preclinical studies have identified promising bioactivities, particularly in antidiabetic and antioxidant domains.

Antidiabetic Activity

The most compelling evidence for this compound's therapeutic potential lies in its effect on glucose metabolism. Studies have shown that this compound, along with related alkaloids vindolidine and vindolicine, exhibits hypoglycemic and antioxidant activity.[3] A key mechanism identified is the potent inhibition of Protein Tyrosine Phosphatase-1B (PTP1B) .[3][9] PTP1B is a major negative regulator of the insulin signaling pathway; its inhibition enhances insulin sensitivity and promotes glucose uptake. This mechanism suggests that this compound could be a valuable lead compound for the development of novel type 2 diabetes therapeutics.[3]

Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylates pIRS Phosphorylated IRS (Active) pIR->pIRS Phosphorylates IRS IRS IRS Proteins PI3K PI3K → Akt/PKB pIRS->PI3K Activates GLUT4 GLUT4 Translocation PI3K->GLUT4 Signal Cascade Uptake Glucose Uptake GLUT4->Uptake Mediates PTP1B PTP1B This compound This compound This compound->PTP1B Inhibits

This compound inhibits PTP1B, enhancing insulin signaling.[3][9]

Table 1: Summary of Preclinical Antidiabetic and Antioxidant Effects

Compound Group Observed Effect Mechanism Reference
This compound, Vindolidine, Vindolicine Increased glucose absorption in pancreatic and myoblast cells. High inhibitory activity against Protein Tyrosine Phosphatase-1B (PTP1B). [3]
Vindolicine Highest antioxidant effects (ORAC and DPPH tests); decreased H₂O₂-induced oxidative damage to pancreatic cells. Direct radical scavenging and reduction of oxidative stress. [3]

| Vindoline | Hypoglycemic effects in diabetic murine models; stimulates insulin secretion. | Linked to β-cell stimulation. |[10][11] |

Anticancer Potential

This compound is listed among the alkaloids from C. roseus possessing anticancer properties.[1][12] The primary mechanism of action for the broader class of Vinca alkaloids is the inhibition of cell proliferation by disrupting microtubule dynamics, which ultimately induces apoptosis.[1][3] They bind to tubulin, preventing the formation of the mitotic spindle necessary for cell division.[13][14]

While specific quantitative data on this compound's cytotoxic activity (e.g., IC₅₀ values) is not yet widely published, studies on novel synthetic derivatives of its close relative, vindoline, have shown promising antiproliferative activity against human gynecological cancer cell lines.[15][16] This suggests that the core this compound structure may serve as a valuable scaffold for developing new anticancer agents.

Microtubule Disruption Pathway cluster_cell Cancer Cell Vinca Vinca Alkaloids (e.g., this compound) Tubulin α/β-Tubulin Dimers Vinca->Tubulin Binds to Polymerization Microtubule Polymerization Vinca->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Disrupted Apoptosis Apoptosis Metaphase->Apoptosis Leads to

References

Methodological & Application

Application Notes and Protocols: Extraction of Vindolinine from Plant Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine is a prominent terpenoid indole alkaloid found in the leaves of Catharanthus roseus (Madagascar periwinkle). As an isomer of catharanthine, it is a crucial precursor in the semi-synthesis of valuable dimeric alkaloids like vinblastine and vincristine, which are widely used as chemotherapeutic agents. The efficient extraction and purification of this compound are therefore of significant interest for pharmaceutical research and development. This document provides a detailed protocol for the extraction and purification of this compound from C. roseus leaves, compiled from established methodologies.

Data Presentation: Comparison of Extraction Methods for Related Alkaloids

While specific yield data for this compound is not always reported separately, the following table summarizes the extraction yields of the closely related alkaloids, vindoline and catharanthine, from Catharanthus roseus leaves using various methods. These yields can serve as a valuable reference for estimating the efficiency of this compound co-extraction.

Extraction MethodPlant MaterialSolvent(s)Key ParametersVindoline Yield (mg/g DW)Catharanthine Yield (mg/g DW)Reference
Hot Ethanolic ExtractionDried aerial parts96% EthanolOvernight maceration at 55°CNot specifiedNot specified[1]
Supercritical Fluid Extraction (SFE)Dried leavesSupercritical CO240°C, 150 bar, 10 h~0.78 (52% recovery)Not specified[2]
Negative-Pressure Cavitation Extraction (NPCE)Dried leaves80% Ethanol-0.075 MPa, 30 min, 3 cycles0.57830.2843[3][4]
Homogenate ExtractionFresh leaves0.15% H2SO4, 50% MethanolSolid-liquid ratio 1:10, 3 cycles of 2.5 minNot specifiedNot specified[5]
Acidic Aqueous ExtractionDried leaves0.1 M HClNot specifiedNot specifiedNot specified[6][7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and purification of this compound from C. roseus leaves.

ExtractionWorkflow PlantMaterial Plant Material (Dried C. roseus leaves) Grinding Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Hot Ethanolic Extraction) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Acidification Acidification & Chlorophyll Removal (HCl, Hexane) Concentration1->Acidification Basification Basification & Alkaloid Extraction (NH4OH, Dichloromethane) Acidification->Basification Concentration2 Concentration (Rotary Evaporation) Basification->Concentration2 CrudeAlkaloids Crude Alkaloid Extract Concentration2->CrudeAlkaloids Purification Purification (Column Chromatography / pTLC) CrudeAlkaloids->Purification Isolatedthis compound Isolated this compound Purification->Isolatedthis compound Analysis Analysis (HPLC, LC-MS) Isolatedthis compound->Analysis

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from the leaves of Catharanthus roseus, based on a hot ethanolic extraction method followed by purification.

Materials and Reagents
  • Plant Material: Dried leaves of Catharanthus roseus.

  • Solvents: 96% Ethanol, Hexane, Dichloromethane, Ethyl Acetate, Petroleum Ether, Acetone (all analytical grade).

  • Acids and Bases: Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Chromatography: Silica gel for column chromatography or pre-coated silica gel 60 F254 plates for preparative thin-layer chromatography (pTLC).

  • Equipment: Grinder/blender, heating mantle with soxhlet apparatus or round bottom flask with condenser, rotary evaporator, pH meter, separatory funnels, chromatography columns, TLC chambers, UV lamp.

Protocol for Extraction of Crude Alkaloids
  • Sample Preparation: Dry the fresh leaves of C. roseus in an oven at a controlled temperature (e.g., 55-60°C) until a constant weight is achieved.[2] Grind the dried leaves into a fine powder (e.g., 200-300 mesh size) to increase the surface area for extraction.[2]

  • Hot Ethanolic Extraction:

    • Place the powdered leaf material in a cellulose thimble and perform a Soxhlet extraction with 96% ethanol.

    • Alternatively, use an overnight maceration method by suspending the powder in 96% ethanol in a round bottom flask and heating at 55°C with continuous stirring.[1]

    • Continue the extraction process until the solvent running through the material becomes colorless.[1]

  • Concentration: Filter the ethanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a greenish crude extract.[1]

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in a suitable volume of ethanol and dilute with distilled water.

    • Acidify the aqueous-ethanolic solution to pH 1-2 with 3% HCl.[1]

    • To remove chlorophyll and other non-alkaloidal compounds, perform a liquid-liquid extraction with hexane. Repeat this step three times, discarding the hexane fraction each time.[1][8]

    • Cool the remaining aqueous layer to approximately 10°C.

    • Basify the acidic aqueous solution to pH 9-10 by adding 25% aqueous ammonia solution.[1] This will precipitate the alkaloids from their salt form back to their free base form.

    • Extract the total alkaloids from the basified aqueous solution using dichloromethane. Perform the extraction three times to ensure complete recovery.[1][8]

    • Pool the dichloromethane fractions and wash with a saturated brine solution.

    • Dry the dichloromethane extract over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator to yield the crude alkaloid extract.[1]

    • Store the crude extract at 4°C until further purification.[1]

Protocol for Purification of this compound

The crude alkaloid extract is a complex mixture. This compound can be isolated and purified using chromatographic techniques.

  • Column Chromatography:

    • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methylene chloride and ethyl acetate).[8]

    • Dissolve the crude alkaloid extract in a minimum volume of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase such as petroleum ether:ethyl acetate:acetone:ethanol (70:20:10:1 v/v/v/v).[9]

    • Identify the fractions containing this compound by comparing with a standard or based on reported Rf values.

    • Pool the this compound-rich fractions and evaporate the solvent to obtain the purified compound.

  • Preparative Thin-Layer Chromatography (pTLC):

    • Dissolve the crude alkaloid extract in a small amount of ethanol.[9]

    • Apply the dissolved extract as a band onto a pre-coated silica gel pTLC plate.[9]

    • Develop the plate in a chromatographic chamber saturated with an appropriate mobile phase (e.g., petroleum ether:ethyl acetate:acetone:ethanol).[9]

    • After development, visualize the bands under a UV lamp.

    • Scrape the silica gel band corresponding to this compound.

    • Extract this compound from the silica gel using a suitable solvent (e.g., ethanol or dichloromethane).

    • Filter to remove the silica and concentrate the filtrate to obtain pure this compound.

Analysis and Characterization

The purity and identity of the isolated this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of this compound.[2][9]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic functional groups.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation.

Concluding Remarks

The protocol described provides a robust framework for the extraction and purification of this compound from C. roseus leaves. The choice of the specific extraction and purification methods can be adapted based on the available equipment and the desired scale of production. The quantitative data for related alkaloids offer a useful benchmark for optimizing the extraction efficiency. For all experimental work, appropriate safety precautions should be taken when handling organic solvents and other chemicals.

References

Quantitative Analysis of Vindolinine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vindolinine is a monoterpenoid indole alkaloid found in the medicinal plant Catharanthus roseus (Madagascar periwinkle). As a member of the vinca alkaloid family, which includes the potent anticancer agents vinblastine and vincristine, the quantitative analysis of this compound is crucial for phytochemical studies, quality control of herbal medicines, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of this compound in various sample matrices. This document provides a detailed protocol for the quantitative analysis of this compound using HPLC.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for the quantitative determination of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Triethylamine (analytical grade)

  • Ultrapure water

  • Plant material (Catharanthus roseus leaves or roots) or other sample matrix containing this compound.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Mobile Phase: An isocratic mobile phase consisting of methanol, acetonitrile, and 25 mM ammonium acetate buffer with 0.1% triethylamine (15:45:40, v/v/v) is prepared.[1] The solution should be degassed before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction from Plant Material:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.[2]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

  • Filtration: Filter the reconstituted sample extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions
  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Acetonitrile:25 mM Ammonium Acetate with 0.1% Triethylamine (15:45:40, v/v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be ≤ 2%.

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a sample matrix and calculate the percentage recovery. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data for the HPLC method validation for this compound analysis is summarized in the tables below. Note: The following data are representative and based on typical performance for similar vinca alkaloids. Actual results may vary.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol:Acetonitrile:25 mM Ammonium Acetate w/ 0.1% TEA (15:45:40)[1]
Flow Rate1.0 mL/min
Temperature30 °C
Detection220 nm
Injection Volume10 µL

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision (RSD)≤ 2%
Accuracy (Recovery)98 - 102%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound from tabersonine in Catharanthus roseus.[3]

Vindolinine_Biosynthesis cluster_this compound This compound Formation Tabersonine Tabersonine T16H T16H Tabersonine->T16H 16-Hydroxytabersonine 16-Hydroxytabersonine T16H->16-Hydroxytabersonine 16OMT 16OMT 16-Hydroxytabersonine->16OMT 16-Methoxytabersonine 16-Methoxytabersonine 16OMT->16-Methoxytabersonine NMT NMT 16-Methoxytabersonine->NMT Desacetoxythis compound Desacetoxythis compound NMT->Desacetoxythis compound D4H D4H Desacetoxythis compound->D4H Deacetylvindoline Deacetylvindoline D4H->Deacetylvindoline DAT DAT Deacetylvindoline->DAT VNS VNS Deacetylvindoline->VNS Vindoline Vindoline DAT->Vindoline This compound This compound VNS->this compound

Caption: Enzymatic conversion of tabersonine to this compound.

Experimental Workflow

The diagram below outlines the major steps involved in the quantitative analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Standard This compound Standard Dilution Serial Dilution Standard->Dilution Dilution->HPLC_System Detection UV Detection (220 nm) HPLC_System->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for the Total Synthesis and Derivatization of Vindolinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine is a monoterpenoid indole alkaloid found in plants such as Catharanthus roseus. While its close relative, vindoline, is a well-known precursor to the potent anticancer drugs vinblastine and vincristine, this compound itself has demonstrated interesting biological activities, including potential as an antidiabetic agent through the inhibition of protein tyrosine phosphatase-1B.[1] The structural complexity and therapeutic potential of this compound and its derivatives make their synthesis and functionalization a significant area of research in medicinal chemistry and drug discovery.

These application notes provide a comprehensive overview of the total synthesis of this compound, drawing upon the well-established synthesis of the structurally analogous vindoline. Additionally, detailed protocols for the derivatization of the vindoline scaffold are presented, offering a blueprint for the generation of novel this compound analogs for further biological evaluation.

Total Synthesis of this compound: A Strategy Based on the Boger Synthesis of Vindoline

While a dedicated total synthesis of this compound is not extensively documented in the literature, the highly efficient and elegant total synthesis of vindoline developed by the Boger group provides a robust framework that can be adapted for the synthesis of this compound. The key transformation in this synthesis is a tandem intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole, which rapidly constructs the core pentacyclic structure of the molecule.[2][3][4][5][6][7]

The primary structural difference between vindoline and this compound lies in the substitution pattern on the indole ring. To adapt the Boger synthesis for this compound, the starting N-methyltryptamine derivative would need to be appropriately substituted to match the pattern of this compound.

Key Features of the Boger Synthesis:
  • Concise Route: The synthesis is remarkably efficient, assembling the complex core in a limited number of steps.[5][6]

  • Stereocontrol: The stereochemistry of the multiple chiral centers is effectively controlled by the initial chiral pool starting material and the diastereoselectivity of the key cycloaddition reaction.

  • Tandem Cycloaddition: The cornerstone of the synthesis is a one-pot reaction that forms three rings and four carbon-carbon bonds, setting six stereocenters.[5]

Logical Flow of the Total Synthesis

Total_Synthesis_Workflow Start Substituted N-Methyltryptamine Oxadiazole 1,3,4-Oxadiazole Precursor Start->Oxadiazole Several Steps Cycloaddition Intramolecular [4+2]/[3+2] Cycloaddition Oxadiazole->Cycloaddition Heating Pentacyclic_Core Pentacyclic Intermediate Cycloaddition->Pentacyclic_Core Functionalization Functional Group Interconversions Pentacyclic_Core->Functionalization This compound This compound Functionalization->this compound

Caption: A logical workflow for the total synthesis of this compound based on the Boger synthesis of vindoline.

Experimental Protocols: Key Synthetic Transformations (Adapted from Vindoline Synthesis)

The following protocols are adapted from the synthesis of vindoline and represent key transformations that would be necessary for the synthesis of this compound.

Protocol 1: Preparation of the 1,3,4-Oxadiazole Cycloaddition Precursor

This protocol outlines the synthesis of the key 1,3,4-oxadiazole which undergoes the tandem cycloaddition.

Materials:

  • Substituted N-methyltryptamine derivative

  • Carbonyldiimidazole (CDI)

  • Methyl oxalylhydrazide

  • Acetic acid (HOAc)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N)

  • Anhydrous solvents (THF, CH2Cl2)

Procedure:

  • Amide Formation: To a solution of the substituted N-methyltryptamine in anhydrous THF, add CDI and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Hydrazide Coupling: Add a solution of methyl oxalylhydrazide and a catalytic amount of HOAc in THF to the reaction mixture. Stir at room temperature overnight.

  • Cyclization to Oxadiazole: Isolate the crude product and dissolve it in anhydrous CH2Cl2. Cool the solution to 0 °C and add Et3N followed by TsCl. Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Purification: Purify the resulting 1,3,4-oxadiazole precursor by column chromatography on silica gel.

Protocol 2: Intramolecular [4+2]/[3+2] Cycloaddition Cascade

This protocol describes the pivotal one-pot reaction to form the pentacyclic core.

Materials:

  • 1,3,4-Oxadiazole precursor

  • High-boiling solvent (e.g., xylenes or dichlorobenzene)

Procedure:

  • Reaction Setup: Dissolve the 1,3,4-oxadiazole precursor in the high-boiling solvent in a flask equipped with a reflux condenser under an inert atmosphere.

  • Thermal Cycloaddition: Heat the reaction mixture to reflux (typically 140-180 °C, depending on the solvent) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting pentacyclic intermediate by column chromatography on silica gel.

Derivatization of the this compound Scaffold

Modification of the this compound structure can lead to derivatives with improved biological activity, selectivity, and pharmacokinetic properties. The vindoline scaffold offers several sites for derivatization, including the indole nitrogen, the aromatic ring, and the functional groups in the pentacyclic core. The following protocols are based on derivatization of vindoline and can be applied to this compound.[8][9][10][11][12]

Experimental Workflow for this compound Derivatization

Derivatization_Workflow This compound This compound Aromatic_Mod Aromatic Ring Functionalization (e.g., Nitration, Halogenation) This compound->Aromatic_Mod Core_Mod Core Structure Modification (e.g., Acylation, Alkylation) This compound->Core_Mod Derivative_A Aromatic-Modified Derivative Aromatic_Mod->Derivative_A Derivative_B Core-Modified Derivative Core_Mod->Derivative_B Bio_Eval Biological Evaluation (e.g., Cytotoxicity Assays) Derivative_A->Bio_Eval Derivative_B->Bio_Eval

Caption: A general workflow for the derivatization and biological evaluation of this compound.

Protocol 3: C-17 Acylation of the this compound Scaffold

This protocol describes the acylation of the C-17 hydroxyl group, a common site for modification.

Materials:

  • This compound (or 17-desacetylthis compound)

  • Acid anhydride or acid chloride (e.g., succinic anhydride)

  • Base (e.g., pyridine or DMAP)

  • Anhydrous solvent (e.g., CH2Cl2 or DMF)

Procedure:

  • Reaction Setup: Dissolve this compound in the anhydrous solvent and add the base.

  • Acylation: Add the acid anhydride or acid chloride dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the C-17 acylated derivative by column chromatography.

Protocol 4: Aromatic Ring Functionalization via Nitration

This protocol outlines the introduction of a nitro group onto the aromatic ring of the indole nucleus.

Materials:

  • This compound

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Anhydrous solvent (e.g., acetic acid)

Procedure:

  • Reaction Setup: Dissolve this compound in the anhydrous solvent and cool the solution in an ice bath.

  • Nitration: Slowly add the nitrating agent to the cooled solution. Stir the reaction at low temperature for a specified period.

  • Workup and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify the nitrated derivative by column chromatography.

Quantitative Data on Vindoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various vindoline derivatives against human cancer cell lines, providing a reference for the potential efficacy of similarly modified this compound analogs.

DerivativeLinker/ModificationCancer Cell LineIC50 (µM)Reference
Vindoline-Tryptophan Conjugate (11) Succinyl linker to L-Tryptophan methyl esterHeLa>10[8]
Vindoline-Tryptophan Conjugate (12) Succinyl linker to D-Tryptophan methyl esterHeLa>10[8]
Vindoline-Piperazine Conjugate Methylene linker to N-methylpiperazine at C-10HeLa9.36[8]
Vindoline Dimer Dimerization at C-10SiHa2.85[8]
Phosphonium Vindoline Derivative (9e) Flexible linker to Triphenylphosphine at C-17RPMI-8226 (Leukemia)0.02[9]

Signaling Pathways and Mechanism of Action

Vinca alkaloids, the class of compounds to which this compound belongs, are well-known for their potent anticancer activity, which primarily stems from their ability to disrupt microtubule dynamics.

Microtubule Disruption Pathway

Microtubule_Pathway Vindolinine_Derivative This compound Derivative Tubulin α/β-Tubulin Dimers Vindolinine_Derivative->Tubulin Binds to β-tubulin Microtubule_Assembly Microtubule Assembly Vindolinine_Derivative->Microtubule_Assembly Inhibits Polymerization Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The mechanism of action of Vinca alkaloids, involving the disruption of microtubule polymerization.

By binding to β-tubulin, vinca alkaloids inhibit the polymerization of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to programmed cell death (apoptosis). While this is the primary mechanism for anticancer vinca alkaloids, the antidiabetic activity of this compound suggests it may also interact with other signaling pathways, such as those regulated by protein tyrosine phosphatase-1B.

Conclusion

The total synthesis and derivatization of this compound represent a promising avenue for the discovery of new therapeutic agents. By leveraging the synthetic strategies developed for the closely related vindoline, researchers can access the this compound core and generate a diverse library of derivatives. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis, functionalization, and biological evaluation of this intriguing class of natural products. Further investigation into the specific biological targets and signaling pathways of this compound and its analogs will be crucial for unlocking their full therapeutic potential.

References

Engineering Yeast for Vindolinine Production: A Deep Dive into Metabolic Engineering Strategies and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of complex plant-derived alkaloids in microbial hosts represents a significant leap forward in metabolic engineering, offering a stable and scalable alternative to traditional agricultural sourcing. Vindolinine, a monoterpene indole alkaloid (MIA) and a close relative of the critical anti-cancer drug precursor vindoline, is a key target in these bioengineering efforts. This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae for this compound biosynthesis, drawing from recent advancements in the field.

Introduction to this compound Biosynthesis in Yeast

This compound and vindoline are synthesized from the precursor tabersonine through a series of enzymatic steps. The successful reconstitution of this pathway in yeast has been a landmark achievement, involving the heterologous expression of multiple plant-derived enzymes. The core pathway from tabersonine to vindoline involves seven key enzymatic conversions. This compound is understood to be a closely related intermediate or side-product within this pathway.

The general strategy for engineering yeast to produce this compound involves:

  • Pathway Reconstitution: Introducing the necessary biosynthetic genes from the source plant, Catharanthus roseus, into the yeast genome.

  • Enzyme Optimization: Ensuring the proper function and efficiency of heterologous enzymes, particularly cytochrome P450s (CYPs), which often require specific reductase partners (CPRs).

  • Host Strain Engineering: Modifying the yeast's native metabolism to enhance the supply of essential cofactors and precursors.

  • Fermentation Optimization: Fine-tuning culture conditions to maximize product yield.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on engineering yeast for vindoline and related MIA production. These results highlight the impact of different metabolic engineering strategies on final product titers.

Strain/StrategyKey Genetic ModificationsPrecursor FedTiter (mg/L)Reference
VSY024 Increased copy numbers of pathway genes, CYP-CPR pairing, ER expansion, cofactor enhancementTabersonine~16.5 (Vindoline)[1][2][3]
Hep3 Fine-tuned integration of gene copies (3 copies of D4H and DAT)Tabersonine26.8 (Vindoline)[4]
Optimized Fed-Batch Rational medium optimization and sequential feedingTabersonine266 (Vindoline)[4][5]
De Novo VIN3 Complete 32-gene pathway reconstitution from glucoseNone (de novo)0.3051 (Vindoline)[6][7]
De Novo Catharanthine Complete 32-gene pathway reconstitution from glucoseNone (de novo)0.5271 (Catharanthine)[6][7]

Metabolic Pathways and Engineering Strategies

The biosynthesis of vindoline from tabersonine is a complex, multi-step process that has been successfully engineered in S. cerevisiae. The pathway involves several key enzymes, including hydroxylases, methyltransferases, oxygenases, reductases, and acetyltransferases.

The Vindoline Biosynthetic Pathway

Vindoline_Pathway Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine T16H2 (CYP) 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16OMT 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine 16-Methoxytabersonine->3-Hydroxy-16-methoxy-2,3-dihydrotabersonine T3O (CYP) + T3R Desacetoxyvindoline Desacetoxyvindoline 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H (CYP) Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: The engineered biosynthetic pathway for vindoline production from tabersonine in yeast.

Key Engineering Strategies

Successful production of this compound and related compounds in yeast has been achieved through a combination of sophisticated metabolic engineering strategies.

Engineering_Workflow cluster_pathway Pathway Engineering cluster_host Host Engineering cluster_fermentation Fermentation Optimization Gene_Integration Integrate Biosynthetic Genes (T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT) Copy_Number Optimize Gene Copy Number Gene_Integration->Copy_Number CYP_CPR_Pairing Screen & Pair CYPs with CPRs Copy_Number->CYP_CPR_Pairing ER_Expansion Endoplasmic Reticulum Expansion (e.g., delete OPI1, overexpress INO2) CYP_CPR_Pairing->ER_Expansion Cofactor_Supply Enhance Cofactor Supply (NADPH, SAM) ER_Expansion->Cofactor_Supply Medium_Optimization Optimize Medium Composition & pH Cofactor_Supply->Medium_Optimization Feeding_Strategy Develop Sequential Feeding Strategy Medium_Optimization->Feeding_Strategy

Caption: A logical workflow of metabolic engineering strategies for enhancing this compound/vindoline production in yeast.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature.

Protocol 1: Yeast Strain Construction via CRISPR/Cas9

This protocol outlines the general steps for integrating the this compound/vindoline biosynthetic genes into the S. cerevisiae genome using CRISPR/Cas9-mediated multiplex genome integration.[1]

Materials:

  • S. cerevisiae strain (e.g., CEN.PK113-7D)

  • Cas9 expression plasmid

  • gRNA expression plasmids targeting desired genomic integration sites

  • Donor DNA cassettes containing the biosynthetic genes (T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT) with homology arms for integration.

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective media (e.g., SC-Ura for plasmid selection)

Procedure:

  • Design gRNAs: Design specific gRNAs to target desired integration loci in the yeast genome.

  • Construct Donor DNA: Synthesize and assemble the donor DNA cassettes. Each cassette should contain the gene of interest under a suitable promoter and terminator, flanked by homology arms (typically 50-100 bp) corresponding to the sequences upstream and downstream of the gRNA target site.

  • Yeast Transformation: a. Prepare competent yeast cells. b. Co-transform the Cas9 plasmid, gRNA plasmid(s), and the donor DNA cassette(s) into the yeast cells using the lithium acetate method. c. Plate the transformed cells on selective agar plates and incubate at 30°C for 2-3 days.

  • Verify Integration: a. Pick individual colonies and grow them in liquid selective medium. b. Isolate genomic DNA from the cultures. c. Perform colony PCR using primers that flank the integration site to confirm the correct insertion of the gene cassette. d. Further verification can be done by sequencing the PCR product.

  • Iterative Engineering: Repeat the process for integrating additional genes or for gene copy number variation.

Protocol 2: Shake Flask Cultivation and this compound Production

This protocol describes the cultivation of engineered yeast strains in shake flasks for the production of this compound from tabersonine.[1][6]

Materials:

  • Engineered S. cerevisiae strain

  • Synthetic Complete (SC) medium or YP medium (Yeast extract, Peptone) supplemented with a carbon source (e.g., 2% galactose for galactose-inducible promoters).[1]

  • Tabersonine stock solution (e.g., dissolved in DMSO).

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation: a. Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium. b. Grow overnight at 30°C with shaking at 250 rpm.

  • Production Culture: a. Inoculate a larger volume of production medium (e.g., 50 mL in a 250 mL flask) with the overnight culture to an initial OD600 of ~0.1. b. Grow the culture at 30°C with shaking at 250 rpm.

  • Induction and Substrate Feeding: a. When the culture reaches the desired cell density (e.g., mid-log phase), induce gene expression if using an inducible promoter system. b. Add tabersonine to the culture to a final concentration of, for example, 50 mg/L.[1]

  • Time-Course Sampling: a. At various time points (e.g., 24, 48, 72, 96, 120 hours), withdraw aliquots of the culture. b. Separate the cells from the supernatant by centrifugation. c. Store both the cell pellet and the supernatant at -20°C for later analysis.

Protocol 3: Extraction and Quantification of this compound by LC-MS

This protocol provides a general method for extracting this compound and related alkaloids from yeast cultures and quantifying them using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Yeast culture samples (supernatant and/or cell pellet)

  • Ethyl acetate or other suitable organic solvent

  • Vortex mixer

  • Centrifuge

  • Vials for LC-MS analysis

  • LC-MS system equipped with a C18 column

Procedure:

  • Extraction: a. To 1 mL of culture supernatant, add an equal volume of ethyl acetate. b. Vortex vigorously for 1 minute. c. Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the phases. d. Carefully collect the upper organic phase. e. Repeat the extraction from the aqueous phase to maximize recovery. f. Pool the organic extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. g. Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for LC-MS analysis.

  • LC-MS Analysis: a. Chromatography: Separate the extracted metabolites on a C18 column using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). b. Mass Spectrometry: Detect the compounds of interest using a mass spectrometer in positive ion mode. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of this compound and its precursors/byproducts based on their specific mass-to-charge ratios (m/z). c. Quantification: Create a standard curve using authentic this compound standards of known concentrations to quantify the amount of product in the samples.

Conclusion and Future Outlook

The metabolic engineering of yeast for this compound production is a rapidly advancing field. The protocols and data presented here provide a foundation for researchers to build upon. Future work will likely focus on further increasing titers through advanced strain engineering, exploring alternative microbial hosts, and scaling up production in bioreactors. The development of de novo production routes that do not rely on the feeding of expensive precursors will be a critical step towards the economically viable industrial production of these valuable pharmaceutical compounds.

References

Application Notes and Protocols: Vindolinine as a Precursor for the Semi-Synthesis of Aspidosperma Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine, a prominent member of the Aspidosperma family of monoterpenoid indole alkaloids, represents a valuable and readily available starting material for the semi-synthesis of other structurally complex and biologically significant alkaloids. Its natural abundance, particularly in the leaves of Catharanthus roseus, makes it an attractive precursor for the generation of diverse molecular architectures that may otherwise be difficult to access through total synthesis. This document provides detailed application notes and experimental protocols for the utilization of this compound in the semi-synthesis of various Aspidosperma-type alkaloids. The key transformation involves the conversion of this compound into versatile intermediates, such as 19-iodotabersonines and 19-oxotabersonine, which can then be elaborated into a range of target molecules.[1][2]

Overview of the Semi-Synthetic Strategy

The central strategy for leveraging this compound as a precursor revolves around a key transformation that modifies the ethyl side chain at the C-20 position, enabling further functionalization and rearrangement to other Aspidosperma alkaloid skeletons. The general workflow is as follows:

  • Iodination of this compound: this compound is first converted to 19-iodotabersonine. This reaction proceeds readily and sets the stage for subsequent transformations.[1][2]

  • Formation of 19-Oxotabersonine: The 19-iodotabersonine intermediate is then transformed into the key intermediate, 19-oxotabersonine. This oxo-functionalized molecule is a versatile precursor for various synthetic elaborations.[1][2]

  • Synthesis of Target Alkaloids: 19-Oxotabersonine can be converted into several other Aspidosperma alkaloids, including (-)-mehranine, (+)-voaphylline, and (-)-lochnericine, through various synthetic manipulations.[1]

This strategic approach allows for the efficient production of rare alkaloids from a more abundant natural product.

Experimental Protocols

The following protocols are based on established literature procedures and provide a framework for the semi-synthesis of Aspidosperma alkaloids from this compound.

Protocol 1: Synthesis of 19-Iodotabersonines from this compound

This protocol describes the conversion of this compound to 19-iodotabersonines, the initial step in the semi-synthetic pathway.[1][2]

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add a solution of iodine in dichloromethane dropwise to the this compound solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the 19-iodotabersonine isomers.

Protocol 2: Synthesis of 19-Oxotabersonine from 19-Iodotabersonines

This protocol outlines the conversion of 19-iodotabersonines to the key intermediate, 19-oxotabersonine.[1][2]

Materials:

  • 19-Iodotabersonines

  • Silver acetate (AgOAc) or other suitable oxidizing agent

  • Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the mixture of 19-iodotabersonines in anhydrous dimethyl sulfoxide under an inert atmosphere.

  • Add silver acetate to the solution.

  • Heat the reaction mixture (e.g., to 100 °C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 19-oxotabersonine.

Protocol 3: Partial Synthesis of (+)-Voaphylline from 19-Oxotabersonine

This protocol provides a general outline for the conversion of 19-oxotabersonine to (+)-voaphylline.[1]

Materials:

  • 19-Oxotabersonine

  • Reducing agent (e.g., Sodium borohydride, NaBH₄)

  • Methanol (MeOH)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 19-oxotabersonine in methanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride portion-wise to the solution.

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (+)-voaphylline.

Quantitative Data

The following table summarizes the reported yields for the key transformations in the semi-synthesis of Aspidosperma alkaloids from this compound. It is important to note that the detailed experimental conditions from the original 1979 publication by Langlois et al. were not fully accessible, and therefore these yields should be considered as reported in the abstracts and citing literature.

TransformationPrecursorProductReported Yield (%)Reference
IodinationThis compound19-Iodotabersonines"Easily obtained"[1][2]
Oxidation19-Iodotabersonines19-OxotabersonineNot specified[1][2]
Reduction to (+)-Voaphylline19-Oxotabersonine(+)-VoaphyllineNot specified[1]
Partial Synthesis of (-)-Mehranine19-Oxotabersonine(-)-MehranineNot specified[1]
Partial Synthesis of (-)-Lochnericine19-Oxotabersonine(-)-LochnericineNot specified[1]

Visualizations

Logical Workflow for the Semi-Synthesis of Aspidosperma Alkaloids from this compound

logical_workflow This compound This compound iodotabersonines 19-Iodotabersonines This compound->iodotabersonines Iodination oxotabersonine 19-Oxotabersonine (Key Intermediate) iodotabersonines->oxotabersonine Oxidation voaphylline (+)-Voaphylline oxotabersonine->voaphylline Reduction mehranine (-)-Mehranine oxotabersonine->mehranine Further Transformations lochnericine (-)-Lochnericine oxotabersonine->lochnericine Further Transformations

Caption: Workflow for this compound Semi-Synthesis.

Experimental Workflow for the Preparation of 19-Oxotabersonine

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Oxidation This compound This compound dissolve_this compound Dissolve this compound in CH₂Cl₂ This compound->dissolve_this compound add_iodine Add I₂ Solution dissolve_this compound->add_iodine react_iodination Stir at RT add_iodine->react_iodination quench_iodination Quench with NaHCO₃ react_iodination->quench_iodination extract_iodination Extract with CH₂Cl₂ quench_iodination->extract_iodination purify_iodination Silica Gel Chromatography extract_iodination->purify_iodination iodotabersonines 19-Iodotabersonines purify_iodination->iodotabersonines dissolve_iodo Dissolve 19-Iodotabersonines in DMSO iodotabersonines->dissolve_iodo add_oxidant Add AgOAc dissolve_iodo->add_oxidant react_oxidation Heat and Stir add_oxidant->react_oxidation workup_oxidation Aqueous Workup and Extraction react_oxidation->workup_oxidation purify_oxidation Silica Gel Chromatography workup_oxidation->purify_oxidation oxotabersonine 19-Oxotabersonine purify_oxidation->oxotabersonine

Caption: 19-Oxotabersonine Experimental Workflow.

Conclusion

This compound serves as a practical and efficient starting material for the semi-synthesis of a variety of Aspidosperma alkaloids. The conversion to the key intermediate, 19-oxotabersonine, opens up synthetic routes to several other valuable natural products. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound and to generate novel alkaloid analogs for drug discovery and development programs. Further optimization of reaction conditions and exploration of the substrate scope of these transformations will undoubtedly lead to the synthesis of an even wider range of complex and potentially bioactive molecules.

References

Application Notes and Protocols for Purchasing and Verifying Vindolinine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the procurement and initial quality verification of vindolinine analytical standards. Given that this compound is a critical reference material for the identification, quantification, and quality control of experimental samples in drug discovery and development, ensuring the integrity of the standard is paramount. These notes offer a structured approach to supplier selection and provide template protocols for analytical verification.

Sourcing and Selection of this compound Analytical Standards

The selection of a reliable supplier is the foundational step in ensuring the quality of research data. This compound (CAS No. 5980-02-9) is a monoterpenoid indole alkaloid found in plants such as Catharanthus roseus.[1][2][3] When purchasing an analytical standard, several key factors must be considered.

Key Supplier Selection Criteria:

  • Purity: The supplier must provide a high-purity standard, typically ≥98%, confirmed by a robust analytical method like High-Performance Liquid Chromatography (HPLC).

  • Certificate of Analysis (CoA): A comprehensive CoA is mandatory. It should detail the compound's identity, purity, method of analysis, storage conditions, and lot number.

  • Documentation: The supplier should provide safety data sheets (SDS) and any available technical data.

  • Reputation: Prioritize established suppliers known for high-quality reference materials.

The following diagram illustrates a logical workflow for selecting and procuring a this compound analytical standard.

cluster_selection Supplier Selection & Procurement Workflow cluster_verification In-House Verification A Identify Potential Suppliers B Request & Review Certificate of Analysis (CoA) A->B C Evaluate Purity (≥98%) & Analytical Method B->C D Assess Supplier Reputation & Documentation (SDS) C->D Purity Met F Reject Supplier C->F Purity Not Met E Place Order with Selected Supplier D->E G Receive Standard & Verify Documentation E->G H Perform Quality Control (HPLC, LC-MS, NMR) G->H I Release for Analytical Use H->I

Diagram 1: Workflow for Supplier Selection and Verification.
Quantitative Data and Supplier Information

The table below summarizes typical specifications for a this compound analytical standard that researchers should look for when comparing suppliers.

ParameterSpecificationSupplier Example (ChemFaces)[2]
Chemical Name This compoundThis compound
CAS Number 5980-02-95980-02-9
Molecular Formula C₂₁H₂₄N₂O₂C₂₁H₂₄N₂O₂
Molecular Weight 336.4 g/mol [1]Not explicitly listed, but derivable
Purity ≥98% (typically by HPLC)Purity specified per batch
Format Solid (lyophilized powder) or in solutionSolid or in specified solvent (DMSO)
Storage -20°C, protected from light and moistureRecommended storage conditions provided
Certificate of Analysis Provided with shipment, detailing purity and identityProvided

Note: While a variety of vendors supply general analytical standards, specific suppliers like ChemFaces are noted for providing natural products such as this compound.[2] Other major suppliers of phytochemical standards include Sigma-Aldrich and LGC.[4][5]

Experimental Protocols for Standard Verification

Upon receipt, it is crucial to perform in-house verification of the this compound standard's identity and purity. The following protocols are provided as templates. While direct, validated methods for this compound are not as prevalent in literature as for its isomer vindoline, the principles of reversed-phase HPLC and LC-MS for related indole alkaloids serve as an excellent starting point.

Protocol 1: Purity Determination by HPLC-UV

This protocol is adapted from established methods for similar Vinca alkaloids and is designed to assess the purity of the this compound standard.[6][7][8]

Objective: To determine the purity of the this compound analytical standard by assessing the peak area percentage.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or Formic acid

  • Ultrapure water

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Mobile Phase Preparation:

    • A common mobile phase for related alkaloids is a gradient of an aqueous buffer and an organic solvent.[9][10]

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • The following conditions are a starting point and may require optimization.

ParameterRecommended Setting
Column C18 (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution with Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile)
Gradient Start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.[9]
Flow Rate 1.0 mL/min[11]
Column Temp. 25-35°C[6][8]
Detection (UV) 220 nm or Diode Array Detector (DAD) scan from 200-400 nm to identify optimal wavelength.[6]
Injection Vol. 10 µL
  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared this compound standard solution.

    • Record the chromatogram and integrate all peaks.

  • Data Interpretation:

    • Calculate the purity by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

    • The primary peak should correspond to this compound, and its purity should match the value reported on the CoA (typically ≥98%).

Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the identity of the standard by verifying its molecular weight.

Objective: To confirm the identity of the this compound standard by matching its measured mass-to-charge ratio (m/z) with the theoretical value.

Materials:

  • This compound standard solution (prepared as in Protocol 1)

  • LC-MS system with an Electrospray Ionization (ESI) source

  • Mobile phase solvents (as in Protocol 1)

Procedure:

  • LC Separation:

    • Use the same HPLC conditions as described in Protocol 1 to separate the compound before it enters the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as indole alkaloids readily form [M+H]⁺ ions.[10]

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3.0 kV.

    • Cone Voltage: 20-30 V (requires optimization).

    • Source Temperature: ~120-150°C.

    • Desolvation Temperature: ~350°C.[12]

  • Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire the mass spectrum for the chromatographic peak corresponding to this compound.

  • Data Interpretation:

    • The theoretical mass of this compound (C₂₁H₂₄N₂O₂) is 336.18 Da.[1]

    • Look for the protonated molecule [M+H]⁺ at an m/z of approximately 337.19.

    • The measured mass should be within a narrow tolerance (e.g., ±0.2 Da) of the theoretical mass to confirm the compound's identity.

The following diagram outlines the general workflow for the in-house quality control verification of a newly purchased this compound standard.

In-House QC Workflow for this compound Standard cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Review & Release A Receive & Log Analytical Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Create Working Dilutions for HPLC and LC-MS B->C D HPLC-UV Analysis (Protocol 1) C->D E LC-MS Analysis (Protocol 2) C->E F Purity ≥ 98%? D->F G [M+H]⁺ matches Theoretical Mass? E->G F->G Yes I Quarantine & Contact Supplier F->I No H Standard Approved for Use G->H Yes G->I No

References

LC-MS/MS method development for vindolinine detection

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method was developed for the sensitive and selective detection of vindolinine, a significant monomeric indole alkaloid found in plants such as Catharanthus roseus. This method is crucial for researchers in natural product chemistry, pharmacology, and drug development who require accurate quantification of this compound in complex matrices like plant extracts. The protocol provides a detailed procedure encompassing sample preparation, chromatographic separation, and mass spectrometric detection, ensuring reliable and reproducible results.

Introduction

This compound is a terpenoid indole alkaloid (TIA) that, along with its isomers, plays a role in the biosynthetic pathways of pharmaceutically important dimeric alkaloids like vinblastine.[1] Accurate detection and quantification of this compound are essential for understanding these pathways and for quality control of herbal extracts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity needed to distinguish this compound from its isobars, such as catharanthine and tabersonine, which share the same molecular weight.[1][2] This application note details a robust LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction from Catharanthus roseus Leaves

This protocol outlines the extraction of this compound from dried plant material.

Materials:

  • Dried Catharanthus roseus leaf powder

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 100 mg of dried, powdered C. roseus leaf material into a microcentrifuge tube.[3]

  • Add 1 mL of methanol to the tube.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in a sonicator bath for 30 minutes at room temperature to facilitate cell lysis and extraction.

  • Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the solid plant material.[3]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

  • For quantitative analysis, prepare a dilution of the extract using a 50:50 methanol/water solution to fit within the calibration curve range.

Liquid Chromatography Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Parameters:

Parameter Value
Column C18 Column (e.g., 2.1 x 50 mm, 3.5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.4 mL/min[4]
Column Temperature 30 °C[3]
Injection Volume 10 µL[3]

| Gradient Elution | See Table 2 |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Mass Spectrometry Method

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Scan Type Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage 3.0 kV
Cone Voltage 20 V[5]
Source Temperature 120 °C
Desolvation Temperature 350 °C

| Gas Flow | 600 L/hr |

Table 3: MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (Quantifier) 337.2 320.2 15
This compound (Qualifier) 337.2 144.1 25
Internal Standard (IS) User-defined User-defined User-defined

Note: The MRM transitions are based on published data for this compound epimers.[2] Collision energy should be optimized for the specific instrument used.

Data Presentation

The method should be validated according to standard guidelines. The following table summarizes typical performance characteristics expected from this method.

Table 4: Method Validation Parameters

Parameter Expected Value
Linearity (r²) > 0.998[6]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL
Precision (%RSD) < 15%[4]

| Accuracy (% Recovery) | 85 - 115%[4] |

Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

LCMSMS_Workflow LC-MS/MS Workflow for this compound Detection cluster_0 1. Sample Preparation cluster_1 2. LC-MS/MS Analysis cluster_2 3. Data Processing p1 Weigh 100mg of C. roseus Powder p2 Add 1mL Methanol p1->p2 p3 Vortex & Sonicate p2->p3 p4 Centrifuge at 10,000 rpm p3->p4 p5 Filter Supernatant (0.45 µm) p4->p5 a1 Inject Sample onto C18 Column p5->a1 a2 Gradient Elution (ACN/H2O with 0.1% FA) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (m/z 337 -> 320/144) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3 d4 Reporting d3->d4 h0 Sample Preparation h1 LC-MS/MS Analysis h2 Data Processing

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols: In Vitro PTP-1B Inhibition Assay for Vindolinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP-1B) has emerged as a significant therapeutic target for managing type 2 diabetes and obesity.[1][2][3][4] PTP-1B negatively regulates insulin and leptin signaling pathways by dephosphorylating the insulin receptor and its substrates.[2][5][6] Inhibition of PTP-1B is therefore a promising strategy to enhance insulin sensitivity.[1][6] Natural products are a rich source of potential PTP-1B inhibitors.[1][4][7] Vindolinine, an indole alkaloid, is investigated in this protocol for its potential inhibitory activity against PTP-1B.

This document provides a detailed protocol for conducting an in vitro PTP-1B inhibition assay using this compound as a test compound. The assay is based on the colorimetric detection of the hydrolysis of p-nitrophenyl phosphate (pNPP) by PTP-1B.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity data for this compound against PTP-1B. This data is for illustrative purposes to demonstrate how results from the assay can be presented.

CompoundIC50 (µM)Inhibition Type
This compound15.8 ± 2.1Mixed-type
Ursolic Acid (Positive Control)5.2 ± 0.8Non-competitive

Experimental Protocol: In Vitro PTP-1B Inhibition Assay

This protocol is adapted from established methods for assessing PTP-1B inhibition.[2][5][8]

1. Materials and Reagents

  • Enzyme: Human Recombinant PTP-1B (e.g., from BIOMOL® International LP)[2]

  • Substrate: p-nitrophenyl phosphate (pNPP) (e.g., from Sigma-Aldrich)[2]

  • Test Compound: this compound (prepare stock solution in DMSO)

  • Positive Control: Ursolic Acid or Suramin[9] (prepare stock solution in DMSO)

  • Assay Buffer: 50 mM citrate buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.[2]

  • Stop Solution: 1 M NaOH[2]

  • Equipment:

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

    • Incubator (37°C)

    • Multichannel pipette

2. Experimental Procedure

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute with assay buffer to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare a stock solution of the positive control (e.g., 1 mM Ursolic Acid) in DMSO and dilute similarly.

    • Dilute the PTP-1B enzyme in cold assay buffer to the desired working concentration (e.g., 1 µg/mL).[5]

    • Prepare a 2 mM solution of pNPP in the assay buffer.[2]

  • Assay Protocol (96-well plate format):

    • Add 10 µL of the this compound dilutions or positive control to the respective wells.

    • For the control (100% activity) and blank wells, add 10 µL of assay buffer with the same final DMSO concentration as the test compound wells.

    • Add 20 µL of the diluted PTP-1B enzyme solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[5]

    • Initiate the enzymatic reaction by adding 170 µL of the 2 mM pNPP substrate solution to all wells. The total reaction volume is 200 µL.

    • Incubate the plate at 37°C for 30 minutes.[2]

    • Stop the reaction by adding 20 µL of 1 M NaOH to each well.[2]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

PTP1B_Signaling_Pathway cluster_cell Cell Membrane Insulin_Receptor Insulin Receptor (IR) pIR Phosphorylated IR (Active) Insulin_Receptor->pIR Autophosphorylation PTP1B PTP-1B PTP1B->pIR Insulin Insulin Insulin->Insulin_Receptor Binds pIR->Insulin_Receptor Dephosphorylation Signaling_Cascade Downstream Signaling (Glucose Uptake) pIR->Signaling_Cascade Activates This compound This compound This compound->PTP1B Inhibits

Caption: PTP-1B signaling pathway and the inhibitory action of this compound.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - this compound dilutions - PTP-1B enzyme - pNPP substrate Add_Inhibitor Add this compound/ Control Add_Enzyme Add PTP-1B Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (37°C) Add_Enzyme->Pre_Incubate Add_Substrate Add pNPP Substrate Pre_Incubate->Add_Substrate Incubate Incubate (37°C) Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro PTP-1B inhibition assay.

References

Application Notes and Protocols for Vindolinine in Antidiabetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vindolinine is an indole alkaloid isolated from the plant Catharanthus roseus, a species known for its rich array of bioactive compounds. While the antidiabetic properties of other alkaloids from this plant, such as vindoline, have been more extensively studied, emerging computational research suggests that this compound also holds promise as a potential therapeutic agent for diabetes. Preliminary in silico studies indicate that this compound may exert its effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1]

These application notes provide an overview of the current, albeit limited, research on this compound and offer detailed protocols for researchers and drug development professionals to investigate its antidiabetic potential further. The focus is on validating computational findings through in vitro and in vivo experimental models.

Part 1: Current Data and Proposed Mechanism of Action

Computational Data Summary

Computational studies have screened various alkaloids from C. roseus for their potential to activate AMPK, a critical target in the management of type 2 diabetes.[2][3][4] this compound was identified as a promising candidate that successfully passed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening tests.[1] The primary proposed mechanism is the direct activation of AMPK, which in turn modulates glucose and lipid metabolism.[1][5]

Compound Target Binding Energy (kcal/mol) ADMET Profile
This compoundAMPK1-7.4 to -5.3 (range for tested alkaloids)Passed
This compoundAMPK2-7.4 to -5.3 (range for tested alkaloids)Passed
Metformin (Reference)AMPK1-4.0-
Metformin (Reference)AMPK2-4.2-
Table 1: Summary of computational docking analysis of C. roseus alkaloids, including this compound, against AMPK targets. Data is based on the range of potential energies reported for the tested alkaloids.[1]
Proposed Signaling Pathway: AMPK Activation

AMPK acts as a central energy sensor in cells.[4] Its activation leads to a cascade of events that collectively improve glucose homeostasis. This includes enhancing glucose uptake in skeletal muscle, suppressing glucose production in the liver, and increasing fatty acid oxidation.[4] The proposed pathway for this compound's action is centered on its potential to stimulate this kinase.

cluster_membrane Cell Membrane GLUT4_mem GLUT4 Glucose_uptake Increased Glucose Uptake GLUT4_mem->Glucose_uptake This compound This compound AMPK AMPK This compound->AMPK Activates (?) AS160 AS160 AMPK->AS160 Phosphorylates GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Transport

Figure 1: Proposed signaling pathway for this compound-mediated glucose uptake via AMPK activation.

Part 2: Experimental Protocols

The following protocols are designed to experimentally validate the antidiabetic potential of this compound, starting from in vitro assays to confirm the mechanism of action and progressing to in vivo models to assess physiological effects.

Protocol 1: In Vitro AMPK Activation Assay in L6 Myotubes

Objective: To determine if this compound directly activates AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in a skeletal muscle cell line.

Materials:

  • L6 rat skeletal myoblast cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • DMEM with 2% horse serum (for differentiation)

  • This compound (dissolved in DMSO)

  • Metformin or AICAR (positive controls)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate (ECL)

  • Western blot equipment

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM with 10% FBS at 37°C and 5% CO₂.

    • When cells reach ~80% confluency, switch to differentiation medium (DMEM with 2% horse serum).

    • Allow cells to differentiate into myotubes for 5-7 days, replacing the medium every 48 hours.

  • Treatment:

    • Serum-starve the differentiated L6 myotubes for 3 hours in serum-free DMEM.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or positive controls (e.g., 2 mM Metformin) for 1 hour. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using lysis buffer.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-phospho-AMPKα, 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect protein bands using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Compare the effects of this compound treatment to the vehicle control.

Protocol 2: Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To assess the functional effect of this compound on glucose uptake in an insulin-sensitive cell line.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • DMEM with 10% calf serum

  • Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)

  • This compound

  • 2-deoxy-D-[³H]-glucose (radioactive tracer)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phloretin (glucose transport inhibitor)

  • Scintillation counter

Procedure:

  • Differentiation of 3T3-L1 cells:

    • Grow 3T3-L1 pre-adipocytes to confluence.

    • Two days post-confluence, induce differentiation by adding differentiation cocktail.

    • After 48 hours, switch to a medium containing only insulin for another 48 hours.

    • Maintain in regular DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

  • Treatment and Glucose Uptake:

    • Serum-starve mature adipocytes for 3 hours.

    • Pre-treat cells with this compound (e.g., 10 µM) or a vehicle control for 1 hour in KRH buffer.

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL for 10 minutes.

    • To determine non-specific uptake, include a set of wells treated with phloretin.

  • Measurement:

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1% SDS.

    • Transfer the lysate to a scintillation vial and measure radioactivity using a scintillation counter.

  • Analysis:

    • Subtract the non-specific uptake (phloretin-treated) from all other readings.

    • Normalize the data to protein content and express the results as a fold change over the vehicle control.

Protocol 3: In Vivo Antidiabetic Efficacy in a db/db Mouse Model

Objective: To evaluate the long-term effects of this compound on glucose homeostasis and metabolic parameters in a genetic model of type 2 diabetes.

Materials:

  • Male db/db mice (8 weeks old)

  • Lean db/+ or C57BL/6J mice (as healthy controls)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Metformin (positive control)

  • Glucometer and test strips

  • Equipment for oral gavage

  • ELISA kits for insulin and HbA1c determination

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for one week.

    • Randomly assign db/db mice to three groups (n=8-10 per group): Vehicle control, this compound (e.g., 20 mg/kg/day), and Metformin (e.g., 150 mg/kg/day). Include a group of lean mice as a non-diabetic control.

  • Drug Administration:

    • Administer treatments daily via oral gavage for 4-6 weeks.

    • Monitor body weight and food/water intake weekly.

  • Fasting Blood Glucose Monitoring:

    • Measure fasting blood glucose (after 6 hours of fasting) weekly from tail vein blood using a glucometer.

  • Oral Glucose Tolerance Test (OGTT):

    • Perform an OGTT at the end of the treatment period.

    • Fast the mice for 12 hours.

    • Administer a glucose solution (2 g/kg) via oral gavage.

    • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

  • Terminal Sample Collection:

    • At the end of the study, euthanize the mice and collect blood via cardiac puncture.

    • Separate plasma and store at -80°C for analysis of insulin, triglycerides, and other metabolites.

    • Collect tissues (liver, pancreas, adipose tissue) for histological or molecular analysis.

  • Biochemical Analysis:

    • Measure plasma insulin levels using an ELISA kit.

    • Measure glycated hemoglobin (HbA1c) from whole blood.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the OGTT.

    • Use appropriate statistical tests (e.g., ANOVA) to compare the different treatment groups.

cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_outcome Outcome comp_study Computational Study (AMPK Binding) ampk_assay AMPK Activation Assay (Western Blot) comp_study->ampk_assay Hypothesis glucose_uptake Glucose Uptake Assay (3T3-L1, L6 cells) ampk_assay->glucose_uptake Functional Test mechanism Mechanism of Action Confirmed ampk_assay->mechanism animal_model Diabetic Animal Model (e.g., db/db mice) glucose_uptake->animal_model Proceed if Positive ogtt OGTT & Blood Glucose Monitoring animal_model->ogtt biochem Biochemical Analysis (Insulin, HbA1c, Lipids) ogtt->biochem efficacy Therapeutic Efficacy Established biochem->efficacy

Figure 2: General experimental workflow for investigating the antidiabetic potential of this compound.

The application of this compound in antidiabetic research is a nascent field with potential rooted in computational evidence suggesting its interaction with the AMPK signaling pathway.[1] The protocols outlined above provide a systematic framework for researchers to validate these in silico findings and thoroughly characterize the therapeutic potential of this compound. Successful outcomes from these studies could establish this compound as a novel natural product lead for the development of antidiabetic drugs.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Vindolinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant properties of vindolinine, an alkaloid found in Catharanthus roseus.[1][2] The described methods are standard in vitro assays widely used to determine the radical scavenging and reducing capabilities of natural products.

Introduction to this compound and its Antioxidant Potential

This compound is a monomeric indole alkaloid isolated from the leaves of Catharanthus roseus.[1] This plant is a rich source of various bioactive alkaloids, some of which, like vinblastine and vincristine, are well-known for their anticancer properties.[2] Recent studies have also highlighted the antioxidant potential of alkaloids from C. roseus, including this compound.[1][2][3] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4][5] Therefore, quantifying the antioxidant activity of this compound is a critical step in evaluating its therapeutic potential.

This document outlines the protocols for three common antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Cellular Antioxidant Activity (CAA) assay.

DPPH Radical Scavenging Assay

Application Note

The DPPH assay is a rapid and simple method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[6][7] DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorption at approximately 517 nm.[7][8] When an antioxidant is present, it donates a hydrogen atom to the DPPH radical, which leads to the reduction of DPPH to the non-radical form, DPPH-H.[9] This reduction results in a color change from purple to yellow, and the decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[6] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Experimental Protocol

A. Materials and Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[7]

  • Methanol or Ethanol (spectrophotometric grade)[7]

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

B. Solution Preparation

  • DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to prepare a stock solution.[7] This solution should be freshly prepared and kept in the dark to prevent degradation.[7] The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

  • This compound Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol with a similar concentration range to the this compound samples.

C. Assay Procedure

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of this compound sample solutions, positive control, or methanol (as a blank) to the respective wells.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[10]

D. Calculation of Scavenging Activity The percentage of DPPH radical scavenging activity is calculated using the following formula:[6]

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the control (DPPH solution with methanol).

  • A_sample is the absorbance of the test sample (DPPH solution with this compound or positive control).

The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_this compound Prepare this compound Dilutions add_sample Add 100 µL Sample, Control, or Blank prep_this compound->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample add_dpph->add_sample incubate Incubate 30 min in the dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Workflow for the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Application Note

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[11] The reaction is carried out in an acidic medium (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue-colored complex.[11][12] The absorbance of this blue complex is measured at 593 nm, and the change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[11] The results are typically expressed as Trolox equivalents (TE) or ferrous sulfate equivalents.

Experimental Protocol

A. Materials and Reagents

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

B. Solution Preparation

  • FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.[11]

  • This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Standard and Control Solutions: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) for the standard curve. Prepare dilutions of Trolox as a positive control.

C. Assay Procedure

  • Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.

  • Add 20 µL of the this compound sample solutions, standard solutions, positive control, or blank (solvent) to the respective wells.

  • Mix and incubate the plate at 37°C for 4-30 minutes.[11][12]

  • Measure the absorbance at 593 nm.

D. Calculation of Reducing Power

  • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

  • Determine the FRAP value of the this compound samples by comparing their absorbance with the standard curve.

  • The results are expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram of the sample.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) add_frap Add 180 µL FRAP Reagent to 96-well plate prep_frap->add_frap prep_this compound Prepare this compound Dilutions add_sample Add 20 µL Sample, Standard, or Blank prep_this compound->add_sample prep_standard Prepare FeSO4 Standards prep_standard->add_sample add_frap->add_sample incubate Incubate at 37°C add_sample->incubate measure Measure Absorbance at 593 nm incubate->measure plot_curve Plot FeSO4 Standard Curve measure->plot_curve calculate Calculate FRAP Value (µmol Fe(II) Equivalents) plot_curve->calculate

Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cellular Antioxidant Activity (CAA) Assay

Application Note

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment.[13][14] This assay accounts for factors such as cell uptake, distribution, and metabolism of the compound being tested.[13] The assay uses a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable.[15] Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[13] In the presence of reactive oxygen species (ROS), generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] Antioxidants present in the cells can scavenge the ROS, thereby inhibiting the formation of DCF.[17] The antioxidant activity is quantified by measuring the reduction in fluorescence intensity compared to control cells.[14]

Experimental Protocol

A. Materials and Reagents

  • This compound

  • Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another free radical initiator

  • Quercetin (positive control)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

B. Cell Culture and Seeding

  • Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 6 x 10⁴ cells/well).

  • Incubate the plate for 24 hours to allow the cells to attach and become confluent.

C. Assay Procedure

  • Remove the culture medium from the wells and wash the cells gently with PBS.

  • Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin and incubate for 1 hour.

  • Remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of 25 µM DCFH-DA solution in HBSS to each well and incubate for 60 minutes at 37°C.[17]

  • Remove the DCFH-DA solution and wash the cells twice with HBSS.

  • Add 100 µL of 600 µM AAPH solution (free radical initiator) in HBSS to each well.[16]

  • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Measure the fluorescence every 5 minutes for 1 hour.

D. Data Analysis

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

  • The percentage of inhibition of ROS production is calculated as:

% Inhibition = [ (AUC_control - AUC_sample) / AUC_control ] * 100

Where:

  • AUC_control is the area under the curve for the control wells (cells treated with AAPH only).

  • AUC_sample is the area under the curve for the wells treated with this compound or quercetin.

The results can be expressed as Quercetin Equivalents (QE).

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Staining cluster_measurement ROS Induction and Measurement cluster_analysis Data Analysis seed_cells Seed HepG2 cells in 96-well black plate incubate_24h Incubate for 24h to confluency seed_cells->incubate_24h treat_sample Treat cells with this compound or Quercetin (1h) incubate_24h->treat_sample wash_cells1 Wash cells with PBS treat_sample->wash_cells1 add_dcfhda Add DCFH-DA probe (1h) wash_cells1->add_dcfhda wash_cells2 Wash cells with HBSS add_dcfhda->wash_cells2 add_aaph Add AAPH (ROS initiator) wash_cells2->add_aaph read_fluorescence Measure fluorescence kinetically (Ex/Em: 485/530 nm) for 1h add_aaph->read_fluorescence calculate_auc Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc calculate_inhibition Calculate % Inhibition of ROS calculate_auc->calculate_inhibition

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antioxidant activity of this compound from published literature.

Assay TypeCompoundResultReference
Oxygen Radical Absorbance Capacity (ORAC)This compound61.0 ± 19.8 µM Trolox EquivalentsTiong et al., 2013[1]
DPPH Radical Scavenging AssayThis compoundModerate scavenging activityTiong et al., 2013[1]
DPPH Radical Scavenging AssayVindoline40% scavenging activityGoboza et al., 2020[18]
Ferric Reducing Antioxidant Power (FRAP)Vindoline23,842 ± 339 µM Fe(II) EquivalentsGoboza et al., 2020[18]

*Vindoline is a structurally related alkaloid also found in C. roseus and its data is provided for comparative purposes.[19]

Antioxidant Mechanism of Action

Antioxidants like this compound can neutralize harmful reactive oxygen species (ROS) through various mechanisms, primarily by donating an electron or a hydrogen atom to stabilize the free radical. This action prevents the ROS from damaging vital cellular components such as DNA, proteins, and lipids.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Cellular_Damage causes Neutralized_ROS Stabilized Molecule ROS->Neutralized_ROS This compound This compound (Antioxidant) This compound->ROS scavenges This compound->Neutralized_ROS donates e⁻/H⁺ to

General mechanism of antioxidant action against ROS.

References

Application Notes and Protocols for Microbial Biosynthesis of Vindoline in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial biosynthesis of vindoline, a critical precursor to the anticancer drugs vinblastine and vincristine, using the versatile chassis organism Saccharomyces cerevisiae. This document outlines the metabolic engineering strategies, experimental procedures, and analytical methods required to establish and optimize vindoline production in yeast.

Introduction

Vindoline is a complex monoterpenoid indole alkaloid (MIA) naturally produced by the plant Catharanthus roseus. Due to its low abundance in the native plant and the complexity of its chemical synthesis, there is significant interest in developing alternative production platforms.[1][2] Saccharomyces cerevisiae has emerged as a promising host for the heterologous production of vindoline due to its well-characterized genetics, rapid growth, and amenability to genetic engineering.[3][4] This document details the key steps and methodologies for engineering yeast to produce vindoline, from initial strain construction to fermentation and product analysis.

Data Presentation: Vindoline Production in Engineered S. cerevisiae

The following tables summarize the quantitative data from various studies on vindoline and catharanthine biosynthesis in engineered yeast strains.

Strain Engineering Strategy Vindoline Titer (µg/L) Catharanthine Titer (µg/L) Reference
Engineered StrainDe novo biosynthesis from simple carbon sources. Reconstitution, debottlenecking, and optimization of the vindoline and catharanthine biosynthetic pathways.149.3527.1
VIN13Integration of additional copies of rate-limiting enzyme encoding genes (GS, DPAS, and TS).305.1527.1[2]
VSY025Multiple metabolic engineering strategies including increasing gene copy numbers, pairing CYPs with CPRs, enhancing cofactor supply, and optimizing fermentation conditions. Fed-batch fermentation with intermittent feeding of tabersonine.16,500-[5][6]
Engineered StrainFed-batch fermentation with combined biosynthesis of vindoline and catharanthine from glucose and tryptophan.13.291.4

Signaling Pathways and Experimental Workflows

Vindoline Biosynthetic Pathway from Tabersonine

The biosynthesis of vindoline from the precursor tabersonine involves a seven-step enzymatic cascade. The heterologous expression of these enzymes in S. cerevisiae is the foundation for microbial production.

Vindoline_Biosynthesis Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine T16H2 (CYP) 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16OMT 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine 16-Methoxytabersonine->3-Hydroxy-16-methoxy-2,3-dihydrotabersonine T3O (CYP), T3R Desacetoxyvindoline Desacetoxyvindoline 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H (CYP) Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: The seven-step enzymatic conversion of tabersonine to vindoline.

General Experimental Workflow for Vindoline Production

The overall process for producing vindoline in yeast involves several key stages, from the initial design and construction of the engineered strain to the final analysis of the product.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Fermentation cluster_2 Analysis A Gene Synthesis & Codon Optimization B Plasmid Construction/ Integration Cassette Assembly A->B C Yeast Transformation (e.g., CRISPR/Cas9) B->C D Strain Verification (PCR, Sequencing) C->D E Pre-culture Preparation D->E F Shake Flask or Bioreactor Fermentation E->F G Induction of Gene Expression (e.g., Galactose) F->G H Precursor Feeding (e.g., Tabersonine) G->H I Sample Collection H->I J Metabolite Extraction I->J K LC-MS/HPLC Analysis J->K L Quantification K->L

Caption: A generalized workflow for vindoline production in S. cerevisiae.

Experimental Protocols

Protocol 1: Construction of Vindoline-Producing S. cerevisiae Strain

This protocol outlines the general steps for genetically engineering S. cerevisiae to express the vindoline biosynthetic pathway. The CRISPR/Cas9 system is often employed for efficient and multiplexed genomic integration of the pathway genes.[5][7]

1. Gene Synthesis and Codon Optimization:

  • Synthesize the coding sequences of the seven vindoline pathway enzymes: T16H2, 16OMT, T3O, T3R, NMT, D4H, and DAT.[3][8]

  • Codon-optimize the genes for expression in S. cerevisiae.

  • Include necessary partners for cytochrome P450 enzymes (CYPs), such as cytochrome P450 reductase (CPR) and cytochrome b5 (CYB5).[2][6]

2. Assembly of Expression Cassettes:

  • Clone each gene into an expression vector under the control of a strong, inducible promoter (e.g., GAL1 or GAL10).

  • Each expression cassette should contain a promoter, the gene of interest, and a terminator sequence.

  • For genomic integration, flank the expression cassettes with homology arms corresponding to the desired integration site in the yeast genome.[7]

3. Yeast Transformation:

  • Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Co-transform the yeast cells with the assembled expression cassettes and a CRISPR/Cas9 plasmid directing a double-strand break at the target genomic locus.

  • Select for transformants on appropriate selective media.

4. Strain Verification:

  • Isolate genomic DNA from putative transformants.

  • Verify the correct integration of the expression cassettes by colony PCR using primers flanking the integration site.

  • Confirm the sequence of the integrated genes by Sanger sequencing.

Protocol 2: Shake Flask Fermentation for Vindoline Production

This protocol describes a standard method for cultivating the engineered yeast strain and inducing vindoline production in shake flasks.

1. Pre-culture Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of synthetic complete (SC) medium with 2% glucose.

  • Grow overnight at 30°C with shaking at 250 rpm.

2. Main Culture and Induction:

  • Inoculate 50 mL of SC medium with 2% raffinose in a 250 mL flask with the overnight pre-culture to an initial OD600 of 0.1.

  • Grow at 30°C with shaking at 250 rpm until the OD600 reaches approximately 1.0.

  • Induce gene expression by adding galactose to a final concentration of 2%.[5]

3. Precursor Feeding:

  • If the strain is not engineered for de novo production, supplement the culture with the precursor tabersonine. A final concentration of 50 mg/L is a common starting point.[5] The tabersonine can be dissolved in a small volume of dimethyl sulfoxide (DMSO) before addition to the culture.

4. Fermentation and Sampling:

  • Continue the fermentation at 30°C for 48-96 hours.

  • Collect samples at regular intervals (e.g., every 24 hours) for OD600 measurement and metabolite analysis.[2]

Protocol 3: Metabolite Extraction and Quantification

This protocol details the extraction of vindoline from the yeast culture and its quantification using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Centrifuge 1 mL of the yeast culture at 13,000 rpm for 5 minutes.

  • Collect the supernatant (if vindoline is secreted) and the cell pellet.

2. Extraction:

  • To the supernatant, add an equal volume of ethyl acetate, vortex vigorously, and centrifuge to separate the phases. Collect the organic phase.

  • Resuspend the cell pellet in 500 µL of methanol, vortex vigorously with glass beads to lyse the cells, and centrifuge. Collect the methanol supernatant.

  • Combine the organic extract from the supernatant and the methanol extract from the cell pellet and evaporate to dryness under a stream of nitrogen.

3. Analysis by HPLC or LC-MS:

  • Reconstitute the dried extract in a known volume of methanol (e.g., 100 µL).

  • Analyze the sample using a C18 reversed-phase HPLC column.[9][10]

  • A typical mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid.[10]

  • Detection can be performed using a UV detector (e.g., at 220 nm or 254 nm) or a mass spectrometer for more sensitive and specific detection.[9][10]

  • For LC-MS analysis, monitor for the specific m/z of vindoline (e.g., m/z = 457.05).[2]

4. Quantification:

  • Prepare a standard curve using authentic vindoline standard of known concentrations.

  • Quantify the amount of vindoline in the samples by comparing the peak area to the standard curve.

Conclusion

The microbial biosynthesis of vindoline in Saccharomyces cerevisiae represents a significant advancement in the sustainable production of valuable pharmaceuticals. The protocols and data presented here provide a foundation for researchers to establish and optimize their own vindoline production systems. Further metabolic engineering efforts, including pathway balancing, cofactor engineering, and fermentation process optimization, will be crucial for achieving industrially relevant titers.[5][6] This engineered yeast platform not only offers a potential solution to the supply challenges of vinblastine precursors but also serves as a model for the production of other complex plant natural products.[2][11]

References

Application Notes and Protocols for the Isolation of Vindolinine from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine is a prominent terpenoid indole alkaloid found in the medicinal plant Catharanthus roseus, commonly known as the Madagascar periwinkle. Alongside its more studied isomers and related compounds like vindoline and catharanthine, this compound is of significant interest to the pharmaceutical and research communities. Vindolinines are the third most abundant alkaloids in C. roseus leaves.[1] The structural complexity and bioactive potential of this compound necessitate robust and efficient methods for its isolation and purification from complex crude plant extracts. These application notes provide detailed protocols for the extraction and purification of this compound, leveraging techniques such as solvent extraction, acid-base partitioning, and various chromatographic methods.

Materials and Equipment

1.1. Plant Material and Reagents

  • Dried leaves of Catharanthus roseus

  • Chloroform

  • Methanol

  • Ethyl Acetate

  • Hexane

  • Dichloromethane

  • Ethanol

  • Petroleum Ether

  • Acetone

  • Hydrochloric Acid (HCl), 1 M

  • Ammonia Solution (25%) or Sodium Hydroxide (NaOH)

  • Sodium Sulfate (anhydrous)

  • Brine solution

  • Solvents for chromatography (HPLC grade)

1.2. Equipment

  • Grinder or mill for plant material

  • Glassware: beakers, flasks, separatory funnels

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Preparative TLC developing tank

  • UV lamp for visualization

  • Column chromatography setup (glass column, silica gel, or alumina)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • Centrifugal Partition Chromatography (CPC) system (optional)

Experimental Protocols

A general workflow for the isolation of this compound involves initial extraction from the plant material, followed by a liquid-liquid extraction to separate alkaloids from other plant constituents, and finally, chromatographic purification to isolate this compound.

Diagram: Overall Workflow for this compound Isolation

start Dried Catharanthus roseus Leaves extraction Solvent Extraction (e.g., Chloroform Immersion) start->extraction filtration Filtration extraction->filtration crude_extract Crude Chloroform Extract filtration->crude_extract acid_extraction Liquid-Liquid Extraction (with 1M HCl) crude_extract->acid_extraction organic_phase Organic Phase (Discard) acid_extraction->organic_phase Non-alkaloidal components aqueous_phase Aqueous Phase (Contains Alkaloid Salts) acid_extraction->aqueous_phase basification Basification to pH 8-10 (with NH4OH) aqueous_phase->basification organic_extraction Extraction with Organic Solvent (e.g., Ethyl Acetate or DCM) basification->organic_extraction aqueous_waste Aqueous Phase (Waste) organic_extraction->aqueous_waste total_alkaloids Total Alkaloid Extract organic_extraction->total_alkaloids purification Chromatographic Purification (TLC, Column, HPLC, or CPC) total_alkaloids->purification This compound Isolated this compound (19R and 19S isomers) purification->this compound

Caption: Workflow for this compound Isolation.

2.1. Protocol 1: Selective Chloroform Extraction and TLC Purification

This protocol is particularly effective for extracting this compound and its isomers.[1]

2.1.1. Extraction

  • Submerge 50 g of intact, dried C. roseus leaves in chloroform for 5 minutes. This quick wash is selective for certain alkaloids, including this compound.[1]

  • Decant the chloroform extract and filter to remove any solid plant material.

  • Proceed to the acid-base partitioning step.

2.1.2. Acid-Base Partitioning

  • Transfer the chloroform extract to a separatory funnel and extract the alkaloids by adding an equal volume of 1 M HCl. Shake vigorously and allow the layers to separate.

  • Collect the acidic aqueous layer. The alkaloids will be protonated and move into the aqueous phase.

  • Basify the collected aqueous layer to a pH of 8 using a 25% aqueous ammonia solution.[1]

  • Extract the free alkaloids from the basified aqueous solution with an equal volume of ethyl acetate or dichloromethane. Repeat this extraction three times.[1][2]

  • Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Evaporate the solvent using a rotary evaporator to yield the total alkaloid extract.

2.1.3. Preparative TLC Purification

  • Dissolve the crude alkaloid extract in a minimal amount of methanol or ethanol.

  • Apply the dissolved extract as a band onto a preparative silica gel TLC plate (e.g., 20x20 cm, Silica gel 60 F254).[2]

  • Develop the TLC plate in a chamber saturated with a solvent system of ethyl acetate: methanol (4:1 v/v) .[1]

  • After development, visualize the plate under UV light. The bands corresponding to 19S-vindolinine (Rf ≈ 0.32) and 19R-vindolinine (Rf ≈ 0.36) can be identified.[1]

  • Carefully scrape the silica from the identified bands into separate flasks.

  • Elute the this compound from the silica gel using methanol or a chloroform-methanol mixture.

  • Filter to remove the silica and evaporate the solvent to obtain the purified this compound isomers.

2.2. Protocol 2: Hot Ethanolic Extraction and Column Chromatography

This method is a more exhaustive extraction that yields a higher total alkaloid content and can be followed by various chromatographic techniques.

2.2.1. Extraction

  • Macerate powdered C. roseus leaves in ethanol overnight at 55°C. This hot ethanolic extraction can yield up to 60 mg/g of crude alkaloid extract.[2][3]

  • Filter the extract and concentrate it using a rotary evaporator.

  • To remove chlorophyll, partition the concentrated extract with hexane. Discard the hexane fraction.[2]

  • The remaining aqueous/ethanolic layer is then subjected to acid-base partitioning as described in section 2.1.2.

2.2.2. Purification by Column Chromatography

  • Prepare a column with silica gel as the stationary phase.

  • Adsorb the total alkaloid extract onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of solvents. A common system is a mixture of methylene chloride and ethyl acetate (e.g., 80:20 v/v), which has been used to separate the vindoline and catharanthine fraction, and can be adapted for this compound.[4]

  • Collect fractions and monitor them by analytical TLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent.

2.3. Alternative and Advanced Purification Techniques

  • Centrifugal Partition Chromatography (CPC): CPC in the pH-zone refining mode is a highly efficient preparative technique for isolating this compound, vindoline, and catharanthine from a crude alkaloid mixture.[5]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC methods can be scaled up for preparative or semi-preparative isolation. A C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water with gradient elution is effective.[6]

Data Presentation

The following tables summarize key quantitative data from the literature for the characterization and purification of this compound and related alkaloids.

Table 1: Chromatographic Data for this compound and Related Alkaloids

CompoundChromatographic MethodStationary PhaseMobile PhaseRf Value / Retention TimeReference
19S-Vindolinine TLCSilica Gel 60 F254Ethyl Acetate : Methanol (4:1)0.32[1]
19R-Vindolinine TLCSilica Gel 60 F254Ethyl Acetate : Methanol (4:1)0.36[1]
Vindoline pTLCSilica GelPetroleum Ether : Ethyl Acetate : Acetone : Ethanol (70:20:10:1)Not Specified[2]
Vindoline HPLCC180.1% Formic Acid in Water and Acetonitrile15.48 min[2]

Table 2: Yield Data from Extraction Methods

Extraction MethodPlant PartYield of Crude AlkaloidReference
Hot Ethanolic ExtractionAerial Parts60 mg/g (6.0%)[2]

Visualization of Purification Logic

The choice of purification strategy depends on the initial purity of the total alkaloid extract and the desired final purity of this compound.

Diagram: Purification Strategy Logic

cluster_low_purity Standard Purity cluster_high_purity High Purity / Isomer Separation total_alkaloids Total Alkaloid Extract decision High Purity Required? total_alkaloids->decision column_chrom Silica/Alumina Column Chromatography total_alkaloids->column_chrom ptlc Preparative TLC decision->ptlc No cpc Centrifugal Partition Chromatography (CPC) decision->cpc Yes final_product Purified this compound ptlc->final_product column_chrom->final_product hplc Preparative HPLC cpc->hplc Further Polishing cpc->final_product hplc->final_product

Caption: Logic for selecting a purification method.

References

Application Note: Structural Elucidation of Vindolinine Using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vindolinine, a prominent monoterpenoid indole alkaloid found in Catharanthus roseus, is a key compound in the study of alkaloid biosynthesis.[1][2] Its complex, polycyclic structure necessitates the use of advanced analytical techniques for unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of such molecules in solution. This application note details the comprehensive approach for determining the planar structure and relative stereochemistry of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Introduction

This compound (C₂₁H₂₄N₂O₂) is a structurally intricate alkaloid that exists as epimers, commonly 19R-vindolinine and 19S-vindolinine, which differ in the stereochemistry at the C19 position.[3] Accurate structural assignment is critical for understanding its biosynthetic pathways and potential pharmacological activities. NMR spectroscopy provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

This guide outlines the application of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) for the complete structural elucidation of this compound.

Data Presentation

Table 1: Illustrative ¹H NMR Data (Vindoline in CDCl₃, 400 MHz)

Positionδ (ppm)MultiplicityJ (Hz)
96.89d8.2
106.29dd8.5, 2.3
126.07d2.2
145.85ddd10.2, 4.9, 1.7
11-OCH₃3.79s-
22-OCH₃3.78s-
180.49t7.4

Data adapted from studies on Catharanthus roseus extracts.[5]

Table 2: Illustrative ¹³C NMR Data (Vindoline Skeleton)

Positionδ (ppm)Type (DEPT)
282.5C
352.1CH
550.8CH₂
635.1CH₂
753.9C
8129.8C
9123.5CH
1093.8CH
11158.4C
12105.1CH
13153.2C
14124.7CH
15130.9CH
1691.2C
1778.9CH
187.8CH₃
1943.1CH₂
2066.2CH
2143.5N-CH₃
22 (C=O)175.3C
23 (O-CH₃)51.5CH₃
11 (O-CH₃)55.8CH₃
17 (OAc)170.6C
17 (OAc)21.1CH₃

Note: This is a representative dataset for the vindoline skeleton; actual values for this compound will differ due to structural variations, particularly the C2-C19 bridge.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity if available.

Protocol 2.1: ¹H NMR

  • Purpose: To determine proton chemical shifts, multiplicities (splitting patterns), and integrals (relative number of protons).

  • Pulse Sequence: Standard single-pulse (zg30 or similar).

  • Spectral Width (SW): 0-12 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16.

  • Temperature: 298 K.

Protocol 2.2: ¹³C NMR & DEPT

  • Purpose: To identify the number and types (CH₃, CH₂, CH, C) of carbon atoms.

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30) for ¹³C; DEPT-135 and DEPT-90 for multiplicity editing.

  • Spectral Width (SW): 0-200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or higher, depending on sample concentration.

Protocol 2.3: 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify scalar-coupled (through-bond) ¹H-¹H spin systems.

  • Pulse Sequence: Gradient-selected COSY (cosygpqf).

  • Spectral Width (SW): 0-12 ppm in both F2 and F1 dimensions.

  • Data Points (TD): 2048 (F2) x 256-512 (F1).

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons (¹J-coupling).

  • Pulse Sequence: Gradient-selected, phase-sensitive with editing (hsqcedetgpsisp2.3). This sequence can distinguish CH/CH₃ from CH₂ signals.

  • Spectral Width (SW): 0-12 ppm (F2, ¹H) x 0-160 ppm (F1, ¹³C).

  • Data Points (TD): 1024 (F2) x 256 (F1).

  • Number of Scans (NS): 4-8 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹JCH Coupling Constant: Optimized for an average of 145 Hz.

Protocol 2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, crucial for connecting spin systems across quaternary carbons and heteroatoms.

  • Pulse Sequence: Gradient-selected (hmbcgplpndqf).

  • Spectral Width (SW): 0-12 ppm (F2, ¹H) x 0-200 ppm (F1, ¹³C).

  • Data Points (TD): 2048 (F2) x 256 (F1).

  • Number of Scans (NS): 16-32 per increment.

  • Relaxation Delay (D1): 2 seconds.

  • Long-range JCH Coupling Constant: Optimized for 8 Hz to detect ²JCH and ³JCH correlations.

Protocol 2.6: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify through-space correlations between protons that are close to each other (< 5 Å), which is essential for determining relative stereochemistry.

  • Pulse Sequence: Gradient-selected, phase-sensitive (noesygpph).

  • Spectral Width (SW): 0-12 ppm in both F2 and F1 dimensions.

  • Data Points (TD): 2048 (F2) x 256-512 (F1).

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 2 seconds.

  • Mixing Time (d8): 500-800 ms (optimized based on molecular size).

Data Analysis and Visualization

The structural elucidation of this compound is a stepwise process where information from each NMR experiment is layered to build the final structure. The logical workflow and the relationship between the different NMR techniques are visualized below.

G cluster_workflow Experimental Workflow A Purified this compound Sample B Sample Preparation (Solvent, Standard, Tube) A->B C NMR Spectrometer B->C D 1D NMR Acquisition (¹H, ¹³C, DEPT) C->D E 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) C->E F Data Processing (FT, Phasing, Calibration) D->F E->F G Spectral Analysis & Interpretation F->G H Structure Elucidation G->H

Caption: Experimental workflow for this compound structural elucidation.

G cluster_relationships Logical Relationships in NMR Data Interpretation cluster_fragments Molecular Fragments cluster_structure Complete Structure H1 ¹H NMR (Proton environments, counts, and scalar couplings) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC NOESY NOESY (Through-space ¹H-¹H Proximity) H1->NOESY C13 ¹³C & DEPT NMR (Carbon count and type CH₃, CH₂, CH, C) C13->HSQC F1 Spin Systems (e.g., -CH-CH₂-) COSY->F1 Defines F2 C-H Units HSQC->F2 Assigns HMBC HMBC (Long-range ¹H-¹³C Connectivity) S1 Planar Structure (2D Connectivity) HMBC->S1 Connects fragments S2 Relative Stereochemistry (3D Arrangement) NOESY->S2 Determines F1->HMBC F2->HMBC S1->NOESY Provides context for

Caption: Integration of data from various NMR experiments.

Conclusion

The combination of 1D and 2D NMR techniques provides a robust and indispensable platform for the complete structural elucidation of complex natural products like this compound. While ¹H and ¹³C NMR offer initial insights into the functional groups present, 2D experiments such as COSY, HSQC, and HMBC are essential for assembling the carbon skeleton. Finally, NOESY provides crucial information about the 3D arrangement of atoms, allowing for the determination of the molecule's relative stereochemistry. The protocols and workflow described herein provide a comprehensive guide for researchers engaged in the structural characterization of indole alkaloids and other complex small molecules.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Vindolinine & Precursor Yield from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and yield enhancement of vindolinine and its direct precursor, vindoline, from Catharanthus roseus.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound/vindoline yield consistently low?

A1: Low yields of this compound and its precursor vindoline are a common issue. Several factors can contribute to this, including:

  • Plant Material: The age, genetic makeup (cultivar), and health of the Catharanthus roseus plant significantly impact alkaloid content. For instance, vindoline and catharanthine concentrations have been observed to increase with plant age.[1] Different cultivars also exhibit varying levels of these alkaloids.

  • Extraction Inefficiency: The choice of solvent, extraction temperature, pH, and duration can all affect the efficiency of alkaloid extraction.

  • Suboptimal Growth Conditions: Environmental factors such as light quality and nutrient availability play a crucial role in the biosynthesis of these alkaloids.

  • Lack of Elicitation: The production of secondary metabolites like this compound is often a defense response in plants. Without specific "elicitors" to trigger this response, the basal yield may be low.

Q2: What are elicitors and how can they improve this compound/vindoline yield?

A2: Elicitors are compounds that stimulate a defense response in plants, leading to an increased production of secondary metabolites.[1] Both biotic (of biological origin) and abiotic (non-biological) elicitors can be used to enhance vindoline and catharanthine accumulation, which would in turn increase the available pool for this compound biosynthesis. Common elicitors include:

  • Abiotic Elicitors:

    • Light: Red light, in particular, has been shown to induce vindoline production by up-regulating the expression of key biosynthetic pathway genes.[1][2]

    • Plasma Activated Water (PAW): PAW contains reactive oxygen and nitrogen species that can trigger a defensive response and enhance the production of secondary metabolites.[1]

    • UV-B Radiation: Short exposure to UV-B light can significantly increase the accumulation of vindoline and catharanthine in cell suspension cultures.

    • Chitooligosaccharides: These compounds can stimulate the accumulation of vindoline and catharanthine when applied to the leaves.[3]

    • Artemisinic Acid: This novel elicitor has been shown to increase vindoline concentrations in cell suspension cultures.[4]

  • Biotic Elicitors:

    • Fungal Elicitors: Homogenates from various fungi can stimulate the accumulation of different indole alkaloids.[5]

Q3: Is there an alternative to whole plant extraction for this compound/vindoline production?

A3: Yes, in vitro cultures, particularly hairy root cultures, are a promising alternative. Hairy root cultures are established by infecting plant tissues with Agrobacterium rhizogenes. They offer several advantages:

  • Genetic and Biochemical Stability: Hairy roots are genetically stable and provide consistent production of secondary metabolites.

  • Rapid Growth: They exhibit fast growth in hormone-free media.[6]

  • Potential for High Yields: Some hairy root clones have been shown to produce significant levels of vindoline and catharanthine.[7][8]

Q4: How can I accurately quantify the this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other related alkaloids.[9][10][11] Key considerations for accurate quantification include:

  • Column: A C18 reversed-phase column is typically used.[10]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common. The pH of the buffer is an important parameter to optimize.[11]

  • Detection: UV detection at a specific wavelength (e.g., 254 nm) is often employed.[10][11]

  • Standard Curve: A standard curve prepared from a purified this compound standard is essential for accurate quantification.

Troubleshooting Guides

IssuePossible CausesRecommended Solutions
Low or no this compound/vindoline detected in extract 1. Inappropriate plant material (low-producing cultivar).2. Inefficient extraction method.3. Degradation of alkaloids during extraction or storage.4. Issues with the analytical method (HPLC).1. Screen different C. roseus cultivars to identify a high-yielding one.2. Optimize extraction parameters such as solvent, temperature, and pH. An acidic aqueous extraction is often a good starting point.[12][13]3. Avoid prolonged exposure to high temperatures and light during extraction. Store extracts at low temperatures and in the dark.4. Verify the HPLC method with a known standard. Check column performance, mobile phase composition, and detector settings.
Inconsistent yields between batches 1. Variation in plant material (age, growth stage).2. Inconsistent application of elicitors.3. Fluctuations in in vitro culture conditions.1. Harvest plant material at a consistent age and growth stage.[1]2. Standardize the concentration, application method, and timing of elicitor treatments.3. Maintain consistent media composition, light, temperature, and subculture intervals for cell or hairy root cultures.
Poor growth of hairy root cultures 1. Suboptimal culture medium.2. Inefficient Agrobacterium rhizogenes strain.3. Inappropriate explant type.1. Experiment with different basal media (e.g., MS, 1/2 MS, B5). 1/2 MS has been shown to be effective.[8]2. Test different A. rhizogenes strains, as some are more effective at inducing hairy roots in C. roseus. The A4 strain has been reported to be efficient.[8]3. Leaf explants have been identified as a good source for hairy root induction.[8]
Difficulty in separating this compound from other alkaloids in HPLC 1. Suboptimal mobile phase composition.2. Inadequate column resolution.1. Adjust the mobile phase gradient, pH, and organic solvent ratio to improve separation.2. Use a column with a smaller particle size or a different stationary phase for better resolution.

Quantitative Data Summary

Table 1: Effect of Elicitors on Vindoline and Catharanthine Yield

ElicitorPlant SystemTreatment DetailsVindoline IncreaseCatharanthine IncreaseReference
Red LED Light + PAWWhole PlantRed light and Plasma Activated Water for 70 daysSignificant increase (exact % not stated)Up to 94.2%[1][14]
ChitooligosaccharidesWhole Plant0.1 µg/mL of 3 kDa chitooligosaccharides sprayed on leaves60.68%141.54%[3]
Artemisinic AcidCell Suspension CultureTreatment with artemisinic acid6-foldNot reported[4][15]

Table 2: Vindoline and Catharanthine Content in Hairy Root Cultures

A. rhizogenes StrainExplant SourceCulture MediumAverage Vindoline Content (mg/g DW)Average Catharanthine Content (mg/g DW)Reference
A4Leaf1/2 MS0.240.615[8]
15834SeedlingsNot specified>3 orders of magnitude higher than cell cultureSignificant levels[7]

Experimental Protocols

Protocol 1: Elicitation with Chitooligosaccharides

Objective: To enhance the production of this compound precursors in C. roseus plants using chitooligosaccharides as an elicitor.

Materials:

  • Catharanthus roseus plants

  • Chitooligosaccharides (3 kDa molecular weight)

  • Distilled water

  • Spray bottle

Procedure:

  • Prepare a stock solution of 3 kDa chitooligosaccharides.

  • Dilute the stock solution with distilled water to a final concentration of 0.1 µg/mL.

  • Spray the leaves of the C. roseus plants with the chitooligosaccharide solution until runoff.

  • Use distilled water as a control treatment on a separate set of plants.

  • Maintain the plants under their normal growth conditions.

  • Harvest the leaves after a predetermined period (e.g., 7-14 days) for alkaloid extraction and analysis.[3]

Protocol 2: Induction of Hairy Root Cultures

Objective: To establish hairy root cultures of C. roseus for in vitro production of this compound precursors.

Materials:

  • Catharanthus roseus seeds or young plants

  • Agrobacterium rhizogenes strain (e.g., A4)

  • MS (Murashige and Skoog) or 1/2 MS medium

  • Antibiotics (e.g., cefotaxime) for eliminating bacteria after co-cultivation

  • Petri dishes

  • Sterile filter paper

  • Scalpel and forceps

Procedure:

  • Sterilization of Explants: Surface sterilize C. roseus leaf explants.

  • Bacterial Culture: Grow A. rhizogenes in a suitable liquid medium to the mid-log phase.

  • Infection: Wound the leaf explants with a sterile scalpel and immerse them in the bacterial suspension for a short period (e.g., 15-30 minutes).

  • Co-cultivation: Blot the infected explants on sterile filter paper and place them on a solid co-cultivation medium (e.g., 1/2 MS) in the dark for 2-3 days.

  • Bacterial Elimination: Transfer the explants to a fresh medium containing an antibiotic (e.g., cefotaxime) to kill the A. rhizogenes.

  • Root Induction: Culture the explants on hormone-free solid medium until hairy roots emerge from the wound sites.

  • Establishment of Liquid Cultures: Excise the hairy roots and transfer them to a liquid medium for proliferation.[6][8][16]

Protocol 3: Extraction and Quantification of this compound

Objective: To extract and quantify this compound from C. roseus plant material.

Materials:

  • Dried and powdered C. roseus leaves

  • Methanol or an acidic aqueous solution (e.g., 0.1 M HCl)[12][13]

  • HPLC system with a C18 column and UV detector

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 0.1 M, pH 3.5)[11]

Procedure:

  • Extraction:

    • Macerate a known weight of the dried plant powder in the chosen solvent (e.g., methanol).

    • Alternatively, perform an acidic extraction by soaking the powder in 0.1 M HCl.[12][13]

    • Use sonication or shaking to improve extraction efficiency.

    • Centrifuge or filter the mixture to separate the extract from the solid residue.

  • HPLC Analysis:

    • Prepare a series of this compound standards of known concentrations to generate a standard curve.

    • Filter the plant extract through a 0.45 µm syringe filter before injection.

    • Set up the HPLC system with a C18 column and a mobile phase (e.g., acetonitrile and phosphate buffer).[11]

    • Set the UV detector to the appropriate wavelength for this compound detection (e.g., 254 nm).[11]

    • Inject the standards and the sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the standard curve.[9][10]

Visualizations

experimental_workflow cluster_plant_material Plant Material Selection cluster_yield_enhancement Yield Enhancement Strategies cluster_extraction Extraction & Purification cluster_analysis Analysis plant_selection Select High-Yielding C. roseus Cultivar elicitation Elicitation (e.g., Light, Chitooligosaccharides) plant_selection->elicitation hairy_roots Hairy Root Culture plant_selection->hairy_roots extraction Optimized Solvent Extraction elicitation->extraction hairy_roots->extraction purification Purification Steps (Optional) extraction->purification hplc HPLC Quantification extraction->hplc purification->hplc hairy_root_induction start Start: C. roseus Explant (e.g., Leaf) infection Infection with Agrobacterium rhizogenes start->infection cocultivation Co-cultivation (2-3 days) infection->cocultivation elimination Bacterial Elimination (Antibiotic Treatment) cocultivation->elimination induction Hairy Root Induction on Hormone-Free Medium elimination->induction proliferation Proliferation in Liquid Culture induction->proliferation end Established Hairy Root Culture proliferation->end vindoline_biosynthesis tabersonine Tabersonine T16H T16H tabersonine->T16H hydroxytabersonine 16-Hydroxytabersonine OMT 16OMT hydroxytabersonine->OMT methoxytabersonine 16-Methoxytabersonine multi_step Multiple Enzymatic Steps methoxytabersonine->multi_step deacetoxyvindoline Deacetoxyvindoline D4H D4H deacetoxyvindoline->D4H deacetylvindoline Deacetylvindoline DAT DAT deacetylvindoline->DAT vindoline Vindoline VNS VNS vindoline->VNS This compound This compound T16H->hydroxytabersonine OMT->methoxytabersonine multi_step->deacetoxyvindoline D4H->deacetylvindoline DAT->vindoline VNS->this compound

References

Vindolinine Total Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of vindolinine and related Aspidosperma alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the this compound core structure?

A1: The main hurdles in constructing the pentacyclic core of this compound revolve around:

  • Stereocontrol: The molecule possesses multiple stereocenters, including contiguous quaternary centers, which demand highly stereoselective reactions to establish the correct relative and absolute configurations.

  • Construction of the Cage-like Structure: Assembling the complex, bridged ring system efficiently is a significant undertaking.

  • Functional Group Compatibility: The synthesis must tolerate a variety of functional groups present in the precursors and intermediates.

Q2: A key strategy involves a cycloaddition cascade. What are the common issues with this approach?

A2: The intramolecular [4+2]/[3+2] cycloaddition cascade is a powerful tool for rapidly assembling the core structure.[1][2][3][4] However, researchers may encounter:

  • Low yields: The success of the cascade is highly dependent on the substrate, particularly the substituents on the dienophile. More substituted dienophiles can lead to slower reaction rates and lower conversions.[5]

  • Diastereoselectivity Issues: While generally providing good stereocontrol, the facial selectivity of the initial Diels-Alder reaction can be influenced by the geometry of the dienophile and the nature of the chiral substituent on the tether.[2][3]

  • Substrate Preparation: The synthesis of the complex cycloaddition precursor itself can be lengthy and challenging.

Q3: How can the yield and diastereoselectivity of the cycloaddition cascade be improved?

A3: To optimize the key cycloaddition step:

  • Choice of Dienophile Geometry: The geometry of the dienophile in the tether linking it to the oxadiazole is critical. For instance, in related syntheses, the (E)-isomer of the cycloaddition precursor has been shown to provide higher yields and better diastereoselectivity compared to the (Z)-isomer.[6]

  • Reaction Conditions: Careful optimization of temperature and reaction time is crucial. The reaction is typically carried out at high temperatures (e.g., 140-230 °C) in a high-boiling solvent like 1,2,4-trichlorobenzene or o-dichlorobenzene.[5]

  • Protecting Groups: The choice of protecting groups for functionalities on the tether can influence the stereochemical outcome of the cycloaddition.

Q4: What are the challenges in introducing the C6-C7 double bond found in some related natural products, and how can this be addressed in a this compound synthesis?

A4: While this compound itself does not have a C6-C7 double bond, its introduction is a key step in the synthesis of the closely related and important alkaloid, vindoline. The challenges and solutions for this transformation are relevant for accessing a broader range of analogues. A primary challenge is achieving regioselective elimination. A successful strategy involves an α-hydroxylation of a lactam intermediate, followed by lactam carbonyl excision, reductive oxido bridge cleavage, and a late-stage regioselective elimination of a secondary alcohol.[5][7] This elimination can be achieved using a Mitsunobu reaction in the absence of an external nucleophile.[6]

Troubleshooting Guides

Problem 1: Low Yield in the [4+2]/[3+2] Cycloaddition Cascade
Potential Cause Troubleshooting Step
Suboptimal Dienophile Geometry Synthesize and test both (E)- and (Z)-isomers of the cycloaddition precursor. The (E)-isomer has been reported to give higher yields in analogous systems.[6]
Reaction Temperature Too Low Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant decomposition.
Reaction Time Insufficient Extend the reaction time and monitor for the consumption of starting material. Be aware that prolonged heating can lead to degradation of the product.[5]
Solvent Effects If using solvents like o-dichlorobenzene, consider switching to a higher boiling solvent such as 1,2,4-trichlorobenzene (TIPB) to achieve higher reaction temperatures.[5]
Problem 2: Poor Diastereoselectivity in the Cycloaddition Cascade
Potential Cause Troubleshooting Step
Incorrect Chiral Auxiliary The chiral substituent on the tether controls the facial selectivity.[2][3] Re-evaluate the choice of the chiral auxiliary. A protected hydroxymethyl group has been shown to be effective.[2]
Suboptimal Dienophile Geometry As with yield, the dienophile geometry can impact diastereoselectivity. Test both (E)- and (Z)-isomers.
Separation of Diastereomers If diastereoselectivity cannot be sufficiently improved, consider separation of the diastereomeric cycloadducts using chiral phase chromatography.[7]

Quantitative Data Summary

The following table summarizes representative yields for key steps in the Boger synthesis of vindoline, which provides a relevant model for a this compound synthesis.

Reaction Step Product Yield (%) Notes
[4+2]/[3+2] Cycloaddition CascadePentacyclic Cycloadduct56-64%Diastereoselective reaction.[8]
α-Hydroxylation of Lactamα-Hydroxy Lactam60%Stereoselective reaction providing a single diastereomer.[5][7]
Diastereoselective Ketone ReductionSecondary Alcohol93%Using L-selectride.[6]
Regioselective EliminationVindorosine74%Mitsunobu conditions.[6]

Key Experimental Protocols

Protocol 1: Intramolecular [4+2]/[3+2] Cycloaddition Cascade (Adapted from the Boger Synthesis of Vindoline)

A solution of the 1,3,4-oxadiazole precursor in 1,2,4-trichlorobenzene is heated to 230 °C for 12-24 hours in a sealed tube. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the pentacyclic cycloadduct.

Protocol 2: α-Hydroxylation of the Cycloadduct Lactam

To a solution of the lactam in anhydrous THF at -78 °C is added a solution of LDA (lithium diisopropylamide). The mixture is stirred for 1 hour at -78 °C, followed by the addition of TMSO-OTMS (bis(trimethylsilyl)peroxide). The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by chromatography to yield the α-hydroxy lactam.[5][7]

Visualizations

logical_relationship cluster_challenges Key Challenges in this compound Synthesis cluster_solutions Strategic Solutions cluster_troubleshooting Troubleshooting Stereocontrol Stereocontrol of Multiple Centers Cascade [4+2]/[3+2] Cycloaddition Cascade Stereocontrol->Cascade addresses ChiralAux Use of Chiral Auxiliaries Stereocontrol->ChiralAux addresses Cage Construction of Pentacyclic Cage Cage->Cascade addresses Functionality Functional Group Compatibility LateStage Late-Stage Functionalization Functionality->LateStage addresses LowYield Low Yields Cascade->LowYield can lead to Diastereo Poor Diastereoselectivity Cascade->Diastereo can lead to Optimize Optimize Reaction Conditions (Temp, Time, Solvent) LowYield->Optimize Isomers Test (E/Z)-Isomers LowYield->Isomers Diastereo->Isomers ChiralSep Chiral Separation Diastereo->ChiralSep

Caption: Logical relationship between challenges, solutions, and troubleshooting in this compound synthesis.

experimental_workflow cluster_synthesis Core Synthesis Workflow (Boger Strategy) Start 1,3,4-Oxadiazole Precursor Cascade [4+2]/[3+2] Cycloaddition Cascade Start->Cascade Cycloadduct Pentacyclic Lactam Cycloadduct Cascade->Cycloadduct Hydroxylation α-Hydroxylation Cycloadduct->Hydroxylation HydroxyLactam α-Hydroxy Lactam Intermediate Hydroxylation->HydroxyLactam Reduction Lactam & Oxido Bridge Reduction HydroxyLactam->Reduction Diol Amino Diol Intermediate Reduction->Diol Final Final Functional Group Manipulations (e.g., Elimination for Vindoline) Diol->Final This compound This compound/Related Alkaloid Final->this compound

Caption: Experimental workflow for the total synthesis of this compound-related alkaloids.

References

vindolinine stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of vindolinine in different solvents. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Precipitation in aqueous buffer This compound has low solubility in neutral aqueous solutions. The addition of organic co-solvents may be insufficient or the pH of the buffer may not be optimal.Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol). For acidic buffers, this compound may form more soluble salts. It is recommended to test a range of pH values (e.g., pH 3-6) to determine optimal solubility.[1]
Discoloration of solution (yellowing/browning) This may indicate oxidative degradation of the this compound molecule. Exposure to air and light can accelerate this process.Prepare solutions fresh and use them promptly. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protect from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[2][3]
Loss of potency or inconsistent results in bioassays This compound may be degrading in the experimental medium over the time course of the assay. The presence of certain components in the medium could also catalyze degradation.Perform a time-course stability study of this compound in the specific assay medium. Analyze samples at different time points using a stability-indicating method like HPLC to quantify the remaining this compound.
Appearance of new peaks in HPLC chromatogram This is a strong indication of this compound degradation. The new peaks represent degradation products.Conduct a forced degradation study to identify the conditions (e.g., pH, temperature, light, oxidation) that cause degradation and to characterize the degradation products. This information is crucial for developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: While specific solubility data for this compound is limited, based on its structural similarity to vindoline, it is expected to be soluble in various organic solvents. For long-term storage, it is advisable to store this compound as a solid at -20°C.[2] For preparing stock solutions, the following solvents can be considered:

SolventExpected SolubilityNotes
Dimethyl sulfoxide (DMSO)HighA common solvent for preparing concentrated stock solutions for in vitro assays.[3]
EthanolModerate to HighA good solvent for many alkaloids and is often used in extractions.[2]
MethanolModerate to HighUsed in the recrystallization of vindoline, suggesting good solubility.[4]
AcetonitrileModerateCommonly used as a mobile phase component in HPLC analysis of related alkaloids.[5][6]
ChloroformSolubleMentioned as a solvent for related compounds.[7]

Note: It is crucial to determine the solubility of your specific batch of this compound in the chosen solvent empirically.

Q2: How should I store this compound solutions to minimize degradation?

A2: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Short-term storage (up to 24 hours): Store solutions at 2-8°C and protect from light.

  • Long-term storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3] Solutions in organic solvents are generally more stable when frozen. Protect from light by using amber vials or by wrapping vials in aluminum foil.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Many alkaloids are more stable in acidic conditions due to salt formation.[1] In neutral or alkaline aqueous solutions, this compound may be more susceptible to hydrolysis and degradation. It is recommended to prepare aqueous solutions fresh and use them immediately. For applications requiring aqueous buffers, a stability study should be performed to determine the degradation rate at the desired pH and temperature.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure of this compound and stability studies of related alkaloids like vincamine, the following degradation pathways are plausible:

  • Hydrolysis: The ester functional group in this compound can be susceptible to acid- and base-catalyzed hydrolysis.

  • Oxidation: The indole nucleus and other electron-rich parts of the molecule can be prone to oxidation, especially when exposed to air and light.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products.

Q5: How can I assess the stability of this compound in a specific solvent or formulation?

A5: A forced degradation study is the most effective way to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method. This involves subjecting a solution of this compound to various stress conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and an aliquot of the stock solution in a temperature-controlled oven (e.g., 70°C).

    • Analyze samples at defined time points.

  • Photodegradation:

    • Expose a solid sample and an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze samples at defined time points.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the intact this compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer is a good starting point.[5][6]

  • Analyze all stressed samples and a control (unstressed) sample.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Determine the retention times of the degradation products.

  • If possible, use a mass spectrometer (LC-MS) to identify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (70°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification (Optional) hplc->lcms degradation Calculate % Degradation hplc->degradation pathway Identify Degradation Products and Pathways lcms->pathway degradation->pathway

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_consequences Potential Consequences cluster_mitigation Mitigation Strategies Solvent Solvent Choice (Polarity, Protic/Aprotic) Degradation Chemical Degradation (Hydrolysis, Oxidation) Solvent->Degradation pH pH of Medium (Acidic, Neutral, Basic) pH->Degradation Temperature Storage Temperature Temperature->Degradation Light Exposure to Light Light->Degradation Oxygen Presence of Oxygen Oxygen->Degradation Loss Loss of Potency Degradation->Loss Impurity Formation of Impurities Degradation->Impurity Solvent_Selection Select Appropriate Solvent Solvent_Selection->Degradation Prevents Storage Proper Storage Conditions (-20°C, Protected from Light) Storage->Degradation Prevents Inert Use of Inert Atmosphere Inert->Degradation Prevents Fresh Prepare Solutions Fresh Fresh->Degradation Prevents

Caption: Factors influencing this compound stability and mitigation strategies.

References

Technical Support Center: Vindolinine Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming low yields in vindolinine biosynthetic pathways.

Introduction

This compound and vindoline are both monoterpenoid indole alkaloids (MIAs) derived from the common precursor tabersonine in plants like Catharanthus roseus. While the seven-step pathway from tabersonine to the anticancer precursor vindoline is well-characterized, the biosynthesis of this compound represents a key branch point. The discovery of this compound synthase (VNS), a Fe(II)/α-ketoglutarate-dependent dioxygenase, has elucidated that this enzyme diverts the metabolic flux away from the vindoline pathway to produce 19S-vindolinine, 19R-vindolinine, and venalstonine.[1] Understanding the competition between the vindoline pathway and the VNS-catalyzed reaction is crucial for optimizing the yield of this compound. This guide addresses common challenges in heterologous expression systems and in planta studies aimed at enhancing this compound production.

Troubleshooting Guide

Issue 1: Low or No Detectable this compound Production

Question: We have expressed this compound synthase (VNS) in our system (Saccharomyces cerevisiae or Nicotiana benthamiana) with the necessary precursors, but we observe very low or no this compound yield. What are the potential causes and solutions?

Answer:

Low this compound production can stem from several factors, ranging from enzyme activity to precursor availability and competition with endogenous or co-expressed pathways.

Potential CauseTroubleshooting Steps
Inefficient this compound Synthase (VNS) Activity 1. Confirm VNS Expression and Stability: Use Western blot or proteomic analysis to confirm the presence of soluble VNS protein. If the protein is insoluble or degraded, try expressing it at a lower temperature or with a solubility-enhancing fusion tag.[2] 2. Ensure Cofactor Availability: VNS requires Fe(II), α-ketoglutarate, and ascorbate for its activity.[1] Supplement the culture medium or in vitro assay with these cofactors. 3. Optimize Reaction Conditions: For in vitro assays, ensure the pH is optimal (typically around 7.5). For in vivo systems, consider strategies to increase the intracellular pools of necessary cofactors.
Precursor Limitation 1. Sub-optimal Precursor Supply: The immediate precursor for VNS is dehydrosecodine, an unstable intermediate.[1] Ensure that the upstream pathway enzymes (e.g., those converting tabersonine) are expressed and active. 2. Precursor Feeding: If possible, feed the system with a stable upstream precursor like tabersonine. This can help bypass potential bottlenecks in the earlier stages of the MIA pathway.
Competition with the Vindoline Pathway 1. High Activity of Vindoline Pathway Enzymes: If enzymes of the vindoline pathway (e.g., T16H2, 16OMT, T3O) are co-expressed, they will compete for the tabersonine-derived precursors.[3] 2. Downregulate Competing Pathways: In plant systems, consider using RNAi or CRISPR/Cas9 to downregulate the expression of key vindoline pathway genes, such as Tabersonine 16-hydroxylase (T16H).
Product Degradation or Sequestration 1. Product Instability: this compound isomers may be unstable under certain culture conditions. 2. Analyze Product Localization: In plant cells, alkaloids can be sequestered in the vacuole. Ensure your extraction protocol is capable of lysing vacuoles to release the product.
Issue 2: High Ratio of Vindoline to this compound

Question: Our system produces both vindoline and this compound, but the yield of vindoline is much higher. How can we shift the metabolic flux towards this compound?

Answer:

This is a common challenge due to the well-established and efficient nature of the vindoline pathway. Shifting the flux requires favoring the VNS-catalyzed reaction over the initial steps of vindoline synthesis.

StrategyImplementation Details
Overexpression of this compound Synthase (VNS) Increase the gene copy number of VNS or use a stronger promoter to boost its expression level relative to the competing vindoline pathway enzymes.
Downregulation of the Vindoline Pathway Use gene silencing techniques (RNAi) or gene editing (CRISPR/Cas9) to reduce the expression of the first enzyme in the vindoline branch, Tabersonine 16-hydroxylase (T16H2).
Protein Engineering of VNS If the catalytic efficiency of VNS is a limiting factor, consider protein engineering approaches to improve its substrate affinity or turnover rate.

Frequently Asked Questions (FAQs)

Q1: What is the direct substrate for this compound Synthase (VNS)? A1: The direct substrate for VNS is believed to be the unstable intermediate dehydrosecodine, which is formed from O-acetylprecondylocarpine. In experimental setups, VNS activity is observed when its substrate is generated in situ, for example, by the reverse reaction of hydrolase 2 (HL2) on tabersonine.[1]

Q2: How can I accurately quantify this compound in my samples? A2: Liquid chromatography-mass spectrometry (LC-MS) is the most common and accurate method for quantifying this compound and its isomers.[4][5] Use a C18 column with a gradient elution of acetonitrile and formic acid in water. For quantification, operate the mass spectrometer in positive ion mode using selective ion monitoring (SIM) or multiple reaction monitoring (MRM).[5][6] The m/z transition for this compound is typically 337 -> 320.[1]

Q3: Are there known rate-limiting steps in the this compound pathway? A3: While the entire pathway is still under investigation, the efficiency of VNS itself and the supply of its unstable substrate, dehydrosecodine, are likely to be key limiting factors.[1] The competition with the highly active vindoline biosynthetic pathway is also a major bottleneck.[3]

Q4: Can I increase this compound yields by optimizing fermentation/culture conditions? A4: Yes, optimization of culture conditions can significantly impact yields. For yeast, adjusting the pH, medium composition (e.g., yeast extract, peptone), and precursor feeding strategy has been shown to dramatically improve vindoline production, and similar principles apply to this compound.[7][8] For plant-based systems like Nicotiana benthamiana, optimizing the agroinfiltration protocol and post-infiltration incubation time is crucial.[9][10]

Q5: What are the main side products to monitor when trying to produce this compound? A5: The primary competing products are the intermediates and final product of the vindoline pathway, starting with 16-hydroxytabersonine.[3] Additionally, VNS can produce venalstonine alongside the this compound epimers.[1] It is also important to monitor the levels of the precursor tabersonine to assess conversion efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from studies on vindoline biosynthesis, which can serve as a benchmark for optimizing this compound production.

Table 1: Vindoline Production in Engineered Saccharomyces cerevisiae

Strain Engineering StrategyPrecursor FedTiter (mg/L)Yield (%)Reference
Fine-tuning of heterologous gene copies, medium optimization, fed-batch bioreactorTabersonine26688[7]
Increasing/tuning gene copy numbers, pairing CYPs with CPRs, enhancing cofactor supply, optimizing fermentationTabersonine~16.5Not specified[3][5]
Assembly of seven-gene pathway in yeastTabersonineNot specifiedDiscrepancy between precursor consumption and final yield noted

Table 2: Impact of VNS Gene Silencing in Catharanthus roseus

Gene SilencedMeasured CompoundReduction in Level (%)Reference
This compound Synthase (VNS)19R- and 19S-vindolinine95[1]
This compound Synthase (VNS)VNS transcripts93[1]

Experimental Protocols

Protocol 1: In Vitro this compound Synthase (VNS) Activity Assay

This protocol is adapted from the characterization of VNS and is designed to assess enzyme activity in vitro.

Materials:

  • Purified recombinant VNS (N-terminally His-tagged)

  • Purified recombinant Dihydroprecondylocarpine Acetate Synthase (DPAS)

  • Purified recombinant Hydrolase 2 (HL2)

  • O-acetylprecondylocarpine (OAP) substrate

  • HEPES buffer (50 mM, pH 7.5)

  • NADPH (1 mM)

  • α-ketoglutarate (0.5 mM)

  • Ascorbate (7.5 mM)

  • FeSO₄ (10 µM, optional but recommended)

  • Methanol (for quenching)

  • LC-MS system for analysis

Procedure:

  • Prepare a 100 µL reaction mixture containing 50 mM HEPES buffer (pH 7.5), 1 mM NADPH, 0.5 mM α-ketoglutarate, and 7.5 mM ascorbate.

  • Add the substrate, O-acetylprecondylocarpine (OAP), to a final concentration of approximately 50 µg/mL.

  • Add the enzymes: ~2 µg of DPAS, ~2 µg of HL2, and ~5 µg of VNS. The reaction relies on the sequential activity of these enzymes to generate the VNS substrate in situ.

  • Optionally, add FeSO₄ to a final concentration of 10 µM to enhance activity.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding an equal volume (100 µL) of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to detect and quantify this compound (m/z 337 -> 320), venalstonine (m/z 337 -> 320), and tabersonine (m/z 337 -> 144).[1]

Protocol 2: Quantification of this compound by LC-MS

This protocol provides a general method for the quantification of this compound from plant extracts or microbial cultures.

Sample Preparation:

  • Plant Tissue: Homogenize 100 mg of plant tissue in 1 mL of 80% methanol. Vortex thoroughly and incubate at room temperature for 1 hour. Centrifuge at high speed and collect the supernatant.

  • Yeast Culture: Centrifuge 1 mL of yeast culture. Extract the cell pellet and the supernatant separately with an equal volume of ethyl acetate or methanol. Combine the extracts and evaporate to dryness, then resuspend in a known volume of methanol.

LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient: A linear gradient appropriate for separating alkaloids (e.g., start with 5-10% B, ramp to 95% B over 10-15 minutes).

  • Injection Volume: 5-10 µL.

  • MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Method: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound/Venalstonine: m/z 337 -> 320[1]

      • Tabersonine: m/z 337 -> 144[4]

      • Vindoline: m/z 457 -> 397[4]

  • Quantification: Use an external calibration curve with an authentic this compound standard.

Visualizations

Vindolinine_vs_Vindoline_Pathway cluster_0 This compound Pathway cluster_1 Vindoline Pathway tabersonine Tabersonine dehydrosecodine Dehydrosecodine (Unstable Intermediate) tabersonine->dehydrosecodine HL2 (reverse) t16h_prod 16-Hydroxytabersonine tabersonine->t16h_prod T16H2 This compound 19R/S-Vindolinine + Venalstonine dehydrosecodine->this compound VNS + HL2 vindoline Vindoline (via 6 steps) t16h_prod->vindoline 16OMT, T3O, etc.

Caption: Branch point in the biosynthesis of this compound and vindoline from tabersonine.

Troubleshooting_Workflow start Start: Low this compound Yield check_expression Is VNS protein expressed and soluble? start->check_expression optimize_expression Optimize expression: - Lower temperature - Use solubility tags check_expression->optimize_expression No check_cofactors Are cofactors (Fe, Ascorbate, α-KG) present? check_expression->check_cofactors Yes optimize_expression->check_expression add_cofactors Supplement medium or assay with cofactors check_cofactors->add_cofactors No check_precursor Is precursor (Tabersonine) being consumed? check_cofactors->check_precursor Yes add_cofactors->check_cofactors boost_precursor Enhance upstream pathway or feed precursor check_precursor->boost_precursor No check_competition Is Vindoline pathway active? check_precursor->check_competition Yes boost_precursor->check_precursor downregulate_comp Downregulate T16H2 (RNAi / CRISPR) check_competition->downregulate_comp Yes end Improved Yield check_competition->end No downregulate_comp->end

Caption: Logical workflow for troubleshooting low this compound yields.

Experimental_Workflow construct 1. Construct Design (VNS + Upstream Genes) transform 2. Host Transformation (Yeast / N. benthamiana) construct->transform culture 3. Culturing & Induction transform->culture precursor_feed 4. Precursor Feeding (e.g., Tabersonine) culture->precursor_feed extract 5. Metabolite Extraction precursor_feed->extract analyze 6. LC-MS Analysis extract->analyze optimize 7. Data Analysis & Optimization analyze->optimize optimize->construct Iterate

Caption: General experimental workflow for enhancing this compound production.

References

purification challenges for vindolinine from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of vindolinine from complex mixtures, such as extracts from Catharanthus roseus.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Inefficient initial extraction.- Degradation of this compound during processing.- Suboptimal chromatographic conditions.- Optimize Extraction: Consider using methods like hot ethanolic extraction, which has been shown to be effective for isolating alkaloids from C. roseus.[1]- Control pH and Temperature: Alkaloids can be sensitive to pH and temperature changes. Maintain stable conditions throughout the purification process. The use of acidic aqueous media during initial extraction can improve the solubility and stability of alkaloids.[2]- Method Selection: For complex mixtures, advanced techniques like centrifugal partition chromatography (CPC) in pH-zone refining mode can offer efficient, high-yield isolation.[3][4]
Co-elution of this compound with Other Alkaloids (e.g., Vindoline, Catharanthine) - Similar polarities and structural properties of the alkaloids.- Insufficient resolution of the chosen chromatographic method.- Advanced Chromatographic Techniques: Employ high-resolution methods such as high-performance countercurrent chromatography (HPCCC) or pH-zone refining CPC, which are designed to separate compounds with very similar partition coefficients.[3][4][5]- Solvent System Optimization: Systematically adjust the solvent system in your chromatography. For preparative TLC, a mobile phase of petroleum ether, ethyl acetate, acetone, and ethanol (70:20:10:1 v/v) has been used for separating related alkaloids.[6] For HPCCC, a biphasic solvent system of n-hexane–n-butanol–water with an ion-pair reagent like trifluoroacetic acid can be effective.[5]- Utilize pH Gradients: In methods like pH-zone refining CPC, a pH gradient is used to selectively elute alkaloids based on their pKa values, which can effectively resolve closely related compounds.[3][4]
Peak Tailing or Broadening in HPLC Analysis - Column overload.- Secondary interactions between this compound and the stationary phase.- Inappropriate mobile phase pH.- Reduce Sample Load: Inject a smaller amount of the sample onto the column.[7]- Modify Mobile Phase: Add a competing base, such as triethylamine (TEA), to the mobile phase to block active sites on the silica-based stationary phase.- Adjust pH: Ensure the mobile phase pH is in a range where this compound is in a single ionic state.
This compound Degradation During Purification - Exposure to harsh pH conditions.- Oxidation.- Prolonged exposure to high temperatures.- Use Mild Conditions: Whenever possible, use neutral or slightly acidic/basic conditions.[2]- Work Under Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert gas like nitrogen or argon.- Low-Temperature Purification: For sensitive compounds, consider performing chromatographic separations at reduced temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound from Catharanthus roseus extracts?

A1: The primary challenge is the presence of numerous structurally similar alkaloids in the extract, such as vindoline and catharanthine, which often have very close retention times in standard chromatographic systems.[5] This makes achieving high purity difficult without specialized techniques.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: For preparative scale and high-purity isolation from complex mixtures, centrifugal partition chromatography (CPC) in pH-zone refining mode and high-performance countercurrent chromatography (HPCCC) have been shown to be highly effective.[3][4][5] For smaller scale purification and initial separation, preparative thin-layer chromatography (pTLC) can be a viable option.[6][9]

Q3: How can I confirm the purity of my isolated this compound?

A3: A combination of analytical techniques should be used. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector can assess peak purity.[1] For definitive identification and to rule out co-eluting impurities, liquid chromatography-mass spectrometry (LC-MS) is essential.[1][9] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for complete structural elucidation and confirmation.[5]

Q4: What are the typical Rf values for this compound epimers in TLC?

A4: In a solvent system of ethyl acetate: methanol (4:1 v/v) on silica gel 60 G F254 plates, 19S-vindolinine has been reported with an Rf of 0.32, and 19R-vindolinine with an Rf of 0.36.[9]

Q5: Are there any stability concerns I should be aware of when handling and storing purified this compound?

A5: Like many indole alkaloids, this compound may be sensitive to light, air (oxidation), and extreme pH conditions. It is advisable to store the purified compound in a cool, dark place, under an inert atmosphere if possible, and dissolved in a suitable, non-reactive solvent.

Data on Purification Techniques for this compound and Related Alkaloids

The following table summarizes the performance of various techniques used for the purification of this compound and other indole alkaloids from Catharanthus roseus.

Purification Technique Target Alkaloids Purity Achieved Yield/Recovery Key Advantages Reference
Preparative Thin-Layer Chromatography (pTLC) 19S-Vindolinine, 19R-VindolinineSufficient for harvesting from TLC plate~1 mg from 50 g of leavesSimple, low cost, suitable for small-scale isolation.[9]
Centrifugal Partition Chromatography (CPC) in pH-Zone Refining Mode Vindoline, this compound, Catharanthine, VincaleukoblastineHigh purity fractions obtainedPreparative and efficient isolationNo solid support (reduces adsorption losses), scalable, excellent for separating compounds with close pKa values.[3][4]
High-Performance Countercurrent Chromatography (HPCCC) Akuammicine, Catharanthine, Perivine, Vindoline, Vindorosine, 19R-VindolininePure compounds suitable for NMR analysisTargeted isolation of six major alkaloids from 790 mg of crude extractHigh resolution for compounds with similar polarities, no irreversible adsorption, scalable.[5]

Experimental Protocols

Preparative Thin-Layer Chromatography (pTLC) for this compound Isolation

This protocol is adapted from methods used for the separation of this compound epimers from a total alkaloid extract of C. roseus.[9]

a. Sample Preparation:

  • Start with a crude total alkaloid extract obtained from C. roseus leaves (e.g., via chloroform/acid-base extraction).[9]

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

b. Chromatographic Development:

  • Use a silica gel 60 G F254 preparative TLC plate (e.g., 20x20 cm).

  • Carefully apply the dissolved sample as a thin, uniform band approximately 1.5-2 cm from the bottom edge of the plate.

  • Allow the solvent to fully evaporate from the applied band.

  • Prepare the mobile phase: ethyl acetate: methanol (4:1 v/v) .

  • Pour the mobile phase into a chromatography tank to a depth of about 0.5-1 cm. Cover the tank and let it saturate with solvent vapors for at least 30 minutes.

  • Place the TLC plate in the saturated tank and close the lid.

  • Allow the chromatogram to develop until the solvent front is about 1-2 cm from the top of the plate.

  • Remove the plate from the tank and immediately mark the solvent front. Allow the plate to dry completely in a fume hood.

c. Visualization and Isolation:

  • Visualize the separated bands under UV light (254 nm and/or 365 nm). This compound and other indole alkaloids are typically UV-active.

  • Identify the bands corresponding to 19R-vindolinine (Rf ≈ 0.36) and 19S-vindolinine (Rf ≈ 0.32).

  • Carefully scrape the silica gel containing the target bands from the plate.

  • Transfer the scraped silica to a small column or a flask.

  • Elute the this compound from the silica gel by washing with a polar solvent like methanol or ethyl acetate.

  • Filter the solution to remove the silica gel.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the purified this compound.

Centrifugal Partition Chromatography (CPC) in pH-Zone Refining Mode

This is a conceptual protocol based on the principles described for the separation of C. roseus alkaloids.[3][4] Specific parameters would need to be optimized for your particular instrument and sample.

a. Principle: This technique utilizes a two-phase solvent system and a pH gradient. The alkaloids in the crude mixture are retained in the stationary phase as salts. A displacer (a strong base or acid) is added to the mobile phase, which creates a moving pH front that neutralizes the alkaloid salts, causing them to partition into the mobile phase and elute in order of their pKa and hydrophobicity.

b. Solvent System Selection:

  • Choose a suitable two-phase, non-aqueous solvent system. A common type is a mixture of ethyl acetate, butanol, and water, with the proportions adjusted to achieve the desired polarity.

  • The stationary phase will be the aqueous phase containing an acid (e.g., HCl) to protonate the alkaloids.

  • The mobile phase will be the organic phase containing a displacer base (e.g., triethylamine, TEA) to create the pH gradient.

c. CPC Operation:

  • Fill the CPC column with the stationary phase.

  • Rotate the column at the desired speed (e.g., 800-1500 rpm) to achieve a stable retention of the stationary phase.

  • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

  • Dissolve the crude alkaloid extract in the stationary phase and inject it into the column.

  • Pump the mobile phase containing the displacer base through the column at a constant flow rate.

  • Monitor the effluent using a UV detector and a pH meter.

  • Collect fractions as the separated alkaloids elute. The fractions will appear as distinct pH zones, each corresponding to a purified alkaloid.

  • Analyze the collected fractions by HPLC or LC-MS to identify those containing pure this compound.

  • Pool the pure fractions and evaporate the solvent to recover the purified compound.

Experimental Workflow Diagram

Vindolinine_Purification_Workflow Workflow for the purification of this compound from a crude plant extract. start Crude Catharanthus roseus Extract extraction Total Alkaloid Extraction (e.g., Acid-Base Extraction) start->extraction initial_sep Initial Chromatographic Separation extraction->initial_sep e.g., Preparative TLC decision Purity Sufficient? initial_sep->decision high_res_sep High-Resolution Purification decision->high_res_sep No analysis Purity & Identity Analysis (HPLC, LC-MS, NMR) decision->analysis Yes cpc pH-Zone Refining CPC high_res_sep->cpc hpccc HPCCC high_res_sep->hpccc cpc->analysis hpccc->analysis final_product Purified this compound analysis->final_product

A logical workflow for the purification of this compound from a crude plant extract.

References

Vindolinine Chemical Derivatization Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vindolinine chemical derivatization reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Troubleshooting

Q1: My acylation reaction of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in acylation reactions of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reagent: The acylating agent (e.g., acyl chloride, anhydride) may be degrading due to moisture or may have been added in insufficient molar excess. It is advisable to use fresh or purified acylating agents and consider increasing the molar ratio of the acylating agent to this compound.

    • Short Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Low Reaction Temperature: Some acylations require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.

  • Degradation of Starting Material or Product:

    • Harsh Reaction Conditions: this compound, like many indole alkaloids, can be sensitive to strong acids or bases and high temperatures. If using a catalyst, ensure it is appropriate for sensitive substrates. Consider using a non-nucleophilic base like triethylamine or pyridine to scavenge acid byproducts.

    • Presence of Oxygen: Oxidative side reactions can occur. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Side Reactions:

    • Multiple Acylation: this compound has multiple potential sites for acylation. The use of highly reactive acylating agents or harsh conditions can lead to the formation of di- or tri-acylated products. Consider using a milder acylating agent or protecting groups for more selective reactions.

Q2: I am observing multiple spots on my TLC plate after an alkylation attempt on this compound, indicating the formation of byproducts. How can I minimize these?

The formation of byproducts in alkylation reactions is a common issue. Understanding the potential side reactions is key to minimizing them.

Troubleshooting Byproduct Formation:

  • Over-alkylation: The nitrogen atom in the indole ring and other nucleophilic sites can be susceptible to alkylation. Using a large excess of the alkylating agent or prolonged reaction times can lead to multiple alkylations. To address this, carefully control the stoichiometry of the alkylating agent. A 1.1 to 1.5 molar equivalent is often a good starting point.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents like acetonitrile, dichloromethane (DCM), or toluene are generally preferred for alkylation reactions.

  • Use of a Protecting Group: If selective alkylation at a specific position is desired, consider using a protecting group strategy. For example, the indole nitrogen can be protected to prevent N-alkylation if O-alkylation is the intended outcome.

  • Reaction Temperature: Higher temperatures can promote side reactions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity and reduce byproduct formation.

Purification and Characterization

Q3: I am having difficulty purifying my this compound derivative using column chromatography. What can I do?

Purification of indole alkaloid derivatives can be challenging due to their similar polarities.

Purification Strategies:

  • Solvent System Optimization: Systematically screen different solvent systems for TLC to find the one that provides the best separation between your product and impurities. A good starting point for indole alkaloids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider using:

    • Preparative TLC: For small-scale purifications, preparative TLC can offer better resolution.

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) chromatography can be a powerful alternative.

    • Alumina Chromatography: For basic compounds, alumina (neutral or basic) can sometimes provide better separation than silica gel.

  • Crystallization: If the derivative is a solid, attempting to crystallize the compound from a suitable solvent system can be an effective purification method.

Q4: The NMR spectrum of my purified this compound derivative shows broad peaks. What could be the cause?

Broad peaks in an NMR spectrum can be indicative of several issues.

Troubleshooting Broad NMR Peaks:

  • Residual Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening. Ensure all glassware is thoroughly cleaned. Filtering the NMR sample through a small plug of celite or silica can sometimes remove these impurities.

  • Compound Aggregation: At high concentrations, molecules can aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • Chemical Exchange: Protons on heteroatoms (like N-H or O-H) can undergo chemical exchange with residual water or other exchangeable protons in the solvent, leading to broad signals. This can sometimes be resolved by adding a drop of D₂O to the NMR tube to exchange these protons for deuterium.

  • Conformational Isomers: The presence of slowly interconverting conformational isomers can also lead to broad peaks. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes resolve these into sharp signals for each conformer or coalesce them into a single sharp signal.

Quantitative Data from Derivatization Reactions

The following tables summarize quantitative data from published derivatization reactions of vindoline, a structurally similar indole alkaloid. These can serve as a starting point for optimizing this compound derivatization protocols.

Table 1: Synthesis of 17-(O-4-bromobutanoyl)vindoline

ParameterValue
Starting Material Vindoline
Reagent 4-bromobutanoyl chloride
Solvent Anhydrous Dichloromethane (DCM)
Base K₂CO₃
Temperature Room Temperature
Reaction Time 4 hours
Yield 92%

Table 2: Synthesis of Vindoline-TPP Phosphonium Salts from 17-(O-4-bromobutanoyl)vindoline

ProductPhosphine ReagentEquivalents of PhosphineReaction Time (h)Yield (%)
9a Tri(p-tolyl)phosphine5.0 + 2.04849
9c Tris(4-fluorophenyl)phosphine6.03729
9d Tricyclohexylphosphine6.01060

Data adapted from "Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives" - MDPI.[1]

Table 3: Amidation of 10-Aminovindoline

ParameterValue
Starting Material 10-Aminovindoline
Reagent Succinic anhydride
Solvent Dry Toluene
Temperature 80 °C
Reaction Time 32 hours
Yield Not explicitly stated for this step

Data adapted from "Synthesis and Cytotoxic Activity of New Vindoline Derivatives Coupled to Natural and Synthetic Pharmacophores" - PMC - NIH.[2]

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound (Adapted from Vindoline Acylation)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

  • Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq) or triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acyl chloride or anhydride, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).

Protocol 2: General Procedure for Monitoring Reaction Progress by HPLC

  • Prepare a stock solution of the this compound starting material at a known concentration.

  • At various time points during the reaction, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench the aliquot immediately by diluting it in a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction.

  • If necessary, filter the diluted aliquot to remove any solid particles.

  • Inject the sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

  • Use a mobile phase that provides good separation of the starting material and the expected product (e.g., a gradient of acetonitrile and water with a small amount of formic acid or triethylamine).

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) to observe the disappearance of the starting material peak and the appearance of the product peak.

Visualizations

experimental_workflow start Start: this compound Derivatization reagents Select & Prepare Reagents (this compound, Derivatizing Agent, Solvent, Base/Catalyst) start->reagents reaction_setup Set up Reaction (Inert atmosphere, Temperature control) reagents->reaction_setup reaction Run Reaction (Monitor by TLC/HPLC) reaction_setup->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end End: Purified Derivative characterization->end

Caption: A generalized workflow for the chemical derivatization of this compound.

troubleshooting_tree start Low Yield in Derivatization Reaction check_sm Check Starting Material Consumption (TLC/HPLC) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_sm_consumed Incomplete Reaction sm_consumed->no_sm_consumed No check_byproducts Multiple Products Formed? sm_consumed->check_byproducts Yes increase_reagent Increase Reagent Stoichiometry no_sm_consumed->increase_reagent increase_time_temp Increase Reaction Time/Temperature no_sm_consumed->increase_time_temp yes_byproducts Side Reactions Occurring check_byproducts->yes_byproducts Yes no_byproducts Product Degradation or Loss During Workup check_byproducts->no_byproducts No optimize_conditions Optimize Conditions: - Lower Temperature - Milder Reagents - Use Protecting Groups yes_byproducts->optimize_conditions check_stability Check Product Stability (pH, Temperature) no_byproducts->check_stability optimize_workup Optimize Workup & Purification no_byproducts->optimize_workup

Caption: A decision tree for troubleshooting low yields in this compound derivatization reactions.

References

enhancing vindolinine production using elicitors in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing vindolinine production in cell cultures using elicitors.

Frequently Asked Questions (FAQs)

Q1: What are elicitors and how do they enhance this compound production?

Elicitors are biotic or abiotic compounds that, when introduced to a plant cell culture in small amounts, trigger defense responses.[1][2] This stimulation activates signaling pathways that upregulate the expression of genes involved in secondary metabolite biosynthesis, including the pathway for terpenoid indole alkaloids (TIAs) like this compound.[3][4][5] Essentially, elicitors trick the cells into thinking they are under attack, causing them to produce defensive compounds, which include the desired alkaloids.[1]

Q2: My this compound yield is low even after applying an elicitor. What are the possible reasons?

Several factors could contribute to low this compound yields. The inability of undifferentiated cell cultures to produce vindoline is often related to the absence of required cell organization. Production can also be inconsistent between batches, potentially due to a lack of coordination between the enzymes in the early and late stages of the vindoline biosynthetic pathway. Other common issues include sub-optimal elicitor concentration, incorrect timing of elicitor application, poor cell health prior to elicitation, or the use of an elicitor that is not effective for your specific cell line.[][7]

Q3: What are the most common and effective elicitors for this compound production?

Commonly used and effective elicitors for enhancing this compound and other TIA production in Catharanthus roseus cultures include:

  • Methyl Jasmonate (MeJA): A well-known elicitor that significantly boosts vindoline production, often in combination with light.[3][4][8]

  • Salicylic Acid (SA): Another signaling molecule involved in plant defense that can enhance secondary metabolite production.[5][9]

  • Fungal Extracts: Preparations from various fungi, such as Aspergillus niger, have been shown to stimulate alkaloid accumulation.[5][10][11]

  • Chitooligosaccharides: These compounds have been shown to strongly stimulate the accumulation of vindoline.[12]

  • Artemisinic Acid: This novel elicitor has been reported to increase vindoline concentrations by as much as six-fold.[13][14]

  • Abiotic Elicitors: Physical factors like UV-B irradiation can also act as elicitors to enhance vindoline production.[15]

Q4: How do I determine the optimal elicitor concentration and exposure time?

The optimal concentration and exposure time are critical and highly dependent on the specific elicitor and cell line.[14][16] A high concentration of an elicitor can induce a hypersensitive response leading to cell death.[17] It is essential to perform a dose-response experiment with a range of concentrations and exposure times.[18] For example, studies have tested fungal elicitors at doses from 5 mg/l to 30 mg/l and found that the optimal exposure time for maximal alkaloid production was 3 days.

Q5: My cell culture growth is inhibited, or the cells are dying after I add the elicitor. What should I do?

Cell death post-elicitation is a common issue, often due to elicitor toxicity at high concentrations.[7][17] First, verify that the culture is not contaminated with bacteria, fungi, or mycoplasma, which can cause similar effects.[][19] If the culture is clean, the most likely cause is a hypersensitive response to the elicitor. Try reducing the elicitor concentration and performing a viability assay (e.g., Trypan blue) to find a non-lethal dose. Optimizing the duration of exposure can also mitigate cell death.[20]

Q6: Is it beneficial to use a combination of different elicitors?

Yes, a synergistic effect on alkaloid accumulation has been observed when using combined elicitors.[11] For instance, combining a fungal preparation with a chemical elicitor, such as malate and sodium alginate, resulted in a high catharanthine yield.[11][21] This suggests that different elicitors can activate complementary signaling pathways, leading to a more robust enhancement of the desired metabolite.

Q7: What is a standard method for extracting and quantifying this compound from cell cultures?

A common method involves a hot ethanolic extraction from the dried cell biomass.[22] The resulting crude extract is then purified, often using techniques like preparative Thin Layer Chromatography (pTLC).[22] For quantification, High-Performance Liquid Chromatography (HPLC) is the standard method, often coupled with a mass spectrometer (LC-MS) for confirmation of the compound's identity.[8][22][23]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Low or No Increase in this compound Production Sub-optimal Elicitor Concentration: The concentration is too low to induce a response or so high that it inhibits metabolism without causing overt cell death.Conduct a dose-response curve, testing a range of concentrations (e.g., logarithmic scale) to identify the optimal level for your specific cell line and elicitor.[17]
Incorrect Timing of Elicitor Addition: Elicitors are most effective when added at a specific growth phase.Add the elicitor during the late exponential phase of cell growth. Monitor your culture's growth curve to determine this phase accurately. The optimal time for addition has been noted as day 7 after subculture.[10]
Ineffective Elicitor: The chosen elicitor may not be effective for your specific C. roseus cell line.Test a panel of different elicitors from various classes (e.g., jasmonates, salicylates, fungal extracts, abiotic stresses) to find the most potent one.[10][13]
Poor Cell Health: The cells were stressed or had low viability before the elicitation.Ensure your cell culture is healthy and in the exponential growth phase before adding the elicitor. Subculture regularly and maintain optimal culture conditions.[]
Cell Growth Inhibition or Death After Elicitation Elicitor Toxicity: The concentration used is too high, leading to a hypersensitive response and cell death.[17]Significantly lower the elicitor concentration. Perform a toxicity assay to determine the maximum non-lethal concentration.
Prolonged Exposure: The cells cannot tolerate the elicitor for the applied duration.Reduce the exposure time. A time-course experiment can reveal the point at which cell viability begins to decline significantly.[20]
Contamination: Microbial contamination can cause rapid cell death and a drop in pH (yellowing media).Aseptically take a sample and examine it under a microscope for bacteria or fungi. If contamination is confirmed, discard the culture. Review and reinforce sterile techniques.[][19]
Inconsistent this compound Yields Between Experiments Variability in Culture State: Differences in cell density, age, or growth phase at the time of elicitation.Standardize your protocol. Always initiate elicitation when the culture reaches a specific, predetermined cell density or age (e.g., packed cell volume or dry weight).
Elicitor Degradation: The elicitor solution may have degraded due to improper storage or being prepared too far in advance.Prepare fresh elicitor stock solutions for each experiment. Store stocks according to the manufacturer's instructions (e.g., protected from light, at the correct temperature).
Lack of Pathway Coordination: The expression of genes for early and late steps in vindoline biosynthesis is not synchronized.Consider combined treatments. For example, combining methyl jasmonate with light treatment has been shown to enhance vindoline production by inducing different sets of biosynthetic genes.[8]

Quantitative Data on Elicitor Effects

The following table summarizes the effects of various elicitors on this compound production in Catharanthus roseus cell cultures as reported in the literature.

ElicitorConcentrationCell Line / Culture TypeThis compound YieldFold Increase / % IncreaseReference
Light + Methyl Jasmonate (MJ) Not specifiedC20hi cell suspensions75.3 ng/g DW0.49 - 5.51-fold[8]
β-Cyclodextrin + Methyl Jasmonate (MeJA) 10 mM β-CD + 150 µM MeJACambial meristematic cells (in bioreactor)7.45 mg/L799% higher than control[3][4]
Chitooligosaccharides (3 kDa) 0.1 µg/mLLeaves of C. roseus plants1.88 mg/g DW60.64% higher than control[12]
Artemisinic Acid Not specifiedSuspension-cultured cellsNot specified6-fold[13][14]
UV-B Light Not specifiedSuspension cells from leaves0.06 ± 0.0023 mg/g DWSignificantly higher than control[15]

Experimental Protocols

Protocol 1: General Protocol for Elicitor Treatment in C. roseus Cell Suspension Cultures

  • Culture Initiation: Initiate a C. roseus cell suspension culture in a suitable medium (e.g., Murashige and Skoog). Subculture every 7-10 days.

  • Growth Monitoring: Monitor the growth of the cell culture by measuring packed cell volume (PCV) or dry weight (DW) every 2 days to establish a growth curve.

  • Elicitor Preparation: Prepare a sterile stock solution of the chosen elicitor (e.g., Methyl Jasmonate in ethanol, Salicylic Acid in DMSO) at a high concentration.

  • Elicitation: When the culture reaches the late exponential growth phase (typically day 7-9), add the elicitor stock solution to the culture flask to achieve the desired final concentration. An equivalent volume of the solvent should be added to a control flask.

  • Incubation: Return the flasks to the incubator/shaker and continue the culture for the desired exposure time (e.g., 48-72 hours).

  • Harvesting: After the incubation period, harvest the cells by vacuum filtration. Wash the cells with distilled water.

  • Biomass Measurement: Record the fresh weight of the harvested cells. Lyophilize (freeze-dry) the cells to a constant weight and record the dry weight.

  • Extraction and Analysis: Proceed with the extraction and quantification of this compound from the dried cell biomass (see Protocol 3).

Protocol 2: Preparation of Fungal Elicitor from Aspergillus niger

  • Fungal Culture: Grow Aspergillus niger in a liquid medium (e.g., Potato Dextrose Broth) for 7-10 days at 28°C with shaking.

  • Harvest Mycelia: Harvest the fungal mycelia by filtration through cheesecloth.

  • Washing: Wash the mycelia thoroughly with deionized water to remove any remaining media components.

  • Homogenization: Homogenize the washed mycelia in a small volume of deionized water using a blender or mortar and pestle.

  • Autoclaving: Autoclave the homogenate at 121°C for 20 minutes to sterilize it and release elicitor molecules.

  • Centrifugation: Centrifuge the autoclaved homogenate to pellet the cell debris.

  • Stock Solution: The resulting supernatant is the crude elicitor solution. The carbohydrate concentration can be determined and used for standardization. Store frozen until use.

Protocol 3: this compound Extraction and HPLC Quantification

  • Extraction: Accurately weigh about 100 mg of lyophilized cell powder. Extract with 10 mL of 80% ethanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes. Collect the supernatant.

  • Repeat: Repeat the extraction process on the pellet two more times.

  • Combine and Evaporate: Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 254 nm.

    • Quantification: Create a standard curve using a pure vindoline standard of known concentrations. Calculate the vindoline concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Elicitor_Signaling_Pathway Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Membrane Receptor Elicitor->Receptor Signal Signal Transduction Cascade (ROS, Kinases) Receptor->Signal TF Transcription Factors (e.g., ORCA3) Signal->TF Activation Genes Biosynthetic Genes Upregulation (TDC, STR, D4H, DAT) TF->Genes Induction This compound This compound Accumulation Genes->this compound

Caption: Simplified signaling pathway of elicitor-induced this compound biosynthesis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture 1. Establish Cell Suspension Culture Growth 2. Monitor Growth Curve Culture->Growth Elicit 3. Add Elicitor at Late Exponential Phase Growth->Elicit Incubate 4. Incubate for Optimal Duration Elicit->Incubate Harvest 5. Harvest & Dry Cells Incubate->Harvest Extract 6. Solvent Extraction Harvest->Extract Quantify 7. HPLC Quantification Extract->Quantify

Caption: General experimental workflow for enhancing this compound production.

Troubleshooting_Tree Start Problem: Low this compound Yield CheckViability Is cell viability low after elicitation? Start->CheckViability ReduceConc Solution: Reduce elicitor concentration and/or exposure time. CheckViability->ReduceConc Yes CheckGrowth Was elicitor added at late exponential phase? CheckViability->CheckGrowth No OptimizeTiming Solution: Optimize timing of addition based on growth curve. CheckGrowth->OptimizeTiming No DoseResponse Solution: Perform dose-response experiment. CheckGrowth->DoseResponse Yes TestElicitors Solution: Test different types of elicitors. DoseResponse->TestElicitors Combine Consider combining elicitors. TestElicitors->Combine

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Vindolinine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vindolinine. The information is designed to address common challenges, particularly those related to solubility, to ensure successful and reproducible in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a monoterpenoid indole alkaloid derived from plants such as Catharanthus roseus.[1] It is a precursor in the biosynthesis of the potent anti-cancer drug vinblastine.[2] Like other Vinca alkaloids, this compound is known to interact with tubulin and can disrupt microtubule dynamics, which is a critical process for cell division. Additionally, studies on the closely related compound vindoline suggest a role in modulating the insulin signaling pathway, indicating potential applications in diabetes research.[3]

Q2: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What is causing this?

Precipitation of hydrophobic compounds like this compound upon dilution of a DMSO stock into an aqueous cell culture medium is a common issue known as "solvent shock." This occurs because the compound is poorly soluble in the aqueous environment of the medium once the concentration of the organic solvent (like DMSO) is significantly lowered. The final concentration of this compound in the medium may have exceeded its aqueous solubility limit.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible, ideally below 0.5%, and generally not exceeding 1%. It is crucial to include a vehicle control in your experiments, which consists of the medium with the same final DMSO concentration but without this compound, to account for any potential effects of the solvent on the cells.

Troubleshooting Guide

Issue: this compound precipitates out of solution during or after dilution into aqueous buffers or cell culture media.

This is a frequent challenge due to the hydrophobic nature of this compound. The following steps can help to mitigate this issue.

1. Optimization of Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and related alkaloids due to its high solubilizing capacity for these compounds.

  • Warming and Sonication: To aid dissolution, gently warm the solution to 37°C and use a bath sonicator. This can help overcome the energy barrier for dissolution.

  • Fresh Solvent: Use anhydrous, high-purity DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can have a significantly lower solvating capacity for hydrophobic compounds.

2. Dilution Protocol:

  • Pre-warming Media: Before adding the this compound stock, warm the cell culture medium or buffer to 37°C. Adding a cold stock to a warm medium can cause a temperature gradient that promotes precipitation.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in pre-warmed media, and then add this intermediate dilution to the final volume.

  • Rapid Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling. This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to immediate precipitation.

3. Formulation Strategies:

For challenging applications, consider the use of solubilizing agents or different vehicle formulations. Please note that the compatibility of these agents must be validated for your specific cell line and assay.

  • Co-solvents: Formulations including PEG300 and Tween-80 have been used to improve the solubility of related vinca alkaloids for in vivo studies and may be adapted for in vitro use with appropriate controls.[4]

  • Cyclodextrins: Encapsulation with cyclodextrins, such as SBE-β-CD, can enhance the aqueous solubility of hydrophobic compounds.[4]

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and closely related vinca alkaloids.

CompoundSolventSolubilityMolar Concentration (approx.)Source
Vindoline DMSO≥ 45.7 mg/mL~100 mM[5]
Ethanol (with ultrasonic)≥ 10.08 mg/mL~22 mM[5]
WaterInsoluble-[5]
Catharanthine DMSO≥ 100 mg/mL~297 mM[6]
Water< 0.1 mg/mL (insoluble)-[6]
This compound Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble (qualitative)-[7]
MethanolSoluble (for analysis)-[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 336.43 g/mol )[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.36 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath or sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dosing Cells with this compound and Minimizing Precipitation

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Cells plated in a multi-well plate

  • Procedure:

    • Determine the final desired concentration of this compound in your experiment (e.g., 10 µM).

    • Calculate the volume of the 10 mM stock solution needed. For a final concentration of 10 µM in 1 mL of medium, you will need 1 µL of the 10 mM stock.

    • Crucially, do not add the 1 µL of stock directly to the 1 mL of medium in the well.

    • Prepare an intermediate dilution. In a sterile tube, add a larger volume of pre-warmed medium (e.g., 100 µL).

    • Add the calculated volume of the this compound stock (1 µL) to the 100 µL of medium while gently vortexing. This creates a 100 µM intermediate solution.

    • Add the appropriate volume of this intermediate solution to your wells. To achieve a final concentration of 10 µM in 1 mL, you would add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.

    • Gently swirl the plate to ensure even distribution.

    • Remember to prepare a vehicle control by adding the same final concentration of DMSO to control wells.

Signaling Pathways and Experimental Workflows

Vinca Alkaloid-Induced Microtubule Disruption and Apoptosis

Vinca alkaloids, including this compound, are known to interfere with microtubule dynamics. This disruption can lead to mitotic arrest and subsequent apoptosis (programmed cell death). The diagram below illustrates this general pathway.

Vinca_Alkaloid_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis_Pathway Apoptotic Signaling (e.g., JNK, NF-κB activation) Mitotic_Arrest->Apoptosis_Pathway Triggers Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Induces

Caption: Vinca alkaloid mechanism of action.

This compound and the Insulin Signaling Pathway

Studies on vindoline, a closely related compound, suggest that it may enhance glucose uptake by activating key components of the insulin signaling pathway. This pathway is crucial for maintaining glucose homeostasis.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR This compound This compound IRS1 IRS-1 This compound->IRS1 Potentially Enhances IR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation to Membrane AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates

Caption: Potential effect of this compound on insulin signaling.

Experimental Workflow for Assessing this compound Solubility

This workflow outlines the steps to determine the kinetic solubility of this compound in your experimental buffer.

Solubility_Workflow Start Start: Prepare this compound Stock in DMSO (e.g., 10 mM) Dilution Create Serial Dilutions of Stock in Experimental Buffer Start->Dilution Incubation Incubate at Room Temperature (e.g., 1-2 hours) Dilution->Incubation Observation Visually Inspect for Precipitation Incubation->Observation Precipitate Precipitate Observed Observation->Precipitate Yes No_Precipitate No Precipitate Observed Observation->No_Precipitate No End End: Determine Highest Soluble Concentration Precipitate->End Note highest concentration before precipitation Quantify Optional: Quantify Soluble Fraction (e.g., HPLC-UV after filtration) No_Precipitate->Quantify Quantify->End

Caption: Workflow for determining kinetic solubility.

References

preventing vindolinine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vindolinine analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound, like many complex indole alkaloids, is susceptible to degradation from several factors. Based on studies of related vinca alkaloids and general principles of natural product chemistry, the primary factors of concern are:

  • pH Extremes: Both acidic and basic conditions can lead to hydrolysis of the ester group or other rearrangements in the this compound molecule. Forced degradation studies on the related vinca alkaloid, vincamine, have shown significant degradation under both acidic and basic hydrolysis.[1]

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.

  • Temperature: Elevated temperatures during extraction or solvent evaporation can accelerate degradation reactions. While some studies on vincamine showed it to be relatively stable under dry heat, prolonged exposure or high temperatures in solution can be detrimental.[1]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.[1]

  • Enzymatic Activity: If working with fresh plant material, endogenous enzymes can degrade this compound if not properly inactivated.

Q2: I am observing low or no this compound in my final analysis. What could be the cause?

A2: Low or no detection of this compound is a common issue that can often be traced back to degradation during sample preparation. Consider the following troubleshooting steps:

  • Review Your Extraction Protocol: High temperatures, prolonged extraction times, or the use of harsh solvents can lead to degradation.

  • Check the pH of Your Solutions: Ensure that the pH of your extraction and processing solutions is maintained in a neutral or slightly acidic range.

  • Minimize Exposure to Light and Air: Protect your samples from light by using amber vials and work quickly to minimize exposure to air. Consider using degassed solvents.

  • Assess Storage Conditions: Ensure that your extracts and standards are stored at low temperatures (ideally -20°C or below) and protected from light.

Q3: I am seeing a high variability in this compound concentrations between my sample replicates. What could be the reason?

A3: High variability between replicates often points to inconsistent sample handling or partial degradation. Here are some potential causes and solutions:

  • Inconsistent Extraction Efficiency: Ensure your plant material is homogeneously ground to a uniform particle size. Standardize your extraction time, temperature, and solvent-to-sample ratio for all replicates.

  • Partial Degradation: Minimize the time between sample preparation and analysis. Process all replicates under identical conditions and for the same duration to ensure any degradation that occurs is consistent.

  • Incomplete Dissolution: Before injection into an analytical instrument, ensure the extracted residue is fully redissolved. Use vortexing and sonication to aid dissolution.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound sample preparation.

Issue Possible Cause Troubleshooting Step
Low or No this compound Detected Degradation during extractionOptimize extraction conditions: use lower temperatures, shorter extraction times, and consider milder solvents. Protect from light and oxygen.
pH-induced degradationBuffer your extraction solvent to a neutral or slightly acidic pH. Avoid strong acids or bases.
Oxidative degradationUse degassed solvents. Consider adding an antioxidant (e.g., ascorbic acid, BHT) to your extraction solvent.
Improper storageStore extracts and standards at ≤ -20°C in amber, airtight containers.
High Variability Between Replicates Inconsistent extractionEnsure uniform grinding of plant material. Use precise measurements for solvent and sample amounts. Standardize all extraction parameters.
Partial degradationProcess all samples in the same batch and under identical conditions. Minimize processing time.
Incomplete sample dissolutionEnsure the final extract is completely dissolved before analysis. Use sonication if necessary.
Appearance of Unknown Peaks in Chromatogram Degradation productsConduct forced degradation studies to identify potential degradation products. Optimize the sample preparation procedure to minimize their formation.
Matrix interferenceOptimize the chromatographic method to improve the resolution between this compound and matrix components. Consider a sample clean-up step (e.g., solid-phase extraction).

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of this compound from dried and powdered plant material, designed to minimize degradation.

  • Sample Homogenization: Grind dried plant material (e.g., leaves of Catharanthus roseus) to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent Preparation: Prepare an 80% methanol solution in deionized water. Degas the solvent by sonicating for 15-20 minutes. For enhanced stability, consider adding an antioxidant such as ascorbic acid (0.1% w/v).

  • Extraction Procedure:

    • Weigh 1 gram of the powdered plant material into a flask.

    • Add 20 mL of the 80% methanol extraction solvent.

    • Protect the flask from light by wrapping it in aluminum foil.

    • Extract using an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).

  • Clarification:

    • Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • Storage: If not for immediate analysis, store the vial at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method for the analysis of this compound. Method validation should be performed according to ICH guidelines.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective for separating the analyte from degradation products and matrix components.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220 nm and 300 nm).

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness. Forced degradation samples should be used to demonstrate specificity.

Visualizing Workflows and Degradation

This compound Sample Preparation Workflow

Figure 1. Recommended workflow for this compound sample preparation. A Plant Material Homogenization B Ultrasonic Extraction (80% Methanol, 25°C, 30 min) A->B C Centrifugation (4000 rpm, 15 min) B->C D Filtration (0.22 µm) C->D E HPLC Analysis D->E F Storage (≤ -20°C) D->F F->E

Caption: A typical workflow for the extraction of this compound.

Potential Degradation Pathways of this compound

Figure 2. Potential degradation pathways for this compound. A This compound B Hydrolysis Products (e.g., loss of methyl ester) A->B  Acid/Base/Heat C Oxidation Products A->C  Oxygen/Light D Photolytic Products A->D  UV/Light E Acid/Base Catalyzed Rearrangement Products A->E  Strong Acid/Base Figure 3. Troubleshooting decision tree for low this compound recovery. A Low this compound Recovery B Check Extraction Parameters (Temp, Time, Solvent) A->B C Review pH of Solutions A->C D Assess Light and Air Exposure A->D E Verify Storage Conditions (Temp, Container) A->E F Optimize Protocol B->F C->F D->F E->F

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving the co-elution of vindolinine with its related alkaloids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common alkaloids that co-elute with this compound?

A1: this compound commonly co-elutes with its structural isomers, such as 19S-vindolinine, as they often share similar physicochemical properties and therefore exhibit close retention times in reversed-phase chromatography.[1][2] Additionally, depending on the chromatographic conditions, co-elution with other Catharanthus alkaloids like catharanthine and vindoline can occur.[1]

Q2: How can I detect co-elution if I only see a single, symmetrical peak?

A2: Visual inspection of a chromatogram may not be sufficient to detect co-elution. A diode array detector (DAD) or a mass spectrometer (MS) is highly recommended. With a DAD, you can perform peak purity analysis by comparing the UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[3] With an MS detector, you can monitor for different mass-to-charge ratios (m/z) across the peak. If the m/z ratio is consistent, but you suspect isomers are co-eluting, tandem mass spectrometry (MS/MS) can be used to identify different fragmentation patterns for each isomer.[3]

Q3: What is the first parameter I should adjust to resolve co-eluting peaks?

A3: The first and often most effective parameter to adjust is the mobile phase composition. For reversed-phase HPLC, you can try altering the organic solvent (e.g., switching from acetonitrile to methanol or vice versa), changing the pH of the aqueous phase, or modifying the buffer concentration. These changes can alter the selectivity of the separation and improve the resolution of closely eluting compounds.

Q4: When should I consider changing the stationary phase (column)?

A4: If extensive mobile phase optimization does not resolve the co-elution, changing the stationary phase is the next logical step. Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano column) can provide different types of interactions with the analytes, leading to better separation. Additionally, using a column with a smaller particle size or a solid-core particle technology can increase column efficiency and improve resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My this compound peak is showing a shoulder or is broader than expected, suggesting co-elution.

  • Initial Check:

    • Question: Have you confirmed the identity of the co-eluting peak?

    • Answer: If you have a mass spectrometer, check the mass spectrum across the entire peak. If you observe a consistent m/z of 337, you are likely dealing with co-eluting isomers of this compound or catharanthine.[1] If you have a DAD, check the peak purity.

  • Troubleshooting Steps:

    • Question: How can I improve the separation of this compound from its isomers?

    • Answer:

      • Modify the Mobile Phase:

        • Adjust Organic Solvent Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase the retention time and potentially improve separation.

        • Change Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.

        • Adjust pH: The ionization of alkaloids is pH-dependent. A small change in the pH of the mobile phase can significantly impact retention and selectivity. Prepare the mobile phase with a buffer and adjust the pH systematically (e.g., in 0.2 pH unit increments).

      • Optimize Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks, although it will increase analysis time.

      • Reduce Flow Rate: Decreasing the flow rate can enhance column efficiency and improve resolution.

Problem 2: I have optimized the mobile phase, but this compound is still co-eluting with another alkaloid.

  • Troubleshooting Steps:

    • Question: What are my options if mobile phase optimization is insufficient?

    • Answer:

      • Change the Stationary Phase:

        • Different Reversed-Phase Chemistry: Switch from a standard C18 column to one with a different selectivity, such as a phenyl-hexyl, cyano (CN), or pentafluorophenyl (PFP) column. These offer different interaction mechanisms (e.g., π-π interactions) that can resolve compounds that are difficult to separate on a C18 column.

        • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UPLC) will increase the number of theoretical plates and thus improve efficiency and resolution.

      • Consider an Alternative Chromatographic Technique: For preparative scale or very challenging separations, consider techniques like centrifugal partition chromatography (CPC), which has been shown to effectively isolate this compound from other Catharanthus alkaloids.[4]

Quantitative Data

The following tables summarize retention times of this compound and related alkaloids from different HPLC methods. Resolution (Rs) is a measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 is considered baseline resolved. Specific resolution data for this compound and its isomers is often not reported in the literature; however, the provided methods have demonstrated successful separation.

Table 1: Isocratic HPLC Method for Separation of Catharanthus Alkaloids [4]

CompoundRetention Time (min)Resolution (Rs)
Vindoline10.28 ± 0.01> 1.5 (from Vincristine)
Vincristine12.46 ± 0.02> 1.5 (from Catharanthine)
Catharanthine13.96 ± 0.01> 1.5 (from Vinblastine)
Vinblastine19.59 ± 0.06-

Table 2: Gradient HPLC Method for Separation of Catharanthus Alkaloids

CompoundRetention Time (min)Resolution (Rs)
VindolineNot SpecifiedData not available
CatharanthineNot SpecifiedData not available
AnhydrovinblastineNot SpecifiedData not available

Note: While specific retention times were not provided in the abstract, this method successfully separated the listed alkaloids.

Experimental Protocols

Protocol 1: Isocratic Reversed-Phase HPLC for Vindoline and Catharanthine [4]

  • Objective: To achieve baseline separation of vindoline, vincristine, catharanthine, and vinblastine.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse plus C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:Acetonitrile:Ammonium acetate buffer (25 mM) with 0.1% triethylamine (15:45:40 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 297 nm.

    • Temperature: Ambient.

  • Sample Preparation:

    • Dissolve 100 mg of the crude plant extract in 25 mL of a mixture of methanol and 1% triethylamine.

    • Sonicate for 15 minutes.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Gradient Reversed-Phase HPLC for Vindoline and Catharanthine

  • Objective: To simultaneously determine vindoline, catharanthine, and anhydrovinblastine.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Waters C18-MS-II (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • A: Methanol

      • B: 1% (v/v) diethylamine solution (adjusted to pH 7.3 with phosphate)

    • Gradient: A gradient elution program should be developed. A good starting point is a linear gradient from a lower to a higher concentration of methanol over 20-30 minutes.

    • Flow Rate: Not specified, typically 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Temperature: 25°C.

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., methanol or ethanol).

    • Concentrate the extract and redissolve it in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Visualizations

Troubleshooting_Workflow start Co-elution Suspected (Broad Peak, Shoulder, or Asymmetry) peak_purity Peak Purity Analysis (DAD or MS) start->peak_purity isomers Co-eluting Isomers (Same m/z) peak_purity->isomers Same m/z different_compounds Different Compounds (Different m/z) peak_purity->different_compounds Different m/z optimize_mp Optimize Mobile Phase - Adjust Organic Solvent % - Change Organic Solvent - Adjust pH isomers->optimize_mp different_compounds->optimize_mp optimize_temp_flow Optimize Temperature and Flow Rate - Lower Temperature - Reduce Flow Rate optimize_mp->optimize_temp_flow resolution_achieved Resolution Achieved? optimize_temp_flow->resolution_achieved change_column Change Stationary Phase - Different Chemistry (e.g., Phenyl-Hexyl) - Smaller Particle Size / Longer Column resolution_achieved->change_column No end Problem Resolved resolution_achieved->end Yes change_column->resolution_achieved alternative_technique Consider Alternative Technique (e.g., CPC, SFC) change_column->alternative_technique

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental_Workflow start Sample Preparation (Extraction and Filtration) hplc_setup HPLC System Setup - Install Column - Prepare Mobile Phase - Equilibrate System start->hplc_setup injection Sample Injection hplc_setup->injection separation Chromatographic Separation (Isocratic or Gradient Elution) injection->separation detection Detection (UV/DAD or MS) separation->detection data_analysis Data Analysis - Peak Identification - Integration - Quantification detection->data_analysis troubleshooting Co-elution? Troubleshoot as per Guide data_analysis->troubleshooting troubleshooting->hplc_setup Yes, Re-optimize end Final Report troubleshooting->end No

Caption: General experimental workflow for alkaloid analysis.

References

Technical Support Center: Optimizing Microbial Vindolinine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of microbial vindolinine production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the microbial synthesis of this compound and its precursors.

Problem Potential Cause Suggested Solution
Low this compound Titer Suboptimal gene expression levels: Incorrect stoichiometry of pathway enzymes can lead to metabolic imbalances and pathway bottlenecks.[1][2]Gene Copy Number Optimization: Vary the copy numbers of the this compound biosynthetic pathway genes. For instance, increasing the copies of T16H2, 16OMT, D4H, and DAT has been shown to improve vindoline production.[2][3] Use CRISPR/Cas9-mediated multiplex genome integration for stable and tunable expression.[4][5]
Inefficient Cytochrome P450 Enzyme Activity: Cytochrome P450 enzymes (T16H2, T3O, D4H) are critical for the pathway and require proper pairing with a cytochrome P450 reductase (CPR).[4][5]CPR Pairing and Optimization: Co-express different CPRs to find the optimal partner for your specific P450s. Engineering the microenvironment, such as expanding the endoplasmic reticulum (ER), can also enhance the functional expression of these membrane-bound proteins.[6]
Cofactor Limitation: The biosynthesis of this compound is an energetically demanding process requiring cofactors such as NADPH and S-adenosylmethionine (SAM).Enhance Cofactor Supply: Overexpress genes involved in cofactor biosynthesis. For example, overexpressing ZWF1 (glucose-6-phosphate dehydrogenase) can increase NADPH availability.[7] For methylation steps, ensure a sufficient supply of SAM by engineering the relevant metabolic pathways.[7]
Accumulation of Pathway Intermediates Rate-limiting enzymatic steps: The accumulation of intermediates like 16-hydroxytabersonine or desacetoxyvindoline suggests that downstream enzymes are bottlenecks.[3][8]Identify and Debottleneck Rate-Limiting Steps: Analyze the metabolic profile to identify accumulating intermediates. Increase the expression of the subsequent enzyme in the pathway. For example, if desacetoxyvindoline accumulates, increase the copy number of the DAT gene.[3]
Formation of Undesired Byproducts (e.g., Vindorosine) Substrate promiscuity of pathway enzymes: Tabersonine 3-oxygenase (T3O) can act on tabersonine to initiate the vindorosine pathway, competing with the this compound pathway.[9][10]Channel Metabolic Flux: Modulate the expression levels of competing enzymes. Increasing the expression of Tabersonine 16-hydroxylase (T16H2) and 16-hydroxytabersonine O-methyltransferase (16OMT) can channel more tabersonine towards the this compound pathway, reducing vindorosine formation.[9][10][11][12]
Poor Strain Stability Use of episomal plasmids: Plasmids can be unstable during long-term fermentation, leading to inconsistent production.Genomic Integration of Pathway Genes: Integrate the entire biosynthetic pathway into the yeast genome using CRISPR/Cas9. This ensures greater stability during industrial-scale cultivation.[3][7]
Low Yield in Fed-Batch Fermentation Suboptimal fermentation conditions: Factors such as medium composition, pH, and feeding strategy can significantly impact final product titers.[3][4][5]Optimization of Fermentation Parameters: Systematically optimize medium components, maintain a stable pH, and implement a controlled feeding strategy to avoid substrate limitations or toxic byproduct accumulation. A sequential feeding strategy has been shown to significantly enhance vindoline production.[3][13]

Frequently Asked Questions (FAQs)

1. What is the complete biosynthetic pathway for this compound/vindoline engineered in yeast?

The de novo biosynthesis of vindoline in yeast involves the expression of a large number of heterologous genes, often divided into functional modules. A representative pathway starts from the central carbon metabolism of yeast to produce geranyl pyrophosphate (GPP) and tryptophan. These precursors are then converted through a series of enzymatic steps to strictosidine, then to tabersonine, and finally to vindoline. The entire process can involve over 30 enzymatic steps.[8][14] The seven-step conversion from tabersonine to vindoline is a key module that has been extensively engineered.[1][3]

2. Which host organism is typically used for microbial this compound production?

Saccharomyces cerevisiae (baker's yeast) is the most commonly used and well-characterized host for this compound and vindoline biosynthesis.[4][5][14] Its well-established genetic tools and robustness in industrial fermentations make it an ideal chassis. Pichia pastoris has also been explored as a promising host.[7]

3. How can I increase the supply of precursors for the this compound pathway?

To enhance the supply of the indole moiety, tryptophan biosynthesis can be upregulated. For the terpenoid moiety, the mevalonate (MVA) pathway in yeast can be engineered to increase the production of GPP. Overexpression of key genes in these upstream pathways is a common strategy.[7]

4. What are the key rate-limiting enzymes in the tabersonine-to-vindoline pathway?

Several enzymes have been identified as potential bottlenecks, including Tabersonine 16-hydroxylase (T16H2), 3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase (NMT), desacetoxyvindoline-4-hydroxylase (D4H), and deacetylvindoline O-acetyltransferase (DAT).[1][3] The cytochrome P450 enzymes (T16H2, T3O, and D4H) are frequently reported as challenging to express and optimize.[4][5]

5. What analytical methods are recommended for quantifying this compound and related intermediates?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a standard method for the quantification of this compound, vindoline, and other pathway intermediates.[15][16] For more sensitive and specific detection, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with an ion trap or tandem mass spectrometry (MS/MS), is highly effective.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on improving vindoline production in engineered S. cerevisiae.

Table 1: Vindoline Production Titers in Engineered S. cerevisiae Strains

Strain DescriptionKey Genetic ModificationsTiter (mg/L)Reference
Initial 7-gene pathway expressionEpisomal expression of the tabersonine-to-vindoline pathwayLow (not quantified)Qu et al., 2015[1]
Optimized Gene Copy NumberIncreased copies of D4H and DAT26.8Carqueijeiro et al., 2022[3]
Multi-strategy EngineeringIncreased gene copy numbers, CPR pairing, cofactor enhancement~16.5Liu et al., 2021[4][5]
Fed-batch Fermentation OptimizationOptimized medium, pH, and feeding strategy266Carqueijeiro et al., 2022[3][13]
De Novo BiosynthesisExpression of 34 heterologous genes, 56 total genetic edits0.3051 (305.1 µg/L)Zhang et al., 2022[14]

Experimental Protocols

Protocol 1: Yeast Transformation for Genomic Integration using CRISPR/Cas9

This protocol is adapted from methods used for stable integration of biosynthetic pathway genes into the S. cerevisiae genome.[14]

Materials:

  • S. cerevisiae strain expressing Cas9

  • sgRNA plasmid targeting the desired integration site

  • Donor DNA fragment(s) containing the gene expression cassette(s) with 40-bp homologous arms to the integration site

  • LiAc/ssDNA/PEG solution (Lithium acetate, single-stranded carrier DNA, polyethylene glycol)

  • Selective agar plates (e.g., SED-URA with G418)

Procedure:

  • Prepare competent S. cerevisiae cells.

  • Co-transform approximately 1 µg of the sgRNA plasmid and 1 µg of the donor DNA fragment(s) into the competent cells using the LiAc/ssDNA/PEG method.

  • Plate the transformation mixture onto selective agar plates.

  • Incubate the plates at 30°C for 2-3 days until colonies appear.

  • Verify the correct integration of the gene expression cassettes by colony PCR, followed by DNA sequencing confirmation.

Protocol 2: Shake Flask Cultivation for this compound Production

This protocol provides a general method for evaluating this compound production in small-scale cultures.

Materials:

  • Engineered S. cerevisiae strain

  • Appropriate selective medium (e.g., synthetic defined medium lacking specific amino acids)

  • Induction medium (if using an inducible promoter, e.g., containing galactose)

  • Tabersonine stock solution (for precursor-fed experiments)

  • Shake flasks

Procedure:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking (250 rpm).

  • Use the overnight culture to inoculate 50 mL of induction medium in a 250 mL shake flask to an initial OD600 of ~0.1.

  • If performing a precursor-fed experiment, add tabersonine to the desired final concentration (e.g., 75 mg/L).

  • Incubate the culture at 30°C with shaking for the desired period (e.g., 96-120 hours).

  • Collect samples periodically to measure cell density (OD600) and for metabolite analysis.

  • Extract the alkaloids from the culture supernatant and/or cell pellet for quantification by HPLC or LC-MS.

Protocol 3: HPLC Quantification of this compound and Intermediates

This protocol is a generalized method based on common practices for analyzing monoterpenoid indole alkaloids.[15]

Materials:

  • HPLC system with a C18 column

  • UV/PDA detector

  • Mobile Phase A: 0.1M Phosphate buffer with 0.5% glacial acetic acid (pH 3.5)

  • Mobile Phase B: Acetonitrile

  • Authentic standards for this compound, vindoline, tabersonine, and other relevant intermediates

  • Methanol for sample preparation

Procedure:

  • Prepare a calibration curve using authentic standards of known concentrations.

  • Extract alkaloids from the yeast culture samples (e.g., using ethyl acetate). Dry the extract and resuspend in a known volume of methanol.

  • Filter the samples through a 0.22 µm syringe filter before injection.

  • Set up the HPLC method. An example isocratic method could be a mixture of Mobile Phase A and B (e.g., 79:21 v/v) at a flow rate of 1.2 mL/min.

  • Set the UV detector to a wavelength suitable for this compound and related compounds (e.g., 254 nm).

  • Inject the prepared samples and standards onto the HPLC system.

  • Identify and quantify the compounds of interest by comparing their retention times and peak areas to the calibration standards.

Visualizations

This compound Biosynthetic Pathway from Tabersonine

Vindolinine_Pathway Tabersonine Tabersonine Intermediate1 16-Hydroxytabersonine Tabersonine->Intermediate1 T16H2 (P450) Intermediate2 16-Methoxytabersonine Intermediate1->Intermediate2 16OMT Intermediate3 16-Methoxy-2,3-dihydro- 3-hydroxytabersonine Intermediate2->Intermediate3 T3O (P450) + T3R Intermediate4 N-Desmethylthis compound Intermediate3->Intermediate4 NMT Intermediate5 Desacetoxyvindoline Intermediate4->Intermediate5 D4H (P450) This compound This compound Intermediate5->this compound DAT

Caption: The seven-step enzymatic conversion of tabersonine to this compound.

Troubleshooting Workflow for Low this compound Titer

Troubleshooting_Workflow Start Low this compound Titer Check1 Analyze Intermediates Start->Check1 Problem1 Intermediate Accumulation Check1->Problem1 Yes Check2 No Accumulation, Low Conversion Check1->Check2 No Solution1 Increase Downstream Enzyme Expression Problem1->Solution1 End Improved Titer Solution1->End Check3 Check P450 Activity Check2->Check3 Problem2 Low P450 Activity Check3->Problem2 Yes Check4 Check Cofactor Supply Check3->Check4 No Solution2 Optimize CPR Pairing & ER Environment Problem2->Solution2 Solution2->End Problem3 Cofactor Limitation Check4->Problem3 Yes Solution3 Overexpress Cofactor Biosynthesis Genes Problem3->Solution3 Solution3->End

Caption: A logical workflow for troubleshooting low this compound production.

Metabolic Engineering Strategies Overview

Metabolic_Engineering_Strategies cluster_pathway Pathway Engineering cluster_host Host Engineering cluster_fermentation Process Engineering Gene Copy Number\nOptimization Gene Copy Number Optimization Goal High-Titer This compound Production Gene Copy Number\nOptimization->Goal Debottlenecking\nRate-Limiting Steps Debottlenecking Rate-Limiting Steps Debottlenecking\nRate-Limiting Steps->Goal Enzyme Engineering Enzyme Engineering Enzyme Engineering->Goal Cofactor\nEnhancement Cofactor Enhancement Cofactor\nEnhancement->Goal ER Expansion ER Expansion ER Expansion->Goal Precursor Supply\nUpregulation Precursor Supply Upregulation Precursor Supply\nUpregulation->Goal Medium\nOptimization Medium Optimization Medium\nOptimization->Goal Fed-Batch Strategy Fed-Batch Strategy Fed-Batch Strategy->Goal pH Control pH Control pH Control->Goal

Caption: Key strategies for enhancing microbial this compound production.

References

method refinement for accurate vindolinine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the accurate quantification of vindolinine.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for this compound quantification?

A1: The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available technique suitable for quantifying this compound in less complex matrices like plant extracts.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants (UPLC-MS, LC-IT-MS) offer higher sensitivity and selectivity, making them ideal for complex biological matrices such as plasma or cell cultures where analyte concentrations are low and matrix interference is high.[4][5][6] LC-MS methods can distinguish this compound from isomers like this compound and tabersonine, which have the same molecular mass.[7][8]

Q2: What are the typical sources of error in this compound quantification?

A2: Common sources of error include sample degradation, inefficient extraction, matrix effects, and improper instrument calibration. This compound, like many alkaloids, can be sensitive to factors such as pH, temperature, and light during storage and processing.[9][10]

Q3: How can I minimize this compound degradation during sample preparation?

A3: To minimize degradation, it is crucial to control environmental factors.[9][11] Work quickly, protect samples from light, and keep them at low temperatures. Ensure the pH of the extraction and final solutions is controlled, as extreme pH levels can lead to instability.[9][10] For long-term storage, samples should be kept at -20°C or below.

Q4: What is a "matrix effect" and how can it affect my results?

A4: A matrix effect is the alteration (suppression or enhancement) of the analyte's signal response due to co-eluting compounds from the sample matrix.[12][13][14] This phenomenon is particularly prominent in LC-MS and can lead to inaccurate quantification by either underestimating or overestimating the true analyte concentration.[12] In biological samples, phospholipids are a common cause of matrix effects.[13]

Troubleshooting Guides

Issue 1: Low or No Analyte Response
Possible Cause Recommended Solution
Inefficient Extraction Review the extraction protocol. Ensure the pH is appropriate for this compound (an alkaloid) to be in a soluble or extractable form. Perform multiple extraction steps to maximize recovery.[5][15]
Analyte Degradation Samples may have degraded due to improper storage or handling (e.g., exposure to heat, light, or extreme pH).[9][16] Prepare fresh samples and standards, ensuring they are protected from light and kept cold.
Instrumental Issues (LC-MS) Check MS parameters, including ionization source settings (e.g., cone voltage) and ensure the correct precursor and product ions are being monitored.[6][17] Confirm the instrument is properly tuned and calibrated.
Incorrect Mobile Phase Verify the composition and pH of the mobile phase. An incorrect mobile phase can lead to poor retention or peak shape, causing the analyte to be missed or poorly detected.[1][18]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination/Degradation Use a guard column to protect the analytical column. If performance degrades, flush the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the analyte and column chemistry. For basic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.[4][5]
Sample Solvent Mismatch The sample solvent should be as close in composition to the initial mobile phase as possible. Reconstitute the dried extract in the mobile phase to avoid peak distortion.[5]
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Sample Preparation Standardize every step of the extraction and sample handling process. Use of an internal standard is highly recommended to correct for variability.[19]
Matrix Effects Matrix effects can vary between samples, leading to inconsistent signal suppression or enhancement.[12] To mitigate this, use a stable isotope-labeled internal standard or employ the standard addition method for quantification.[14] Matrix effects can be assessed by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.[14]
Autosampler Issues Check for air bubbles in the syringe and ensure consistent injection volumes.

Quantitative Data Summary

The following tables summarize typical performance parameters for this compound quantification using different analytical methods reported in the literature.

Table 1: LC-MS Method Performance

ParameterMethod 1 (UPLC-MS)[5]Method 2 (LC-MS)[4]
Matrix Catharanthus roseus Cell CultureRat Plasma
Linearity Range 1.00 - 6250.0 ng/mLNot Specified
LOD 0.46 - 0.70 ng/mL (in cells)Not Specified
Intra-day Precision (RSD) 1.25 - 7.81%<15%
Inter-day Precision (RSD) 1.25 - 7.81%<15%
Accuracy (Recovery) 88.0 - 111.8%93.8 - 108.1%

Table 2: HPLC-UV Method Performance

ParameterMethod 3 (RP-HPLC)[1][2]
Matrix Vinca rosea Plant Extract
Linearity Range Not Specified
LOD < 0.20 µg
Precision (RSD) < 2.68%
Accuracy (Recovery) 98.09% - 108%

Experimental Protocols

Protocol 1: this compound Extraction from Plant Material

This protocol is a generalized acid-base extraction method adapted from literature.[5]

  • Homogenization: Homogenize 1g of dried, powdered plant material in 10 mL of 1% acetic acid in water.

  • Acidic Extraction: Sonicate the mixture for 30 minutes, then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat this step twice more and combine all supernatants.

  • Basification: Adjust the pH of the combined supernatant to approximately 10 with ammonium hydroxide.

  • Solvent Partitioning: Transfer the basified solution to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Drying: Combine the organic (ethyl acetate) layers and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) for analysis.[5]

Protocol 2: LC-MS/MS Quantification Method

This protocol is based on common parameters for this compound analysis.[4][5][6]

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4][5]

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient: A linear gradient from ~10% B to 90% B over several minutes, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray Ionization (ESI) in Positive Mode.[4][5]

  • Quantification Mode: Selected Ion Monitoring (SIM)[4][5] or Multiple Reaction Monitoring (MRM). For MRM, use the transition of the protonated molecular ion [M+H]⁺ to a characteristic product ion (e.g., m/z 457 → 397).[6]

  • Internal Standard: If available, a stable isotope-labeled this compound is ideal. Alternatively, a structurally similar compound not present in the sample can be used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plant Material / Biological Fluid p2 Homogenization & Acidic Extraction p1->p2 p3 Basification & Solvent Partitioning p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC-MS/MS Injection p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: General experimental workflow for this compound quantification.

troubleshooting_workflow start Low or Inconsistent This compound Signal q1 Inject Standard: Is signal present & strong? start->q1 a1_yes Problem is likely Sample Preparation or Matrix Effects q1->a1_yes Yes a1_no Problem is likely LC-MS System q1->a1_no No q2 Check Extraction: - pH correct? - Solvents fresh? - Recovery test? a1_yes->q2 q3 Check Instrument: - Tune/Calibration? - ESI source clean? - Correct MRM? a1_no->q3 a2_yes Evaluate Matrix Effects: - Dilute sample - Use Internal Standard q2->a2_yes Yes a2_no Optimize Extraction Protocol q2->a2_no No a3_yes Re-inject Sample q3->a3_yes Yes a3_no Perform Instrument Maintenance q3->a3_no No

Caption: Decision tree for troubleshooting low this compound signal.

matrix_effects Concept of Matrix Effects in LC-MS cluster_ideal Ideal Response (Neat Solution) cluster_real Real Response (In Matrix) ideal_node Analyte Signal suppression Signal Suppression ideal_node->suppression  Interfering compounds  compete for ionization enhancement Signal Enhancement ideal_node->enhancement  Interfering compounds  improve ionization efficiency

Caption: Illustration of matrix effect phenomena.

References

optimizing storage conditions for long-term vindolinine stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing storage conditions for the long-term stability of vindolinine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment. It is recommended to store it at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C), to minimize degradation.[1][2][3] The container should be tightly sealed to protect it from moisture and oxygen. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: How does temperature affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, like many indole alkaloids, this compound may be susceptible to photolytic degradation.[4][6] Exposure to UV or visible light can lead to the formation of degradation products. Therefore, it is essential to store this compound in amber-colored vials or light-resistant containers to minimize light exposure.[7][8][9]

Q4: What is the impact of humidity on solid this compound?

A4: Humidity can promote the hydrolysis of this compound, leading to its degradation.[3][10] It is important to store the compound in a desiccated environment, for instance, by using a desiccator with a suitable drying agent or by ensuring the storage container is well-sealed against moisture ingress.

Q5: How should I store this compound in solution?

A5: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage, solutions can be kept at 2-8 °C. For long-term storage, it is advisable to freeze the solutions at -20 °C or -80 °C. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents to minimize solvolysis. The stability of related vinca alkaloids has been studied in common infusion fluids, showing good stability at 4°C for up to three weeks.[11]

Q6: What are the known degradation pathways for this compound?

A6: this compound is susceptible to degradation through several pathways, including:

  • Oxidation: The indole moiety is prone to oxidation.[12]

  • Hydrolysis: The ester functional group can undergo hydrolysis, especially in the presence of acid or base.[4][5]

  • Photolysis: Exposure to light can induce degradation.[6][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis of a stored sample. Sample degradation due to improper storage conditions.1. Review the storage conditions (temperature, light, humidity) against the recommendations. 2. Perform a forced degradation study to identify potential degradation products. 3. Ensure the use of a validated stability-indicating analytical method.[13][14]
Loss of biological activity of this compound. Chemical degradation leading to inactive products.1. Verify the chemical integrity of the sample using a suitable analytical technique (e.g., HPLC, LC-MS). 2. If degradation is confirmed, obtain a fresh batch of this compound and store it under optimal conditions.
Discoloration of the solid this compound sample. Oxidation or photolytic degradation.1. Discard the discolored sample. 2. Ensure future samples are stored in a dark, oxygen-free environment. Using amber vials and storing under an inert gas can help.
Inconsistent results between different batches of this compound. Variability in initial purity or degradation during storage of one batch.1. Analyze the purity of all batches before use. 2. Implement standardized storage procedures for all batches to ensure consistency.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[14][15][16]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or other suitable solvent

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • Neutralize the solution and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place solid this compound in an oven at 60 °C for 48 hours.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][9]

    • Analyze the sample by HPLC. A control sample should be kept in the dark.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Typical HPLC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Vindolinine_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Oxidation Oxidation (e.g., air, peroxides) This compound->Oxidation Hydrolysis Hydrolysis (acid/base catalysis) This compound->Hydrolysis Photolysis Photolysis (UV/Vis light) This compound->Photolysis Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolysis Products Hydrolysis->Hydrolyzed_Products Photodegradants Photodegradation Products Photolysis->Photodegradants

Caption: Potential degradation pathways for this compound.

Storage_Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Check this compound Purity (e.g., HPLC, LC-MS) Start->Check_Purity Pure Purity Confirmed Check_Purity->Pure Yes Impure Purity Issue Detected Check_Purity->Impure No Check_Storage Review Storage Conditions (Temp, Light, Humidity) Pure->Check_Storage Source_New Source New Batch of this compound Impure->Source_New End Problem Resolved Source_New->End Optimal Storage is Optimal Check_Storage->Optimal Yes Suboptimal Suboptimal Storage Check_Storage->Suboptimal No Check_Protocol Review Experimental Protocol Optimal->Check_Protocol Optimize_Storage Optimize Storage Conditions Suboptimal->Optimize_Storage Optimize_Storage->End Protocol_OK Protocol is Sound Check_Protocol->Protocol_OK Yes Protocol_Issue Protocol Issue Identified Check_Protocol->Protocol_Issue No Protocol_OK->End Revise_Protocol Revise Experimental Protocol Protocol_Issue->Revise_Protocol Revise_Protocol->End

Caption: Troubleshooting workflow for inconsistent results.

References

troubleshooting low signal intensity in vindolinine mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in vindolinine mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity unexpectedly low or absent?

Low or absent signal is a common issue in mass spectrometry that can stem from multiple sources, ranging from sample preparation to instrument settings.[1][2] A systematic approach is the best way to identify the root cause.

Initial Checks:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a detectable signal, while overly concentrated samples can lead to ion suppression.[1]

  • Sample Preparation: Verify that sample preparation was successful. Issues like sample loss, non-uniformity, or contamination during extraction can significantly lower the effective analyte concentration.[3]

  • System Contamination: Check blanks for high background noise or carryover from previous injections. Contamination from the sample, mobile phase, or column bleed can interfere with detection.[2]

If these initial checks do not resolve the issue, a more in-depth, systematic troubleshooting workflow is required.

G cluster_0 Troubleshooting Workflow start Low/No this compound Signal sample_prep Step 1: Verify Sample - Concentration - Integrity - Fresh Standards start->sample_prep lc_system Step 2: Inspect LC System - Mobile Phase (pH, Fresh) - Check for Leaks/Clogs - Column Health sample_prep->lc_system Sample OK ms_source Step 3: Evaluate Ion Source (ESI) - Check ESI Spray Stability - Clean Source Components - Optimize Source Parameters lc_system->ms_source LC System OK ms_instrument Step 4: Check MS Instrument - Perform Tuning & Calibration - Verify MS Method Parameters - Check Detector Voltage ms_source->ms_instrument Ion Source OK end_ok Signal Restored ms_instrument->end_ok Instrument OK

Caption: General troubleshooting workflow for low signal intensity.

Q2: How can I optimize my ESI source parameters for this compound?

Electrospray ionization (ESI) efficiency is critical for achieving good signal intensity and is highly dependent on source parameters.[1][4] Since every mass spectrometer is different, parameters that work on one instrument may not be optimal for another.[5] Therefore, compound-specific tuning is essential.

For this compound, which is an alkaloid, positive ionization mode ([M+H]⁺) is typically used. Start with the manufacturer's recommended settings and optimize systematically.

Table 1: Recommended Starting ESI Parameters for this compound Analysis

Parameter Typical Starting Value Purpose Troubleshooting Tip
Ionization Mode Positive To form protonated molecules ([M+H]⁺) If signal is poor, confirm mobile phase pH is acidic to promote protonation.
Capillary Voltage 3.5 - 4.5 kV Promotes the formation of the electrospray plume.[4] An unstable spray can indicate a clogged capillary or incorrect voltage.[6]
Nebulizing Gas (N₂) Pressure 50 - 65 psi Aids in droplet formation. High pressure can sometimes decrease signal; optimize for a stable spray.
Drying Gas (N₂) Flow 10 - 12 L/min Assists in solvent evaporation from droplets.[4] Insufficient drying can lead to solvent clusters and reduced signal.

| Drying Gas Temperature | 320 - 350 °C | Facilitates desolvation of the analyte ions.[4] | Be cautious with thermally labile compounds, though this compound is generally stable under these conditions. |

Note: These values are general recommendations. Always optimize based on your specific instrument and experimental conditions.[5]

Q3: I see a peak at the correct m/z for this compound (337), but the MS/MS signal is weak or the fragmentation pattern is incorrect. What is happening?

This issue often arises from two main sources: co-eluting isomers and suboptimal collision energy.

  • Isobaric Interference: this compound (molecular weight 336) is isomeric with several other alkaloids found in Catharanthus roseus, including catharanthine, 19-S-vindolinine, and tabersonine.[7][8][9] These compounds will all appear at the same m/z value in a full scan (MS1), typically as [M+H]⁺ at m/z 337.[10] If they are not chromatographically separated, the subsequent MS/MS scan will be a composite of all co-eluting isomers, leading to a confusing fragmentation pattern and suppression of this compound-specific fragments.

    • Solution: Improve your HPLC separation to ensure baseline resolution of this compound from its isomers.

  • Suboptimal Collision Energy (CE): The energy required to fragment a parent ion into specific daughter ions is highly compound-specific.[11] Using a non-optimized CE can result in either insufficient fragmentation (weak daughter ion signal) or excessive fragmentation (loss of characteristic ions).

    • Solution: Perform a compound optimization experiment by infusing a pure this compound standard and varying the collision energy to find the value that produces the maximum intensity for your target fragment ions. It is recommended to leave 10-15% of the parent ion remaining for robust quantification.[12]

Q4: What are the characteristic fragment ions for this compound that I should monitor?

While a complete fragmentation pathway requires detailed study, literature suggests key fragments that can help distinguish this compound and its isomers. The protonated molecule for this compound and its isomers is m/z 337.[10]

Table 2: Key m/z Values for this compound and Common Isomers

Compound Precursor Ion ([M+H]⁺) Key Fragment Ions (m/z) Reference
This compound Series 337 135, 134, 122, 121, 120, 107, 93 (associated with the piperidine portion) [9]
Catharanthine 337 144, 173 [13]

| Vindoline | 457 | 397, 188 |[10] |

Note: The presence of ions like m/z 144 in a spectrum for a peak at m/z 337 strongly suggests the presence of catharanthine.[13]

Q5: Could ion suppression be the cause of my low this compound signal?

Yes, ion suppression is a major cause of poor signal intensity, especially when analyzing complex samples.[1][14] It occurs when other components in the sample (the "matrix") co-elute with the analyte and compete for ionization, reducing the efficiency of analyte ion formation and lowering its signal.

G cluster_0 Ion Suppression Mechanism in ESI Droplet ESI Droplet Surface (Limited Surface Area) Ionization Ionization Process Droplet->Ionization Analyte This compound (Low Concentration) Analyte->Droplet Analyte->Ionization Ideal Path Matrix Matrix Components (High Concentration) Matrix->Droplet MobilePhase Mobile Phase Additives (e.g., Salts) MobilePhase->Droplet GoodSignal Strong Analyte Signal Ionization->GoodSignal No Matrix Effect BadSignal Suppressed Analyte Signal Ionization->BadSignal Matrix Competes for Ionization

Caption: How matrix components can cause ion suppression.

How to mitigate ion suppression:

  • Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.

  • Enhance Chromatographic Separation: Modify your LC method to separate this compound from the suppressive components.

  • Dilute the Sample: A simple dilution can reduce the concentration of matrix components, though this will also dilute the analyte.[1]

Experimental Protocols

Protocol 1: General Sample Preparation from C. roseus Leaves

This protocol outlines a basic method for extracting alkaloids for LC-MS analysis.

  • Homogenization: Weigh 100 mg of dried, powdered C. roseus leaf material.

  • Extraction: Add 10 mL of an acidic methanol solution (e.g., methanol with 0.1% formic acid). The acidic condition helps to protonate the alkaloids, improving their solubility.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates that could clog the LC system.

  • Dilution: Dilute the filtered extract with the initial mobile phase as needed to fall within the linear range of the instrument calibration curve.

Protocol 2: ESI-MS/MS Parameter Optimization by Infusion Analysis

This protocol describes how to directly infuse a this compound standard to optimize MS parameters without the LC column.

  • Prepare Standard: Prepare a 1 µg/mL solution of pure this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • System Setup: Disconnect the LC column from the mass spectrometer. Using a T-junction, connect a syringe pump containing your standard solution to the MS inlet. The other side of the 'T' should be connected to your LC pump delivering mobile phase at your analytical flow rate (e.g., 0.4 mL/min).

  • Infuse Standard: Set the syringe pump to a low flow rate (e.g., 5-10 µL/min). This will introduce a steady stream of this compound directly into the ion source.

  • Optimize MS1 (Parent Ion):

    • In the instrument software, view the full scan spectrum and confirm the presence of the [M+H]⁺ ion at m/z 337.

    • Systematically adjust source parameters (capillary voltage, gas flows, temperatures) one at a time, observing the signal intensity for m/z 337. Adjust each parameter to maximize the signal.

  • Optimize MS2 (Fragment Ions):

    • Set the mass spectrometer to fragment the precursor ion at m/z 337.

    • Create a method that ramps the collision energy (CE) across a relevant range (e.g., 10-50 eV).

    • Observe which CE value produces the most intense and stable signal for the desired product ions (e.g., m/z 122, 135).

    • Select the optimal CE for your analytical method. This ensures maximum sensitivity for your targeted analysis.[11]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Vindolinine and Vindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative biological activities of two prominent Vinca alkaloids, vindolinine and vindoline, reveals distinct profiles in anti-diabetic, antioxidant, and cytotoxic properties. This guide synthesizes available experimental data to offer a clear comparison for researchers and drug development professionals.

This compound and vindoline are both terpenoid indole alkaloids derived from the medicinal plant Catharanthus roseus. While structurally related, subtle differences in their chemical makeup translate to significant variations in their biological effects. This report outlines a head-to-head comparison of their activities, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity: A Summary

This compound demonstrates notable potential as an anti-diabetic agent due to its significant inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator of the insulin signaling pathway. In contrast, vindoline shows a broader range of activities, including anti-diabetic effects through different mechanisms, anti-inflammatory properties, and weak cytotoxic potential. The antioxidant capacities of both compounds have been evaluated, with this compound showing a stronger effect in some assays.

Quantitative Data Comparison

The following tables summarize the key quantitative data available for the biological activities of this compound and vindoline.

Table 1: Comparative Anti-diabetic and Antioxidant Activity

Biological ActivityThis compoundVindolineReference Compound
PTP-1B Inhibition Good inhibitory activityWeak to no significant inhibition reported-
Oxygen Radical Absorbance Capacity (ORAC) 61.0 ± 19.8 µM TE41.0 ± 12.7 µM TEQuercetin (406.5 ± 2.1 µM TE)
DPPH Radical Scavenging Activity Weaker than ascorbic acid~40% (comparable to ascorbic acid)Ascorbic Acid
Ferric Reducing Antioxidant Power (FRAP) Not reported23,842 ± 339 µMAscorbic Acid

Table 2: Comparative Cytotoxic Activity (IC50 Values in µM)

Cell LineThis compoundVindolineReference Compound
HeLa (Cervical Cancer) > 30> 30Vinblastine (0.02 µM)
SiHa (Cervical Cancer) > 30> 30Vinblastine (14.42 µM)
MCF-7 (Breast Cancer) > 30> 30Vinblastine (0.08 µM)
MDA-MB-231 (Breast Cancer) > 30> 30Vinblastine (0.04 µM)

Note: Both this compound and vindoline exhibit weak intrinsic cytotoxicity against these cancer cell lines, with high IC50 values indicating low potency. Vinblastine, a dimeric Vinca alkaloid, is shown for comparison as a potent cytotoxic agent.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and vindoline stem from their interactions with different cellular signaling pathways.

This compound's Anti-diabetic Action:

This compound's primary reported mechanism for its anti-diabetic effect is the inhibition of PTP-1B. PTP-1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor and its substrates. By inhibiting PTP-1B, this compound effectively enhances insulin sensitivity.

G Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Binds IRS IRS (phosphorylated) Insulin_Receptor->IRS Phosphorylates Glucose_Uptake Glucose_Uptake IRS->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->IRS Dephosphorylates This compound This compound This compound->PTP1B Inhibits

This compound's Inhibition of the PTP-1B Pathway

Vindoline's Multi-faceted Activity:

Vindoline exhibits a broader range of biological effects. Its anti-inflammatory action is attributed to the inhibition of phosphorylated p65 (a subunit of NF-κB) and ERK (Extracellular signal-regulated kinases), both of which are key players in inflammatory signaling cascades. Its anti-diabetic effects are linked to the stimulation of insulin secretion and the inhibition of Kv2.1 K+ channels.[1]

G cluster_inflammatory Inflammatory Stimuli pERK p-ERK Inflammation Inflammation pERK->Inflammation pp65 p-p65 pp65->Inflammation Vindoline Vindoline Vindoline->pERK Inhibits Vindoline->pp65 Inhibits

Vindoline's Anti-inflammatory Mechanism

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future comparative studies.

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition Assay

This assay spectrophotometrically measures the inhibitory effect of a compound on the activity of the PTP-1B enzyme.

G start Start prepare_reagents Prepare Reagents: - PTP-1B Enzyme - pNPP Substrate - Test Compound (this compound) - Buffer Solution start->prepare_reagents incubation Incubate PTP-1B with Test Compound prepare_reagents->incubation add_substrate Add pNPP Substrate to initiate reaction incubation->add_substrate measure_absorbance Measure Absorbance at 405 nm (Formation of p-nitrophenol) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 Value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for PTP-1B Inhibition Assay

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human PTP-1B enzyme in an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, containing 1 mM DTT and 1 mM EDTA).

    • Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the same buffer.

    • Dissolve the test compound (this compound or vindoline) in DMSO to create a stock solution and then dilute to various concentrations with the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a defined amount of the PTP-1B enzyme solution to each well.

    • Add the different concentrations of the test compound to the wells and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

    • Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • The rate of reaction is determined from the slope of the absorbance versus time plot.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a substance to quench peroxyl radicals, which are a major source of oxidative stress.

G start Start prepare_reagents Prepare Reagents: - Fluorescein (Probe) - AAPH (Radical Generator) - Test Compound (this compound/Vindoline) - Trolox (Standard) start->prepare_reagents mix_reagents Mix Fluorescein with Test Compound or Trolox prepare_reagents->mix_reagents add_aaph Add AAPH to initiate radical generation mix_reagents->add_aaph measure_fluorescence Monitor Fluorescence Decay over time add_aaph->measure_fluorescence calculate_auc Calculate Area Under the Curve (AUC) measure_fluorescence->calculate_auc determine_orac Determine ORAC Value (in Trolox Equivalents) calculate_auc->determine_orac end End determine_orac->end

Workflow for ORAC Assay

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a phosphate buffer (e.g., 75 mM, pH 7.4).

    • Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer. This solution should be prepared fresh before use.

    • Prepare a series of standard solutions of Trolox (a water-soluble vitamin E analog).

    • Prepare solutions of the test compounds (this compound and vindoline) at various concentrations.

  • Assay Procedure:

    • In a black 96-well plate, add the fluorescein solution to each well.

    • Add the Trolox standards or the test compound solutions to the appropriate wells.

    • Incubate the plate at 37°C for a short period to allow for temperature equilibration.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescein fluorescence over time (typically every 1-2 minutes for up to 2 hours). The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Data Analysis:

    • The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • A standard curve is generated by plotting the net AUC (AUCsample - AUCblank) against the concentration of Trolox.

    • The ORAC value of the test compound is determined by comparing its net AUC to the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per liter or per gram of the sample.

Conclusion

This comparative guide highlights the distinct biological profiles of this compound and vindoline. This compound emerges as a more specific and potent inhibitor of PTP-1B, suggesting its potential as a lead compound for the development of novel anti-diabetic therapeutics. Vindoline, while also possessing anti-diabetic properties, displays a broader spectrum of activity, including anti-inflammatory effects. Both compounds exhibit weak intrinsic cytotoxicity. The provided data and protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery to further explore the therapeutic potential of these Vinca alkaloids.

References

The Role of Vindolinine in Dimeric Alkaloid Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthetic pathways leading to the critical dimeric alkaloid precursor, vindoline, versus the related compound, vindolinine. By examining the experimental data, we validate the role of this compound not as a direct precursor to medicinally important dimers like vinblastine, but as the product of a significant competing pathway. This understanding is crucial for metabolic engineering strategies aimed at enhancing the production of anticancer alkaloids.

Biosynthetic Crossroads: Vindoline vs. This compound

The biosynthesis of monoterpenoid indole alkaloids (MIAs) in Catharanthus roseus is a complex network of enzymatic reactions. A key intermediate, tabersonine, stands at a critical metabolic fork. One branch leads to the production of vindoline, an essential precursor for the anticancer drug vinblastine.[1] A separate, competing branch converts a tabersonine-related intermediate into this compound epimers, which are among the most abundant MIAs in C. roseus leaves.[2]

The established pathway to vindoline involves a seven-step enzymatic conversion from tabersonine, catalyzed by enzymes such as Tabersonine-16-Hydroxylase (T16H), Desacetoxyvindoline 4-Hydroxylase (D4H), and Deacetylvindoline O-Acetyltransferase (DAT).[3][4] In contrast, the formation of this compound is directed by a key enzyme, This compound Synthase (VNS) . This Fe(II)/α-ketoglutarate-dependent dioxygenase acts on dehydrosecodine, an intermediate derived from tabersonine metabolism, to form this compound and its isomers.[2] This diverts the metabolic flux away from the vindoline pathway, thereby impacting the potential yield of dimeric alkaloids.

cluster_0 Dimeric Alkaloid Pathway cluster_1 Competing Pathway precursors Tryptophan + Secologanin strictosidine Strictosidine precursors->strictosidine tabersonine Tabersonine strictosidine->tabersonine Multiple Steps dehydrosecodine Dehydrosecodine Intermediate tabersonine->dehydrosecodine vindoline_path Vindoline Pathway (7 Enzymatic Steps) dehydrosecodine->vindoline_path vindolinine_path This compound Synthase (VNS) dehydrosecodine->vindolinine_path vindoline Vindoline vindoline_path->vindoline vinblastine Anhydrovinblastine (precursor to Vinblastine) vindoline->vinblastine PRX1 Enzyme catharanthine Catharanthine catharanthine->vinblastine PRX1 Enzyme This compound 19S/R-Vindolinine vindolinine_path->this compound

Fig. 1: Divergent pathways from Tabersonine/Dehydrosecodine.

Data Presentation: Comparative Alkaloid Accumulation

The allocation of metabolic resources to either the vindoline or this compound pathway has significant quantitative consequences. The following tables summarize key experimental findings from studies involving genetic modification, heterologous expression, and elicitor treatments.

Table 1: Alkaloid Production in Engineered Saccharomyces cerevisiae

Product Host System Titer Reference
Catharanthine Engineered Yeast 527.1 µg/L [3][5]
Vindoline Engineered Yeast 305.1 µg/L [3][5]

| Vindoline | Engineered Yeast (Fed-batch) | 266 mg/L |[6] |

Table 2: Impact of this compound Synthase (VNS) Silencing in C. roseus

Target Gene Experimental Condition Measured Compound Result Reference

| VNS | Virus-Induced Gene Silencing | Vindolinines | >95% reduction |[2] |

Table 3: Effect of Elicitor Treatment on Precursor Accumulation in C. roseus

Elicitor Concentration Measured Compound % Increase vs. Control Reference
Chitooligosaccharides (3 kDa) 0.1 µg/mL Vindoline 60.68% [7]

| Chitooligosaccharides (3 kDa) | 0.1 µg/mL | Catharanthine | 141.54% |[7] |

Experimental Protocols

The validation of biosynthetic pathways relies on precise and reproducible experimental methods. Below are detailed protocols for key experiments cited in the validation of the this compound pathway.

Protocol 1: Quantification of Indole Alkaloids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of vindoline, catharanthine, and this compound from plant material.

  • Sample Preparation:

    • Harvest 100 mg of fresh C. roseus leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Transfer the powder to a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of 80% methanol (v/v) to the tube.

    • Vortex vigorously for 1 minute.

    • Sonicate the sample in a water bath for 30 minutes at room temperature.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new 1.5 mL tube.

  • HPLC Analysis:

    • Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient runs from 10% to 70% acetonitrile over 30 minutes.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Detect alkaloids using a UV detector at 254 nm and 306 nm.

    • Quantify the compounds by comparing peak areas to a standard curve generated from pure vindoline, catharanthine, and this compound standards.

Protocol 2: Virus-Induced Gene Silencing (VIGS) in C. roseus

This protocol describes a method to transiently silence the this compound Synthase (VNS) gene in C. roseus to observe its effect on the alkaloid profile.

start Start: Select VNS Target Sequence clone Clone VNS fragment into TRV2 silencing vector start->clone transform Transform Agrobacterium (GV3101) with TRV1 and TRV2-VNS constructs clone->transform culture Culture Agrobacterium strains separately transform->culture mix Mix TRV1 and TRV2-VNS cultures (1:1 ratio) culture->mix infiltrate Infiltrate C. roseus seedlings (4-week-old) with Agrobacterium mixture mix->infiltrate grow Grow plants for 3-4 weeks under controlled conditions infiltrate->grow harvest Harvest young leaves from silenced and control (empty vector) plants grow->harvest analyze Analyze Alkaloids (HPLC) & Gene Expression (qRT-PCR) harvest->analyze end End: Validate VNS role analyze->end

Fig. 2: Experimental workflow for Virus-Induced Gene Silencing.
  • Vector Construction:

    • Amplify a 300-400 bp fragment of the VNS gene from C. roseus cDNA using PCR.

    • Clone this fragment into the Tobacco Rattle Virus-based VIGS vector (pTRV2).

    • Verify the construct by sequencing.

  • Agrobacterium Transformation:

    • Transform Agrobacterium tumefaciens strain GV3101 separately with the pTRV2-VNS construct and the pTRV1 helper plasmid via electroporation.

    • Select transformed colonies on LB agar plates containing appropriate antibiotics (e.g., kanamycin and rifampicin).

  • Infiltration:

    • Grow separate overnight cultures of the pTRV1 and pTRV2-VNS Agrobacterium strains.

    • Pellet the cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of 1.5.

    • Incubate the resuspended cultures at room temperature for 3-4 hours.

    • Mix the pTRV1 and pTRV2-VNS cultures in a 1:1 ratio.

    • Infiltrate the undersides of the leaves of 4-week-old C. roseus plants using a 1 mL needleless syringe. Use a pTRV2-empty vector as a negative control.

  • Analysis:

    • Grow the plants for 3-4 weeks post-infiltration.

    • Harvest newly emerged leaves and perform qRT-PCR to confirm the silencing of the VNS transcript.

    • Perform alkaloid extraction and HPLC analysis (as per Protocol 1) to compare the this compound levels between silenced and control plants.

Conclusion

The available experimental evidence strongly indicates that this compound is not a biosynthetic precursor to the major dimeric anticancer alkaloids vinblastine and vincristine. Instead, its formation, catalyzed by this compound Synthase, represents a significant metabolic branch that competes with the vindoline biosynthesis pathway for common precursors.[2] Gene silencing experiments, which result in a dramatic decrease in this compound accumulation, provide definitive validation of this role.[2] For researchers in metabolic engineering and drug development, this clarifies that strategies to increase vinblastine yield should focus not only on upregulating the vindoline pathway but also on potentially downregulating the competing this compound branch to maximize the metabolic flux towards the desired therapeutic precursors.

References

comparison of different vindolinine extraction method efficiencies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of vindolinine from its primary source, Catharanthus roseus, is a critical first step. As a key precursor to the potent anti-cancer drugs vinblastine and vincristine, optimizing the yield and purity of this compound is of paramount importance. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research and production needs.

Comparative Analysis of Extraction Efficiency

The efficiency of this compound extraction is highly dependent on the methodology employed, with significant variations in yield, extraction time, and the use of solvents. The following table summarizes the quantitative data from several key studies to provide a clear comparison of different extraction techniques.

Extraction MethodThis compound Yield (mg/g DW)Purity/ConcentrationExtraction TimeKey Parameters
Negative-Pressure Cavitation Extraction (NPCE) 0.5783[1][2]Not specified30 minutes (x3 cycles)80% ethanol, -0.075 MPa, 1:20 solid/liquid ratio[1][2]
Supercritical Fluid Extraction (SFE) ~0.78 (calculated)¹58-67% (w/w) in extract[3][4]10 hoursSupercritical CO₂, 35°C, 300 bar[3][4]
Ultrasound-Assisted Extraction (UAE) Comparable to NPCE[1][2]Not specified30 minutes80% ethanol, 45°C, 40 kHz, 250 W[5]
Ionic Liquid-Based UAE (ILUAE) High yields reportedNot specified0.5 - 4 hoursIonic liquid [Amim]Br as solvent[6][7]
Soxhlet Extraction Reported as the best recovery in one study²Not specified16 hoursDichloromethane solvent[7]
Microwave-Assisted Extraction (MAE) Not specified for this compound³Not specified30 - 90 secondsEthanol, 700W[8]
Heating Reflux Extraction (HRE) Lower than NPCE & UAE[1][2]Not specified3 hours (x2 cycles)80% ethanol, 80°C[5]
Maceration Extraction (ME) Lower than NPCE & UAE[1][2]Not specified12 hours (x2 cycles)80% ethanol, room temperature[5]
Homogenate Extraction High yield of related alkaloids reported⁴Not specified2.5 minutes (x3 cycles)0.15% H₂SO₄ in 50% methanol
Aqueous Acidic Extraction Not specifiedNot specified30 minutes (x2 cycles)0.1 M HCl, ultrasonic bath

¹Calculated based on a reported initial vindoline content of 1.5 mg/g dry weight in the leaves and a 52% recovery rate with SFE.[4] The typical vindoline content in C. roseus leaves can range from 1.17 mg/g to over 2 mg/g dry weight, depending on the cultivar.[2][3] ²One study reported that Soxhlet extraction provided the best recovery for vindoline when compared with SFE and solid-liquid extraction with sonication. ³While a specific yield for this compound was not provided, MAE was shown to be exceptionally rapid and produced a high total extract yield (0.43g of extract per gram of plant material).[8] ⁴This method was reported to have a higher yield of vinblastine compared to ultrasonic extraction, warm immersion, and hot reflux methods.

Experimental Workflows and Logical Relationships

The selection of an extraction method often involves a trade-off between yield, time, cost, and environmental impact. The following diagram illustrates the general workflow and the logical relationship between the complexity of the technique and the typical extraction efficiency.

G cluster_0 Conventional Methods cluster_1 Advanced Methods Maceration Maceration (Lower Yield, Long Time) CrudeExtract Crude this compound Extract Maceration->CrudeExtract HRE Heating Reflux (Moderate Yield & Time) HRE->CrudeExtract Soxhlet Soxhlet (Good Yield, Long Time) Soxhlet->CrudeExtract UAE Ultrasound-Assisted (High Yield, Short Time) UAE->CrudeExtract MAE Microwave-Assisted (High Yield, Very Short Time) MAE->CrudeExtract NPCE Negative-Pressure Cavitation (High Yield, Short Time) NPCE->CrudeExtract SFE Supercritical Fluid (High Purity & Yield, High Cost) SFE->CrudeExtract PlantMaterial Dried C. roseus Leaves PlantMaterial->Maceration PlantMaterial->HRE PlantMaterial->Soxhlet PlantMaterial->UAE PlantMaterial->MAE PlantMaterial->NPCE PlantMaterial->SFE Solvent Solvent Selection (e.g., Ethanol, Methanol, CO2) Solvent->Maceration Solvent->HRE Solvent->Soxhlet Solvent->UAE Solvent->MAE Solvent->NPCE Solvent->SFE Purification Purification (e.g., Chromatography) CrudeExtract->Purification

General workflow for this compound extraction from C. roseus.

Detailed Experimental Protocols

Below are the detailed methodologies for the key extraction techniques discussed in this guide.

Negative-Pressure Cavitation Extraction (NPCE)

This method utilizes the cavitation effect generated by negative pressure to efficiently disrupt plant cell walls and enhance mass transfer.

  • Sample Preparation: Dried leaves of C. roseus are ground into a powder and sieved through a 60-mesh screen.

  • Extraction: 25 g of the powdered leaves are mixed with 500 mL of 80% ethanol in the NPCE apparatus, resulting in a solid-to-liquid ratio of 1:20 (w/v).

  • Process Parameters: A negative pressure of -0.075 MPa is applied, and the extraction is carried out for 30 minutes at room temperature.

  • Extraction Cycles: The extraction process is repeated for a total of three cycles to maximize the yield.

  • Post-extraction: The collected extracts are combined and filtered. The solvent is then typically removed under reduced pressure to obtain the crude extract.[5]

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly CO₂, as the extraction solvent. This method is known for its high selectivity and the ability to obtain solvent-free extracts.

  • Sample Preparation: Dried C. roseus leaves are ground to a fine powder.

  • Apparatus Setup: The powdered sample is loaded into the extraction vessel of the SFE system.

  • Extraction Conditions: Supercritical CO₂ is passed through the sample. Optimal conditions for high this compound concentration have been reported at a temperature of 35°C and a pressure of 300 bar.[3] In some protocols, ethanol (e.g., 3 wt%) is used as a cosolvent to enhance extraction efficiency.

  • Extraction Duration: The extraction is typically run for several hours (e.g., 10 hours) to achieve good recovery.[4]

  • Collection: The this compound-rich extract is separated from the supercritical fluid in a collection vessel as the pressure is reduced.

Ultrasound-Assisted Extraction (UAE)

UAE uses the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant material, causing cell wall disruption and enhancing solvent penetration.

  • Sample Preparation: Dried, powdered leaves of C. roseus are used.

  • Extraction: 25 g of the powdered leaves are placed in a flask with 500 mL of 80% ethanol.

  • Sonication: The flask is placed in an ultrasonic bath with a frequency of 40 kHz and a maximum input power of 250 W.

  • Temperature and Time: The extraction is conducted at a temperature of 45°C for 30 minutes.

  • Post-extraction: The extract is filtered, and the solvent is evaporated to yield the crude extract. The process may be repeated to improve yield.[5]

Heating Reflux Extraction (HRE)

A conventional method where the solvent is boiled, and its vapor is condensed and returned to the extraction flask, maintaining a constant temperature.

  • Sample Preparation: 25 g of powdered C. roseus leaves are used.

  • Extraction: The powder is added to a round-bottom flask with 500 mL of 80% ethanol.

  • Refluxing: The flask is connected to a condenser, and the mixture is heated to 80°C and maintained at a gentle reflux for 3 hours.

  • Extraction Cycles: The extraction is performed for two cycles to optimize efficiency.

  • Final Processing: The extracts from both cycles are combined, filtered, and the solvent is removed.[5]

Maceration Extraction (ME)

A simple and straightforward method involving soaking the plant material in a solvent for an extended period.

  • Sample Preparation: 25 g of powdered C. roseus leaves are placed in a beaker.

  • Extraction: 500 mL of 80% aqueous ethanol solution is added to the beaker.

  • Duration: The mixture is left at room temperature for 12 hours.

  • Extraction Cycles: The extraction solution is filtered, and another 500 mL of 80% ethanol is added to the plant material for an additional 12 hours.

  • Collection: The filtered extracts from both maceration periods are combined and concentrated.[5]

References

A Comparative Guide to HPLC and LC-MS for the Quantification of Vindolinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vindolinine, a key precursor to the anticancer drugs vinblastine and vincristine, is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound analysis, offering a detailed comparison of their performance based on experimental data.

This compound, a terpenoid indole alkaloid found in Catharanthus roseus, is a critical component in the semi-synthesis of valuable chemotherapeutic agents. The ability to precisely measure its concentration in plant extracts and reaction mixtures is essential for process optimization and quality control. Both HPLC with UV detection and LC-MS are powerful analytical techniques employed for this purpose, each with its own set of advantages and limitations.

Methodologies: A Side-by-Side Look

The choice between HPLC and LC-MS for this compound quantification often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound and other alkaloids.[1] It relies on the differential partitioning of analytes between a stationary phase and a mobile phase. For this compound, reversed-phase chromatography with a C18 column is commonly employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique offers superior selectivity and sensitivity compared to HPLC with UV detection, making it particularly suitable for the analysis of complex samples or for detecting trace amounts of this compound.[2][3]

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance parameters for the quantification of this compound and related alkaloids using HPLC and LC-MS, as reported in various studies. It is important to note that direct cross-validation in a single study is not extensively documented, and the data presented here is a compilation from different sources.

Performance ParameterHPLCLC-MS/MS
Linearity (R²) 0.9997[4]≥ 0.9923[5]
Limit of Detection (LOD) < 0.20 μg[6]0.039-0.583 ng/mL[2]
Limit of Quantification (LOQ) -0.118-1.767 ng/mL[2]
Accuracy (Recovery) 96.8%[4]99.63-104.30%[2]
Precision (%RSD) 1.53% (Repeatability)[4]0.23-2.71% (Intra-day), 0.40-2.90% (Inter-day)[2]

Note: The presented data for HPLC and LC-MS/MS may be for different analytes within the same class of compounds (indole alkaloids) and from different studies, as a direct comparative study for this compound was not available in the search results. The values should be considered as representative for each technique.

Experimental Protocols

Below are detailed experimental methodologies for the quantification of this compound and related alkaloids using HPLC and LC-MS, based on published literature.

HPLC Method for Vindoline Quantification
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Waters (5)C18-MS-II column (4.6 mm x 250 mm).[4]

  • Mobile Phase: A gradient elution using methanol and a 1% (v/v) diethylamine solution, with the pH adjusted to 7.3 with phosphate.[4]

  • Flow Rate: 1.0 mL/minute.[7]

  • Detection: UV detection at 220 nm.[4]

  • Temperature: 25°C.[4]

  • Quantification: The external standard method is used for quantification.[6]

LC-MS/MS Method for Vindoline Quantification
  • Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to quantify the analytes.[2]

  • Precursor and Product Ions: For vindoline, the precursor ion is m/z 457, and the product ion is m/z 397 for quantification.[2] In another study, the transition was 457.6 → 188.0.[3]

  • Sample Preparation: Plant extracts are typically dissolved in methanol before analysis.[9]

Visualizing the Workflow and Validation

To better understand the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the logical relationship of the validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison start Plant Material (Catharanthus roseus leaves) extraction Extraction of this compound start->extraction filtration Filtration extraction->filtration dilution Dilution to working concentrations filtration->dilution hplc HPLC-UV Analysis dilution->hplc Inject lcms LC-MS/MS Analysis dilution->lcms Inject data_analysis Data Acquisition & Processing hplc->data_analysis lcms->data_analysis comparison Comparison of Performance Parameters data_analysis->comparison conclusion Conclusion on Method Suitability comparison->conclusion

Caption: Experimental workflow for the cross-validation of HPLC and LC-MS.

validation_parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_specificity Specificity & Robustness linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) selectivity Selectivity/Specificity robustness Robustness validation Method Validation validation->linearity validation->accuracy validation->precision validation->lod validation->loq validation->selectivity validation->robustness

Caption: Logical relationship of analytical method validation parameters.

Conclusion

Both HPLC and LC-MS are robust and reliable methods for the quantification of this compound. The choice of technique will ultimately be guided by the specific needs of the laboratory and the research question at hand.

  • HPLC-UV is a cost-effective and widely available technique that provides accurate and precise quantification for relatively clean samples and when high sensitivity is not a primary concern.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and when definitive identification of the analyte is required. The higher initial investment and operational complexity are justified by its superior performance in challenging analytical scenarios.

For routine analysis and quality control where this compound concentrations are expected to be relatively high, a validated HPLC method can be sufficient. However, for research and development, pharmacokinetic studies, or the analysis of samples with complex matrices, the enhanced capabilities of LC-MS/MS are highly advantageous.

References

A Comparative Analysis of the Bioactivity of Vindolinine and Other Monoterpenoid Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the demonstrated biological activities of vindolinine in comparison to vincamine, ajmalicine, catharanthine, and tabersonine, supported by experimental data and detailed methodologies.

Monoterpenoid indole alkaloids (MIAs) are a diverse class of natural products renowned for their significant and varied pharmacological activities. Found predominantly in the Apocynaceae family of plants, these compounds have been a fruitful source of lead structures in drug discovery. While alkaloids such as vincamine and ajmalicine are well-established for their medicinal applications, and tabersonine and catharanthine are gaining increasing attention for their therapeutic potential, the bioactivity of their structural relative, this compound, remains comparatively underexplored. This guide provides a detailed comparison of the anticancer, neuroprotective, and antimicrobial activities of this compound and these four other prominent MIAs, presenting available quantitative data, outlining experimental protocols, and visualizing key pathways.

Comparative Bioactivity Overview

The following sections detail the known anticancer, neuroprotective, and antimicrobial activities of this compound, vincamine, ajmalicine, catharanthine, and tabersonine. Quantitative data, where available, is summarized in the subsequent tables.

This compound: An Emerging Profile in Antidiabetic and Antioxidant Activities

Direct comparative studies on the anticancer, neuroprotective, and antimicrobial bioactivities of this compound are scarce in the current scientific literature. However, emerging research points towards its potential in other therapeutic areas, primarily in metabolic disorders and cellular protection.

Antidiabetic and Hypoglycemic Effects: this compound, alongside vindoline, vindolidine, and vindolicine, has been identified as having antidiabetic properties. Studies suggest that these compounds enhance glucose uptake in pancreatic and muscle cells. A key mechanism of action is the inhibition of protein tyrosine phosphatase-1B (PTP-1B), a negative regulator of the insulin signaling pathway. By inhibiting PTP-1B, this compound can potentially enhance insulin sensitivity and promote glucose homeostasis.

Antioxidant Properties: this compound is also reported to possess antioxidant activities. While specific quantitative data from assays such as DPPH or ABTS are not widely published, its structural similarity to other antioxidant MIAs suggests a capacity to scavenge free radicals and mitigate oxidative stress.

Antimicrobial and Anticancer Potential: Some reports include this compound in broader screenings of indole alkaloids for antimicrobial and anticancer activities. However, specific minimum inhibitory concentration (MIC) values or half-maximal inhibitory concentration (IC50) values for this compound are not yet well-documented, indicating a need for further focused investigation into these potential bioactivities.

Vincamine: A Nootropic with Anticancer Promise

Vincamine is a well-known peripheral vasodilator used in the treatment of cerebrovascular disorders. Its bioactivity profile extends to neuroprotection and, more recently, to anticancer effects.

Neuroprotective Activity: Vincamine's neuroprotective effects are attributed to its ability to improve cerebral blood flow and oxygenation. It has been shown to protect neuronal cells from ischemic damage and oxidative stress.

Anticancer Activity: Recent studies have begun to uncover the anticancer potential of vincamine. It has been shown to induce apoptosis in cancer cells through mechanisms that include the disruption of mitochondrial membrane potential and the activation of caspases. However, its cytotoxic potency is generally considered to be weak, with IC50 values often in the high micromolar range[1][2].

Ajmalicine (Raubasine): From Antihypertensive to Neuroprotective Agent

Ajmalicine, also known as raubasine, is primarily used as an antihypertensive agent due to its α1-adrenergic blocking activity. Its bioactivity spectrum also encompasses neuroprotective and antimicrobial effects.

Neuroprotective Activity: Ajmalicine has demonstrated neuroprotective properties in various in vitro models. It can protect neuronal cells from toxicity induced by agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides[3][4]. Its mechanism involves the inhibition of cholinesterases and the modulation of pathways related to oxidative stress[3][4].

Antimicrobial Activity: Ajmalicine has shown activity against a range of bacteria. For instance, it has been observed to produce a significant zone of inhibition against Enterococcus species[5].

Catharanthine: A Precursor with Intrinsic Antimicrobial and Anticancer Activities

Catharanthine is a key precursor in the biosynthesis of the potent anticancer drugs vinblastine and vincristine. Beyond its role as a biosynthetic intermediate, catharanthine itself exhibits notable biological activities.

Antimicrobial Activity: Catharanthine has been investigated for its antimicrobial potential. Notably, it has been shown to potentiate the activity of conventional antibiotics like tetracycline and streptomycin against multidrug-resistant bacteria such as Pseudomonas aeruginosa[6][7]. This suggests a potential role as a resistance-modifying agent.

Anticancer Activity: While not as potent as its dimeric derivatives, catharanthine does exhibit some level of cytotoxicity against cancer cell lines.

Tabersonine: A Versatile Alkaloid with Potent Anticancer and Neuroprotective Effects

Tabersonine is a precursor in the biosynthesis of vindoline and has emerged as a promising bioactive compound with a range of therapeutic activities.

Anticancer Activity: Tabersonine has demonstrated significant anticancer effects in various cancer cell lines, particularly in hepatocellular carcinoma and triple-negative breast cancer[8][9][10]. It can induce apoptosis and inhibit cell proliferation with IC50 values in the low micromolar range[8][9]. Furthermore, it has been shown to enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin[10].

Neuroprotective Activity: Tabersonine has shown promise in the context of neurodegenerative diseases. It has been found to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease, and to protect neuronal cells from their cytotoxic effects[11].

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the anticancer, neuroprotective, and antimicrobial activities of the selected monoterpenoid indole alkaloids.

Table 1: Anticancer Activity (IC50 values in µM)

AlkaloidCancer Cell LineIC50 (µM)Reference
This compound Data not available--
Vincamine A549 (Human Lung Carcinoma)309.7[2][12]
B16 (Mouse Melanoma)>50[1]
Hep-2 (Human Laryngeal Cancer)>50[1]
KB (Human Oral Cancer)>50[1]
Ajmalicine Data not available--
Catharanthine Data not available--
Tabersonine SMMC7721 (Hepatocellular Carcinoma)7.89 ± 1.2[8][9]
Bel7402 (Hepatocellular Carcinoma)5.07 ± 1.4[8][9]
HepG2 (Hepatocellular Carcinoma)12.39 ± 0.7[8][9]
BT549 (Triple-Negative Breast Cancer)18.1[10]
MDA-MB-231 (Triple-Negative Breast Cancer)27.0[10]

Table 2: Neuroprotective Activity

AlkaloidExperimental ModelEffectQuantitative DataReference
This compound Data not available---
Vincamine PD mouse modelAlleviated neuroinflammation and oxidative damage-
Ajmalicine PC12 cellsProtection against Aβ42 and H₂O₂ induced toxicity92% and 93% protection respectively[3][4]
Inhibition of Acetylcholinesterase (AChE)IC50 > 10 µM[3]
Inhibition of Butyrylcholinesterase (BuChE)IC50 > 10 µM[3]
Catharanthine Data not available---
Tabersonine In vitro Aβ(1-42) aggregationInhibition of fibril formation and disaggregation of mature fibrilsEffective at 10 µM[11]

Table 3: Antimicrobial Activity

AlkaloidMicroorganismActivityQuantitative DataReference
This compound General screeningMentioned as having activity, but no specific data-
Vincamine Data not available---
Ajmalicine Enterococcus sp.AntibacterialZone of Inhibition: 1.7 cm[5]
Escherichia coliAntibacterialZone of Inhibition: 0.35 cm[5]
Catharanthine Pseudomonas aeruginosaPotentiates antibioticsReduces MIC of tetracycline by 16-fold[6][7]
Tabersonine Data not available---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols for the bioassays cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5][11][13][14]

Neuroprotective Assay Using PC12 Cells

PC12 cells, a rat pheochromocytoma cell line, are a common model for neuroprotective studies.

  • Cell Culture and Differentiation: PC12 cells are cultured and can be differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).

  • Induction of Neurotoxicity: Neurotoxicity is induced using agents such as 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or amyloid-beta peptides to mimic neurodegenerative conditions.

  • Compound Treatment: Cells are pre-treated with the test alkaloid for a specific duration before or concurrently with the neurotoxin.

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.

  • Microscopic and Molecular Analysis: Morphological changes (e.g., neurite outgrowth) are observed under a microscope. Further mechanistic studies can involve measuring reactive oxygen species (ROS) levels, caspase activity (for apoptosis), and the expression of relevant proteins via Western blotting.[9][15][16][17][18]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth.

  • Serial Dilution of Compound: The test alkaloid is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[1][2][3][19][20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

anticancer_pathway Vincamine Vincamine Mitochondria Mitochondria Vincamine->Mitochondria Disrupts Potential Tabersonine Tabersonine PI3K_Akt PI3K/Akt Pathway Tabersonine->PI3K_Akt Inhibits Caspase_Activation Caspase_Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Proliferation Cell_Proliferation PI3K_Akt->Cell_Proliferation Promotes

Simplified signaling pathways for the anticancer activity of Vincamine and Tabersonine.

mtt_workflow cluster_plate 96-Well Plate p1 p2 p3 Seed_Cells Seed Cancer Cells Treat_Compound Add Alkaloid Seed_Cells->Treat_Compound Incubate Incubate (24-72h) Treat_Compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

General experimental workflow for the MTT assay.

mic_workflow Prepare_Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Wells Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Alkaloid in 96-Well Plate Serial_Dilution->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

General experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

This comparative guide highlights the diverse and significant bioactivities of several monoterpenoid indole alkaloids. While vincamine, ajmalicine, catharanthine, and particularly tabersonine show considerable promise in anticancer, neuroprotective, and antimicrobial applications, this compound's bioactivity profile is still emerging. The current evidence strongly suggests a potential role for this compound in the management of diabetes and conditions associated with oxidative stress.

The lack of extensive quantitative data for this compound across a range of bioassays presents a clear opportunity for future research. A systematic evaluation of this compound's cytotoxic effects against a panel of cancer cell lines, its neuroprotective capabilities in various models of neurodegeneration, and its antimicrobial spectrum is warranted. Such studies would not only elucidate the therapeutic potential of this understudied alkaloid but also contribute to a deeper understanding of the structure-activity relationships within the broader family of monoterpenoid indole alkaloids. For drug development professionals, the multi-target activities of these alkaloids, such as the combined neuroprotective and anti-inflammatory effects of ajmalicine, or the anticancer and chemosensitizing properties of tabersonine, offer exciting avenues for the development of novel therapeutics.

References

Unlocking the Therapeutic Potential of Vindolinine: A Comparative Guide to its Structural Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vindolinine, a monomeric indole alkaloid from Catharanthus roseus, has long been recognized as a crucial component of the potent dimeric anticancer agents, vinblastine and vincristine. While this compound itself exhibits weak intrinsic cytotoxicity, recent research has unveiled a rich structural activity relationship (SAR), demonstrating that strategic modifications to its chemical structure can unlock significant therapeutic potential. This guide provides a comprehensive comparison of this compound and its isomers, focusing on their anticancer activities and, to a lesser extent, their potential as acetylcholinesterase inhibitors. We present key experimental data, detailed protocols, and visual workflows to support further research and development in this promising area.

Anticancer Activity: A Tale of Two Moieties and Strategic Modifications

In the context of dimeric Vinca alkaloids, this compound primarily acts as an "anchor," facilitating the binding of the catharanthine moiety to tubulin, thereby inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis.[1][2] However, studies on this compound derivatives have revealed that this "anchor" can be engineered into a potent warhead.

Comparative Analysis of this compound Derivatives

The antiproliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition concentrations (GI50), highlighting the remarkable increase in potency achieved through chemical modification.

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives (IC50 in µM)

Compound/DerivativeModificationHeLa (Cervical Cancer)SiHa (Cervical Cancer)MCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)A2780 (Ovarian Cancer)
Vindoline (1) ->30>30>30>30-
17-desacetylvindoline Deacetylation at C17>30>30>30>30-
Derivative 11 (L)-Tryptophan methyl ester at C10-6.01---
Derivative 12 (D)-Tryptophan methyl ester at C10-12.29---
Derivative 24 N-methylpiperazine at C17-~2.9---
Derivative 9g Pyridine-containing phosphonium at C171.50-6.482.891.83
Cisplatin (Reference) -----~1.0-5.0

Data compiled from multiple sources.[3][4] Note: A lower IC50 value indicates higher potency.

Table 2: In Vitro Anticancer Activity of Phosphonium Derivatives of this compound (GI50 in µM)

Compound/DerivativeModificationRPMI-8226 (Leukemia)HL-60(TB) (Leukemia)COLO-205 (Colon Cancer)SNB-19 (CNS Cancer)SK-MEL-2 (Melanoma)
Derivative 9a 4-carbon linker to TPP at C17-0.162---
Derivative 9e Tris(4-methoxy-3,5-dimethylphenyl)phosphine at C170.020 <0.1<0.1<0.1<0.1

Data sourced from a study by Keglevich et al.[4] Note: A lower GI50 value indicates higher growth inhibition.

Key SAR Insights for Anticancer Activity:
  • Modification at C10 and C17: The C10 and C17 positions of the this compound scaffold have emerged as key sites for modification to enhance anticancer activity.

  • Amino Acid Conjugation: Coupling of amino acids, such as tryptophan methyl ester, at the C10 position can significantly increase cytotoxicity.[3]

  • Heterocyclic Moieties: Introduction of nitrogen-containing heterocycles like piperazine and N-methylpiperazine at the C17 position has been shown to be a successful strategy.[3] For instance, a vindoline-piperazine conjugate demonstrated five times more effectiveness than vinblastine against the SiHa cell line.[3]

  • Phosphonium Salts: The addition of phosphonium groups, particularly triphenylphosphine (TPP), at the C17 position leads to a substantial increase in potency.[4] These cationic groups are thought to facilitate passage through the cell membrane and accumulation in mitochondria. The nature of the linker between this compound and the phosphonium moiety also influences activity, with flexible linkers generally being more favorable than rigid ones.[4]

  • Substitution on the Phosphonium Moiety: The cytotoxic effect can be further enhanced by substitutions on the TPP unit, with tris(4-methoxy-3,5-dimethylphenyl)phosphine showing outstanding nanomolar activity against a leukemia cell line.[4]

  • Position of Substitution: The position of the TPP substitution is crucial, with modifications at C17 being more beneficial for anticancer activity compared to C10.[4]

The Enigma of Natural Isomers: 19S-Vindolinine and 19R-Vindolinine

While extensive research has been conducted on synthetic derivatives, a direct comparative study on the biological activities of this compound's natural isomers, such as 19S-vindolinine and 19R-vindolinine, is notably absent in the current literature. These isomers differ in the stereochemistry at the C19 position.[5] Although their biosynthesis has been elucidated, their relative contributions to the overall pharmacological profile of Catharanthus roseus extracts and their potential as standalone therapeutic agents remain an open area for investigation.

Exploring an Alternative Target: Acetylcholinesterase Inhibition

Beyond anticancer activity, some alkaloids have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. While data specifically on this compound and its isomers in this context is scarce, the broader class of alkaloids has shown promise. Further screening of this compound and its derivatives against AChE could reveal novel therapeutic avenues.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The antiproliferative activity of this compound derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Acetylcholinesterase Inhibition Assay: Ellman's Method

The inhibitory activity of compounds against AChE can be determined using a modified Ellman's method, which is a spectrophotometric assay.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme. Incubate for 15 minutes at 25°C.

  • Substrate Addition: Add DTNB and the substrate ATCI to initiate the reaction.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is measured continuously at 412 nm for 5 minutes.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the synthesis and screening of this compound derivatives and the logical relationship of their structural modifications to their biological activity.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_screening Biological Screening cluster_sar SAR Analysis & Lead Optimization This compound This compound Scaffold modification Chemical Modification (e.g., at C10, C17) This compound->modification derivatives Library of this compound Derivatives modification->derivatives in_vitro In Vitro Cytotoxicity Assays (e.g., MTT Assay) derivatives->in_vitro ic50 Determination of IC50/GI50 Values in_vitro->ic50 cell_lines Panel of Human Cancer Cell Lines cell_lines->in_vitro sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->modification Iterative Design sar_pathway cluster_modifications Structural Modifications This compound This compound Core Structure (Weak Cytotoxicity) Mod_C10 Modification at C10 (e.g., Amino Acid Conjugation) This compound->Mod_C10 Mod_C17 Modification at C17 (e.g., Heterocycles, Phosphonium Salts) This compound->Mod_C17 Increased_Potency Enhanced Anticancer Activity (Lower IC50/GI50) Mod_C10->Increased_Potency Mod_C17->Increased_Potency Cell_Permeability Increased Cell Membrane Permeability Mod_C17->Cell_Permeability e.g., Cationic Groups Tubulin_Binding Improved/Altered Tubulin Interaction Increased_Potency->Tubulin_Binding Mechanism Cell_Permeability->Increased_Potency

References

Unveiling the Landscape of Natural PTP-1B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective Protein Tyrosine Phosphatase 1B (PTP-1B) inhibitors is a critical frontier in the development of therapeutics for type 2 diabetes, obesity, and cancer.[1][2][3][4] While the specific inhibitory activity of the indole alkaloid vindolinine against PTP-1B is not documented in current scientific literature, a diverse array of natural products has demonstrated significant potential in targeting this key enzyme. This guide provides a comparative overview of representative natural product PTP-1B inhibitors, their mechanisms of action, and the experimental protocols required for their validation.

Protein Tyrosine Phosphatase 1B (PTP-1B) is a pivotal negative regulator in the insulin and leptin signaling pathways.[5] By dephosphorylating the insulin receptor and its substrates, PTP-1B attenuates insulin signaling, contributing to insulin resistance.[6] Consequently, inhibiting PTP-1B is a validated strategy to enhance insulin sensitivity.[6][7]

Comparative Analysis of Natural PTP-1B Inhibitors

To illustrate the diversity of natural compounds targeting PTP-1B, this guide compares three distinct classes of inhibitors: a geranylated flavonoid, a protoberberine alkaloid, and a pentacyclic triterpenoid. The table below summarizes their inhibitory potency.

Compound NameNatural SourceChemical ClassIC50 Value (µM)Mechanism of Inhibition
MimulonePaulownia tomentosaGeranylated Flavanone1.9Mixed-type I
BerberineRhizoma CoptidisProtoberberine Alkaloid~10-20 (range)Competitive
Ursolic AcidVarious plantsPentacyclic Triterpenoid3.40 ± 0.34Non-competitive (Allosteric)

Delving into the Mechanisms: A Visual Guide

The following diagrams illustrate the critical role of PTP-1B in signaling pathways and the general workflow for identifying and characterizing its inhibitors.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP-1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates Inhibitor Natural Product Inhibitor Inhibitor->PTP1B Inhibits

Figure 1. Insulin signaling pathway and the inhibitory action of natural products on PTP-1B.

PTP1B_Inhibitor_Screening_Workflow Start Natural Product Library Screening High-Throughput Screening (In vitro PTP-1B inhibition assay) Start->Screening Hit_Identification Hit Identification (Compounds with significant inhibition) Screening->Hit_Identification Hit_Identification->Screening Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Mechanism_Study Kinetic Analysis (e.g., Lineweaver-Burk plots) Determine mode of inhibition Dose_Response->Mechanism_Study Selectivity Selectivity Assays (against other phosphatases, e.g., TCPTP) Mechanism_Study->Selectivity Cell_Based Cell-Based Assays (e.g., insulin receptor phosphorylation) Selectivity->Cell_Based Lead_Compound Lead Compound Cell_Based->Lead_Compound

Figure 2. Generalized workflow for the screening and characterization of PTP-1B inhibitors.

Experimental Protocols

A fundamental step in validating PTP-1B inhibition is the in vitro enzyme assay. The following is a generalized protocol based on commonly used methods.[8][9][10][11][12]

In Vitro PTP-1B Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP-1B.

Materials:

  • Human Recombinant PTP-1B enzyme

  • PTP-1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Sodium Orthovanadate [Na3VO4] or a known inhibitor like RK-682)[8][11]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of PTP-1B enzyme in assay buffer to a final concentration that yields a linear reaction rate over the desired time course (e.g., 50 ng/reaction).[8]

    • Prepare a stock solution of pNPP in assay buffer. The final concentration in the assay should be at or near the Km value for the enzyme.[8]

    • Prepare serial dilutions of the test compound at 10 times the final desired concentration in the assay buffer. Also, prepare a similar dilution series for the positive control.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Control wells: Assay buffer and solvent (e.g., DMSO).

      • Test compound wells: Serial dilutions of the test compound.

      • Positive control wells: Serial dilutions of the positive control inhibitor.

    • Add the PTP-1B enzyme solution to all wells except for the blank (substrate-only) wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[8]

  • Enzyme Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH). The dephosphorylation of pNPP by PTP-1B produces p-nitrophenol, which is yellow under alkaline conditions.

    • Measure the absorbance at 405 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.[12]

Kinetic Analysis to Determine Inhibition Mechanism

To understand how a compound inhibits PTP-1B (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition.[13][14]

Conclusion

While a direct validation of this compound's PTP-1B inhibitory mechanism is not possible due to the absence of published data, the field of natural product PTP-1B inhibitors is rich with promising candidates. The comparative data and standardized protocols presented in this guide offer a framework for researchers to evaluate novel compounds and advance the development of new therapies for metabolic diseases. The diverse chemical scaffolds of natural products continue to be a valuable source of inspiration for the design of potent and selective PTP-1B inhibitors.

References

Comparative Analysis of Vindolinine and Vindoline Content in Catharanthus roseus Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vindolinine and its precursor, vindoline, content across various cultivars of Catharanthus roseus. The data presented is compiled from multiple scientific studies to aid in the selection of high-yielding varieties for research and pharmaceutical applications. Terpenoid indole alkaloids (TIAs) from C. roseus, particularly the dimeric alkaloids vinblastine and vincristine, are vital in cancer chemotherapy. The availability of their monomeric precursors, catharanthine and vindoline, is a critical factor for the semi-synthetic production of these anticancer drugs. This document summarizes quantitative data, details the experimental protocols used for alkaloid quantification, and visualizes the general workflow.

Quantitative Comparison of Vindoline and this compound Content

The following table summarizes the vindoline and this compound content in different Catharanthus roseus cultivars as reported in various studies. For ease of comparison, all values have been converted to mg/g of dry weight (DW).

Cultivar/VarietyAlkaloidContent (mg/g DW)Notes
Pacifica PeachVindoline2.082 ± 0.113Identified as having the highest vindoline concentration in a screening of 64 cultivars[1].
CIM-SushilVindoline~2.0A high vindoline yielding variety, comparable to the global benchmark[2][3].
Purple Morphotype (Cr00DP)Vindoline0.3Higher vindoline content compared to pink and white morphotypes in one study[4].
Pink Morphotype (Cr00PFRE)Vindoline0.2[4]
White MorphotypeVindoline0.004Significantly lower vindoline content compared to purple and pink morphotypes[4].
NirmalVindoline< 1.0A check variety that was outperformed by CIM-Sushil. Its vindoline content is less than 50% of Pacifica Peach[2][3].
DhawalVindoline< 1.0Another check variety outperformed by CIM-Sushil, with vindoline content less than 50% of Pacifica Peach[2][3].
Vinca Mediterranean DP OrchidVindolineLowIdentified as a low vindoline accumulating cultivar[5].
Parental Type (undisclosed)This compound9.4 - 12.3Reported as 0.94% and 1.23% in two parental lines[6].
F2 Hybrid (undisclosed)This compound18.1Reported as 1.81% in the F2 generation[6].
Parental Type (undisclosed)Isothis compound7.0 - 20.1Reported as 0.70% and 2.01% in two parental lines[6].
F2 Hybrid (undisclosed)Isothis compound16.3Reported as 1.63% in the F2 generation[6].

Note: The study on parental types and their hybrids reported exceptionally high percentages for vindoline (e.g., 82.33%), which may represent a relative percentage of total alkaloids rather than a percentage of dry weight. Due to this ambiguity, those specific vindoline values are omitted from this table. The this compound and isothis compound data from that study appear more consistent with other findings.

Experimental Protocols

The quantification of this compound and vindoline in C. roseus leaves typically involves solvent extraction followed by analysis using High-Performance Liquid Chromatography (HPLC). While specific parameters may vary between studies, the general methodology is outlined below.

Sample Preparation and Extraction
  • Plant Material: Leaves from mature Catharanthus roseus plants are harvested, washed, and dried. Drying is often done in an oven at a controlled temperature (e.g., 40°C) to a constant weight, after which the leaves are ground into a fine powder.

  • Extraction:

    • Method A: Maceration: A known weight of dried leaf powder is submerged in a solvent like chloroform or methanol for a specified period. For instance, 50g of leaves can be submerged in chloroform for 5 minutes to extract certain alkaloids like this compound[7].

    • Method B: Negative-Pressure Cavitation Extraction (NPCE): An advanced method using 80% ethanol as the solvent with a solid-to-liquid ratio of 1:20. The extraction is performed under a negative pressure of -0.075 MPa for 30 minutes, repeated for three cycles[8].

  • Purification/Clean-up:

    • Liquid-Liquid Extraction: The crude extract may be further purified. For example, a chloroform extract can be subjected to an acid-base extraction using 1 M HCl and subsequent basification to pH 8 before re-extraction with ethyl acetate[7].

    • Microextraction by Packed Sorbent (MEPS): Crude extracts dissolved in methanol can be subjected to a MEPS clean-up procedure. The sample is loaded onto a sorbent cartridge (e.g., C8+SCX mixed mode), washed, and then eluted with methanol. The eluate is dried and reconstituted before injection[9].

Chromatographic Analysis
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector is commonly used[10][11].

  • Column: A reverse-phase C18 column is frequently employed for the separation of alkaloids[4][12].

  • Mobile Phase: A gradient elution is often used, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol[4][12].

  • Detection: The detection wavelength is typically set around 220 nm or 254 nm for UV detection[4][8]. For MS detection, specific precursor and product ions are monitored for high selectivity and sensitivity[10].

  • Quantification: The concentration of this compound or vindoline in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards of the respective alkaloids.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound content in different C. roseus cultivars.

cluster_0 Plant Material cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Cultivar_A Cultivar A Harvest Harvest Leaves Cultivar_A->Harvest Cultivar_B Cultivar B Cultivar_B->Harvest Cultivar_C Cultivar C Cultivar_C->Harvest Dry Drying Harvest->Dry Grind Grinding to Powder Dry->Grind Extract Alkaloid Extraction Grind->Extract Cleanup Extract Clean-up Extract->Cleanup HPLC HPLC / LC-MS Analysis Cleanup->HPLC Quantify Quantification HPLC->Quantify Compare Compare Cultivars Quantify->Compare

Caption: General workflow for comparing this compound in C. roseus.

Biosynthetic Relationship

This diagram illustrates the position of this compound in the broader terpenoid indole alkaloid (TIA) biosynthesis pathway, highlighting its relationship to vindoline.

Tabersonine Tabersonine Vindolinine_Epimers 19-S-Vindolinine 19-R-Vindolinine Tabersonine->Vindolinine_Epimers VNS enzyme Vindoline Vindoline Vindolinine_Epimers->Vindoline Multiple Steps Vinblastine Vinblastine / Vincristine Vindoline->Vinblastine Catharanthine Catharanthine Catharanthine->Vinblastine

Caption: Simplified TIA pathway showing this compound.

References

A Comparative Analysis of the Cytotoxic Properties of Vindolinine and Vinblastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of vindolinine and vinblastine, two closely related vinca alkaloids. While both originate from the Madagascar periwinkle (Catharanthus roseus), their impact on cell viability is dramatically different. This document synthesizes available experimental data to highlight these differences, offering insights for researchers in oncology and pharmacology.

Executive Summary

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the comparative IC50 values for this compound and vinblastine across various cancer cell lines, illustrating the stark contrast in their cytotoxic efficacy.

CompoundCell LineIC50Reference
Vinblastine L1210 (Mouse Leukemia)6.0 nM[1]
HCT116 (Human Colon Carcinoma)6.8 nM[1]
Neuroblastoma Cell Line0.013 µM ± 0.001[2]
This compound Various Cancer Cell LinesWeak cytotoxicity, significantly higher IC50 than vinblastine[3]
Tubulin Polymerization InhibitionMarginally detectable[4][5]

Note: Specific IC50 values for this compound are not widely reported in the literature, with studies consistently concluding its cytotoxic activity is weak or negligible compared to dimeric vinca alkaloids.

Mechanism of Action: A Tale of Two Molecules

The profound difference in cytotoxicity between this compound and vinblastine lies in their interaction with tubulin, the fundamental protein subunit of microtubules.

Vinblastine: As a dimeric alkaloid, vinblastine binds to β-tubulin, preventing its polymerization into microtubules.[4] This disruption of microtubule dynamics is critical during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis (programmed cell death).[4]

This compound: In its monomeric form, this compound lacks the structural conformation required for high-affinity binding to tubulin.[3] Studies have shown that its effect on tubulin self-assembly and its binding to tubulin are only marginally detectable.[4][5] Consequently, it fails to significantly inhibit microtubule polymerization and does not induce the downstream effects of mitotic arrest and apoptosis seen with vinblastine.

Signaling Pathways

The differential interaction with tubulin triggers distinct downstream signaling events.

Vinblastine-Induced Apoptotic Signaling Pathway

Vinblastine's disruption of microtubule dynamics activates stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in initiating apoptosis.[6] This can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of caspases, the executioners of apoptosis.[6][7]

Vinblastine_Signaling Vinblastine Vinblastine Tubulin β-Tubulin Vinblastine->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation (Blocked) Microtubule->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest JNK_Activation JNK Activation M_Phase_Arrest->JNK_Activation Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Mcl1_Downregulation Mcl-1 Downregulation JNK_Activation->Mcl1_Downregulation Mcl1_Downregulation->Apoptosis

Caption: Vinblastine's mechanism of inducing apoptosis.

This compound's Interaction with Cellular Machinery

Due to its weak interaction with tubulin, this compound does not significantly trigger the apoptotic signaling cascade that is characteristic of vinblastine.

Vindolinine_Signaling This compound This compound Tubulin β-Tubulin This compound->Tubulin Weak/No Interaction Microtubule Microtubule Polymerization (Unaffected) Tubulin->Microtubule Cell_Cycle Normal Cell Cycle Progression Microtubule->Cell_Cycle

Caption: this compound's limited impact on cellular processes.

Experimental Protocols

The cytotoxicity of these compounds is typically assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

MTT Assay Protocol for Cytotoxicity Assessment

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[8]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and Vinblastine stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and vinblastine in complete culture medium from the stock solutions.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the cytotoxicity of this compound and vinblastine.

Cytotoxicity_Workflow Start Start: Prepare Cell Cultures Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treatment Treat Cells with Compounds and Vehicle Control Seed_Cells->Treatment Compound_Prep Prepare Serial Dilutions of this compound & Vinblastine Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Analyze Data and Calculate IC50 Values Absorbance->Data_Analysis Conclusion Compare Cytotoxicity Data_Analysis->Conclusion

Caption: Workflow for comparative cytotoxicity analysis.

Conclusion

The experimental evidence overwhelmingly indicates that vinblastine is a potent cytotoxic agent, while its precursor, this compound, is largely inactive. This difference is attributed to the dimeric structure of vinblastine, which is essential for its high-affinity binding to tubulin and subsequent disruption of microtubule function. For researchers in drug development, this comparison underscores the critical role of molecular structure in determining biological activity and highlights the potential for enhancing the efficacy of natural products through synthetic modifications. Future studies could explore whether derivatives of this compound might exhibit novel biological activities, but in the context of direct cytotoxicity against cancer cells, vinblastine remains the far superior molecule.

References

Validating Analytical Methods for Vindolinine in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vindolinine, a key precursor to the anticancer agents vinblastine and vincristine, in complex matrices such as plasma, and plant extracts is critical for pharmacokinetic studies and drug development. This guide provides a comparative overview of various analytical methods, presenting their performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common technique for the analysis of this compound and other terpenoid indole alkaloids.[1]

ParameterHPLC-UVHPLC-MS
Linearity Range 0.03-1 mg/mLNot explicitly stated, but sensitive for plasma pharmacokinetics
Recovery 96.8%Not explicitly stated
Relative Standard Deviation (RSD) 1.53%Not explicitly stated
Notes A simple and accurate method for determination in Catharanthus roseus.Offers higher selectivity and sensitivity, crucial for biological samples.[1]
Experimental Protocol: HPLC-UV for Catharanthus roseus Extracts

Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., methanol).

  • Filter the extract to remove particulate matter.

  • Dilute the extract to fall within the calibration range.

Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: Gradient elution with methanol and 1% (v/v) diethylamine solution (pH 7.3 with phosphate).

  • Flow Rate: Not specified.

  • Temperature: 25°C.

  • Detection: UV detector, wavelength not specified.

Advanced Chromatographic Methods: UPLC-MS/MS and LC-MS/MS

Ultra-performance liquid chromatography (UPLC) and liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) offer significant advantages in terms of speed, sensitivity, and selectivity, making them the methods of choice for analyzing this compound in complex biological matrices like plasma.[2][3]

ParameterLC-MS/MS (in Rat Plasma)[2]UPLC-MS (in C. roseus cell line)[3]
Linearity Range Not explicitly stated, but suitable for pharmacokinetic studies1.00 - 6250.0 ng/mL
Recovery 87.3-92.6%88.0 - 111.8% (Accuracy)
Precision (RSD) <15% (Intra-day and Inter-day)1.25 - 7.81%
Limit of Detection (LOD) Not explicitly stated0.46 - 0.70 ng/mL (in cells)
Matrix Effect 95.3 - 104.7%Not explicitly stated
Run Time Not explicitly stated6 min
Experimental Protocol: LC-MS/MS for this compound in Rat Plasma[2]

Sample Preparation (Protein Precipitation):

  • To a plasma sample, add a precipitating agent (e.g., acetonitrile).

  • Vortex to mix and precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 (2.1 × 50 mm, 3.5 µm).[2]

  • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[2]

  • Detection: Selective ion monitoring (SIM) mode.[2]

Experimental Protocol: UPLC-MS for this compound in C. roseus Cell Line[3]

Sample Preparation (Liquid-Liquid Extraction):

  • Extract samples with 1% acetic acid.

  • Basify the extract to pH 10 with ammonia.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Dry the organic phase and reconstitute the residue in a methanol-1% acetic acid water solution (1:1, v/v).[3]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Acetonitrile-0.1% formic acid gradient.[3]

  • Ionization: Electrospray ionization (ESI) in positive-ion mode.[3]

  • Detection: Selective ion monitoring (SIM).[3]

Alternative Extraction Techniques

While protein precipitation and liquid-liquid extraction are common, other innovative techniques aim to improve efficiency and reduce solvent consumption.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance extraction efficiency, often in combination with ionic liquids, and can significantly reduce extraction time.[4]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical carbon dioxide, sometimes with a co-solvent like ethanol, for extraction.[5] A study reported achieving a vindoline concentration of 58 wt% in the extract at 35°C and 300 bar.[5]

  • Embonic Acid Precipitation: A simplified procedure where indole alkaloids are extracted into an acidic aqueous medium and then precipitated as water-insoluble embonate complexes.[6]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for validating an analytical method for this compound in a complex matrix, ensuring the reliability and accuracy of the results.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Analytical Technique (e.g., LC-MS/MS) B Optimize Chromatographic Conditions A->B C Develop Sample Preparation Protocol B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Recovery F->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) G->H I Matrix Effect H->I J Stability I->J K Routine Sample Analysis J->K L Pharmacokinetic Studies J->L

Caption: Workflow for analytical method validation.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between sample preparation, analytical instrumentation, and data analysis in the context of this compound quantification.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis A Complex Matrix (e.g., Plasma, Plant Extract) B Extraction (LLE, SPE, PP) A->B C Purified Extract B->C D Chromatography (HPLC, UPLC) C->D E Mass Spectrometry (MS, MS/MS) D->E F Peak Integration E->F G Quantification (Calibration Curve) F->G H Method Validation G->H H->G Feedback

References

A Comparative Analysis of the Antioxidant Potential of Vindolinine and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of vindolinine and other prominent Vinca alkaloids, including the clinically significant anticancer agents vinblastine and vincristine. While Vinca alkaloids are renowned for their antimitotic properties in cancer chemotherapy, emerging research suggests a more complex role involving oxidative stress modulation. This report synthesizes available experimental data to elucidate the antioxidant and, in some cases, pro-oxidant activities of these compounds, offering valuable insights for further research and drug development.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies on the antioxidant potential of this compound alongside vinblastine and vincristine are limited in the existing literature. However, by compiling data from various sources, we can construct a comparative overview. The following table summarizes the available quantitative data from different antioxidant assays. It is crucial to note that the experimental conditions and assays vary between studies, which may influence the results.

Vinca AlkaloidAssayResultReference
This compound ORAC61.0 ± 19.8 µM TE/g[1]
Vindoline ORAC41.0 ± 12.7 µM TE/g[1]
DPPH Scavenging CapacityNot significantly different from ascorbic acid[2][3]
FRAP23,842 ± 339 µM Fe(II)/g[3]
ROS ReductionSignificantly reduced intracellular ROS[2][4]
Vindolicine ORAC185.5 ± 4.9 µM TE/g[1]
Vindolidine ORAC92.0 ± 11.3 µM[1]
Vinblastine ROS InductionCauses glutathione/reactive oxygen species (ROS) imbalance[3]
Vincristine ROS InductionCauses glutathione/reactive oxygen species (ROS) imbalance[3]

Note: TE = Trolox Equivalents. The data for vinblastine and vincristine primarily highlight their pro-oxidant effects in the context of cancer therapy, which involves the generation of reactive oxygen species.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key antioxidant assays cited in this guide.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: The assay quantifies the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) which is damaged by peroxyl radicals generated by a free radical initiator (e.g., AAPH). The antioxidant protection is measured by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant (Trolox).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the Vinca alkaloid in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

    • Prepare a fresh solution of the free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in phosphate buffer.

    • Prepare a series of Trolox standards for the calibration curve.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the Vinca alkaloid sample, blank (solvent), or Trolox standard.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, blank, and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the Vinca alkaloid samples from the standard curve, expressed as micromoles of Trolox equivalents per gram (µM TE/g).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance at 517 nm is measured.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the Vinca alkaloid in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a test tube or microplate well, mix a specific volume of the Vinca alkaloid solution (at various concentrations) with a fixed volume of the DPPH solution.

    • Prepare a control sample containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the concentration of the Vinca alkaloid to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

The interaction of Vinca alkaloids with cellular oxidative stress pathways is complex. While monomeric precursors like this compound may exhibit direct antioxidant effects, the dimeric alkaloids, vinblastine and vincristine, are known to induce ROS as part of their anticancer mechanism. This ROS generation can, in turn, activate specific signaling cascades.

ROS-Mediated JNK Activation by Vinca Alkaloids

Experimental evidence suggests that Vinca alkaloids such as vinorelbine (a semi-synthetic derivative of vinblastine) can cause an imbalance in the cellular redox state, leading to the accumulation of reactive oxygen species (ROS).[3] This increase in ROS can subsequently trigger the prolonged activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis (programmed cell death).[3]

ROS_JNK_Pathway Vinca_Alkaloid Vinca Alkaloid (e.g., Vinblastine, Vincristine) ROS Increased Cellular ROS Vinca_Alkaloid->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

ROS-mediated JNK activation by Vinca alkaloids.
General Workflow for Assessing Antioxidant Potential

The following diagram illustrates a typical experimental workflow for evaluating the antioxidant potential of Vinca alkaloids.

Antioxidant_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Vinca_Alkaloids Vinca Alkaloids (this compound, Vinblastine, etc.) Extraction Extraction & Purification Vinca_Alkaloids->Extraction Stock_Solution Stock Solution Preparation Extraction->Stock_Solution DPPH DPPH Assay Stock_Solution->DPPH ORAC ORAC Assay Stock_Solution->ORAC FRAP FRAP Assay Stock_Solution->FRAP ROS_Measurement Intracellular ROS Measurement Stock_Solution->ROS_Measurement IC50 IC50 / ORAC Value Calculation DPPH->IC50 ORAC->IC50 FRAP->IC50 Comparison Comparative Analysis ROS_Measurement->Comparison IC50->Comparison

Experimental workflow for antioxidant assessment.

Conclusion

The available evidence presents a nuanced picture of the antioxidant potential of Vinca alkaloids. Monomeric precursors, such as this compound and particularly vindolicine, demonstrate notable antioxidant activity in vitro.[1] In contrast, the dimeric alkaloids, vinblastine and vincristine, which are potent anticancer agents, appear to exert a pro-oxidant effect in cancer cells, inducing ROS generation that contributes to their therapeutic mechanism of action.[3] This dual role, antioxidant for some monomeric forms and pro-oxidant for the dimeric anticancer drugs, underscores the complexity of their biological activities.

For researchers and drug development professionals, these findings suggest that while this compound and related monomeric alkaloids may hold promise as direct antioxidants, the pro-oxidant properties of vinblastine and vincristine are intrinsically linked to their efficacy in oncology. Further research is warranted to fully elucidate the structure-activity relationships governing the antioxidant versus pro-oxidant effects of different Vinca alkaloids and to explore the therapeutic potential of the monomeric compounds in conditions associated with oxidative stress.

References

assessing the purity of synthesized vindolinine against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of analytical methodologies for evaluating the purity of synthesized vindolinine against a certified reference standard. The performance of key analytical techniques is supported by representative experimental data, detailed protocols, and a visual workflow to ensure clarity and precision in your purity assessment strategy.

This compound, a prominent indole alkaloid, shares structural similarities with other members of the Catharanthus alkaloid family, such as vindoline and catharanthine. Its accurate purity determination is critical for its use in further research and development, including semi-synthetic applications. The primary methods for purity assessment involve chromatographic and spectroscopic techniques, which offer orthogonal approaches to confirm both the identity and the purity of the synthesized compound.

Comparative Purity Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and powerful technique for quantifying the purity of synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information for structural confirmation and can also be used for quantitative purity assessment (qNMR).

The following table summarizes representative data from the analysis of a batch of synthesized this compound compared to a certified reference standard.

Analytical MethodParameterSynthesized this compoundReference Standard
HPLC-DAD Purity (Area %)99.2%>99.5%
Retention Time (min)14.514.5
LC-MS [M+H]⁺ (m/z)337.1965337.1964
Purity (TIC Area %)99.1%>99.5%
¹H-NMR Spectral MatchConformsConforms
qNMR Purity (mol/mol %)98.9%99.6%

Experimental Protocols

Accurate and reproducible purity assessment is contingent on meticulously executed experimental protocols. Below are detailed methodologies for the key analytical techniques used in the purity determination of this compound.

1. High-Performance Liquid Chromatography (HPLC-DAD)

This protocol outlines a standard reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound and the reference standard in methanol to a final concentration of 1 mg/mL. Filter the solutions through a 0.22 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. The retention time of the synthesized this compound should match that of the reference standard.[1][2][3][4]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a method for the sensitive detection and identification of this compound and any co-eluting impurities, confirming both purity and molecular identity.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as the HPLC-DAD method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-1000

  • Data Analysis: Purity is assessed by the relative peak area in the total ion chromatogram (TIC). The identity of the main peak is confirmed by its accurate mass-to-charge ratio (m/z), which should correspond to the protonated molecule of this compound ([M+H]⁺).[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for the structural confirmation of the synthesized this compound and can be adapted for quantitative analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5 mg of the synthesized this compound and the reference standard in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H-NMR: For structural confirmation by comparing the chemical shifts and coupling constants to the reference standard.

    • ¹³C-NMR and 2D-NMR (COSY, HSQC, HMBC): For complete structural elucidation if required.

    • Quantitative NMR (qNMR): For purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

  • Data Analysis: The ¹H-NMR spectrum of the synthesized this compound should be superimposable with that of the reference standard. For qNMR, the purity is calculated based on the relative integrals and molar masses of the analyte and the internal standard.[6][7][8]

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_primary_analysis Primary Purity Assessment cluster_comparison Comparative Analysis cluster_secondary_analysis Structural Confirmation & Impurity ID cluster_final_report Final Purity Statement Synthesized_this compound Synthesized this compound HPLC_DAD HPLC-DAD Analysis Synthesized_this compound->HPLC_DAD Comparison Compare Retention Time & Purity (%) HPLC_DAD->Comparison Reference_Standard_HPLC Reference Standard (HPLC-DAD) Reference_Standard_HPLC->Comparison LC_MS LC-MS Analysis Comparison->LC_MS If Purity ≥ 95% & RT matches Final_Report Certificate of Analysis Comparison->Final_Report If Purity < 95% or RT mismatch -> Further Purification NMR NMR Spectroscopy (¹H, ¹³C, qNMR) LC_MS->NMR Confirm [M+H]⁺ NMR->Final_Report Confirm Structure

Caption: Workflow for Purity Assessment of Synthesized this compound.

This comprehensive approach, combining chromatographic separation with spectroscopic identification, ensures a robust and reliable assessment of the purity of synthesized this compound, which is essential for its application in scientific research and drug development.

References

Safety Operating Guide

Personal protective equipment for handling Vindolinine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vindolinine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Our aim is to be your preferred resource for laboratory safety, fostering a culture of safety and trust by delivering comprehensive information for the responsible handling of chemical compounds.

Hazard and Safety Data
Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves.[2] If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye protection/face protection.[2] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Germ Cell Mutagenicity Suspected of causing genetic defects.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound to minimize exposure. The following PPE is mandatory:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles with Side ShieldsShould be tightly fitting to protect against splashes and dust.
Face ShieldTo be used in conjunction with safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consider more resistant materials like neoprene or butyl rubber. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.
Chemical-Resistant ApronRecommended to be worn over the lab coat, especially when handling larger quantities or concentrated solutions.
Impervious ClothingLong-sleeved clothing and full-length pants should be worn under the lab coat.
Respiratory Protection NIOSH-Approved RespiratorA respirator with a particulate filter (e.g., N95, P100) is necessary when handling the powder form. If working with solutions that may generate aerosols outside of a fume hood, a respirator with organic vapor cartridges may be required.
Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Planning:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
  • Work Area Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Ensure the work surface is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper.
  • Assemble Materials: Gather all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before handling the compound.

2. Weighing and Solution Preparation:

  • Weighing: When weighing the solid form of this compound, perform the task within a chemical fume hood to prevent inhalation of airborne particles. Use anti-static weighing paper or a weighing boat.
  • Dissolving: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing. If sonication is required, ensure the container is securely capped.

3. Handling and Experimental Use:

  • Containment: All procedures involving this compound should be conducted within a chemical fume hood.
  • Avoid Contamination: Use dedicated glassware and utensils. Do not use mouth suction for pipetting; use a pipette bulb or other mechanical device.[2]
  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[2] Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

4. Storage:

  • Short-Term Storage: Store this compound in a tightly sealed, clearly labeled container.
  • Long-Term Storage: For powdered this compound, store at -20°C. If in solvent, store at -80°C. Keep away from direct sunlight and sources of ignition.

5. Waste Disposal:

  • Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
  • Disposal: Dispose of this compound waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain.

6. Decontamination:

  • Work Surfaces: At the end of each procedure, decontaminate the work area by wiping it down with an appropriate solvent and then cleaning with soap and water.
  • Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Prepare Work Area Prepare Work Area Review SDS->Prepare Work Area Assemble Materials Assemble Materials Prepare Work Area->Assemble Materials Weigh Solid Weigh Solid Assemble Materials->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Store this compound Store this compound Conduct Experiment->Store this compound Dispose of Waste Dispose of Waste Store this compound->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Spill Occurs Spill Occurs Evacuate Area & Alert Others Evacuate Area & Alert Others Spill Occurs->Evacuate Area & Alert Others Assess Spill Assess Spill Evacuate Area & Alert Others->Assess Spill Large Spill / Untrained Personnel Large Spill / Untrained Personnel Assess Spill->Large Spill / Untrained Personnel Is it a major spill? Small Spill / Trained Personnel Small Spill / Trained Personnel Assess Spill->Small Spill / Trained Personnel Is it a minor spill? Call Emergency Services Call Emergency Services Large Spill / Untrained Personnel->Call Emergency Services Don PPE Don PPE Small Spill / Trained Personnel->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Decontaminate Decontaminate Clean Up->Decontaminate Report Incident Report Incident Decontaminate->Report Incident

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.